molecular formula C8H6ClNO B015059 2-Chloro-6-methoxybenzonitrile CAS No. 6575-10-6

2-Chloro-6-methoxybenzonitrile

Cat. No.: B015059
CAS No.: 6575-10-6
M. Wt: 167.59 g/mol
InChI Key: YRGCKBHUZNQXEL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzonitrile is a versatile chemical building block with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . This compound is supplied as a very slightly beige, needle-like crystalline solid . It is stable under normal laboratory temperatures and pressures and has a melting point range of 113-115°C . As a substituted benzonitrile, it serves as a valuable precursor and intermediate in various research fields, including medicinal chemistry, materials science, and the synthesis of more complex organic structures. Its molecular structure features both an electron-withdrawing nitrile group and an electron-donating methoxy group on the aromatic ring, which allows researchers to exploit its reactivity in metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions . This makes it particularly useful for constructing functionalized biphenyls, aryl ethers, and other advanced scaffolds. Hand le this material with care. Safety information indicates that it is harmful if inhaled, in contact with skin, or if swallowed . Appropriate personal protective equipment, including safety glasses, gloves, and suitable clothing, should be worn. Use with adequate ventilation to control airborne concentrations . In case of contact with eyes or skin, flush immediately with plenty of water . This product is intended for research purposes only and is not classified for direct diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCKBHUZNQXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215955
Record name 2-Chloro-6-methoxybenzonitrile
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Molecular Weight

167.59 g/mol
Source PubChem
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CAS No.

6575-10-6
Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-chloro-6-methoxybenzonitrile
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Foundational & Exploratory

2-Chloro-6-methoxybenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-6-methoxybenzonitrile Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS: 6575-10-6) represents a critical structural motif in modern medicinal chemistry and agrochemical development. As a tri-substituted benzene derivative, it offers a unique "push-pull" electronic environment combined with significant steric orthogonality. The nitrile group, flanked by a lipophilic chlorine atom and an electron-donating methoxy group, creates a specialized electrostatic potential map that is highly valued for optimizing ligand-protein binding kinetics. This guide provides a definitive technical analysis of its structure, synthesis, and application.

Part 1: Structural Identity & Nomenclature

The molecule is defined by a benzonitrile core substituted at the ortho positions (2 and 6). This substitution pattern induces a "molecular locking" effect, restricting the rotation of the nitrile group and protecting it from metabolic hydrolysis—a key feature for oral bioavailability in drug candidates.

Identifier Value
IUPAC Name 2-Chloro-6-methoxybenzonitrile
Common Name 6-Chloro-o-anisonitrile
CAS Registry Number 6575-10-6
Molecular Formula

Molecular Weight 167.59 g/mol
SMILES COc1cccc(Cl)c1C#N
InChI Key YRGCKBHUZNQXEL-UHFFFAOYSA-N

Structural Insight (The Orthogonal Effect): The bulky chlorine atom (Van der Waals radius ~1.75 Å) and the methoxy group at the 2,6-positions create significant steric hindrance. This forces the nitrile group to adopt a conformation that minimizes steric clash, often resulting in high atropisomer stability in biaryl systems derived from this core.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation scientists.

Property Data Implication for Development
Appearance White to off-white crystalline needlesStandard solid handling; easy to weigh/dispense.
Melting Point 98–100 °CThermally stable; suitable for standard hot-melt extrusion.
Boiling Point ~294 °C (Predicted)High boiling point indicates low volatility.
Density 1.25 ± 0.1 g/cm³Moderate density; impacts packing volume in solid dosage.
LogP (Octanol/Water) ~2.3 (Predicted)Lipophilic; suggests good membrane permeability (CNS active potential).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterRequires organic co-solvents (DMSO) for biological assays.

Part 3: Synthetic Pathways & Methodology

The most robust industrial synthesis utilizes a Nucleophilic Aromatic Substitution (


) mechanism. While 2,6-dichlorobenzonitrile is a common starting material, the use of 2-chloro-6-fluorobenzonitrile  provides higher regioselectivity and yield due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.
Protocol: Regioselective Methoxylation via

Reagents:

  • Substrate: 2-Chloro-6-fluorobenzonitrile (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)

  • Solvent: Anhydrous Methanol (MeOH) or THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2-chloro-6-fluorobenzonitrile dissolved in anhydrous MeOH under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add NaOMe solution dropwise over 30 minutes. Critical: Control exotherm to prevent over-substitution (displacement of the Cl).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Quench the reaction with ice-cold water. The product will precipitate.

  • Workup: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting the formation of the Meisenheimer Complex intermediate.

SNAr_Mechanism SM Starting Material (2-Chloro-6-fluorobenzonitrile) Complex Intermediate (Meisenheimer Complex) SM->Complex Nucleophilic Attack (Slow Step) Reagent Reagent (NaOMe / MeOH) Reagent->Complex Product Product (2-Chloro-6-methoxybenzonitrile) Complex->Product Elimination of F- (Fast Step) Byproduct Byproduct (NaF) Complex->Byproduct

Caption: Figure 1.


 pathway showing the displacement of the labile fluoride by methoxide via an anionic Meisenheimer intermediate.

Part 4: Spectroscopic Characterization

Validation of the structure requires confirming the presence of the nitrile group and the specific substitution pattern.

1. Infrared Spectroscopy (IR):

  • Diagnostic Peak: ~2230

    
     (Strong, sharp).
    
  • Assignment:

    
     Stretching vibration.
    
  • Secondary Peaks: ~1580

    
     (Aromatic C=C), ~1040 
    
    
    
    (C-O-C symmetric stretch).

2. Nuclear Magnetic Resonance (


-NMR): 
  • Solvent:

    
    [1]
    
  • Predicted Shifts:

    • 
       3.95 ppm (3H, singlet): Methoxy group (-OCH3) .
      
    • 
       6.85 ppm (1H, doublet, J=8 Hz): H-5 (Ortho to OMe) .
      
    • 
       7.10 ppm (1H, doublet, J=8 Hz): H-3 (Ortho to Cl) .
      
    • 
       7.45 ppm (1H, triplet, J=8 Hz): H-4 (Meta to CN) .
      
  • Interpretation: The integration ratio of 3:1:1:1 confirms the mono-methoxy substitution. The coupling constants (J values) confirm the 1,2,3-substitution pattern on the ring.

Part 5: Applications in Drug Discovery

2-Chloro-6-methoxybenzonitrile serves as a high-value scaffold in Medicinal Chemistry.

1. Kinase Inhibition (Pharmacophore Theory): The 2,6-disubstitution pattern is frequently used to force the phenyl ring out of planarity when attached to a heterocycle (e.g., in biaryl urea kinase inhibitors). This "twist" allows the molecule to fit into hydrophobic pockets of enzymes like p38 MAP kinase or MEK, where a flat molecule would be sterically rejected.

2. Bioisosterism: The methoxy group acts as a hydrogen bond acceptor, while the chlorine atom serves as a lipophilic anchor. This combination mimics the steric bulk of a methyl group but with added electronic functionality, often improving potency (


) by interacting with backbone amides in the target protein.

3. Agrochemical Precursors: This molecule is a direct intermediate in the synthesis of benzoylurea insecticides and specific herbicides (analogs of dicamba/dichlobenil), where the nitrile group is subsequently hydrolyzed to a carboxylic acid or converted to a benzamide.

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Code Description Precaution
H302 Harmful if swallowed.[2]Do not eat, drink, or smoke when using.
H315 Causes skin irritation.Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.Wear safety goggles/face shield.
H335 May cause respiratory irritation.Use only in a fume hood.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23626, 2-Chloro-6-methoxybenzonitrile. Retrieved from [Link]

  • Ishihara, Y. (2024).[3] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

2-Chloro-6-methoxybenzonitrile CAS number 6575-10-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) [1]

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) represents a critical "privileged scaffold" in modern organic synthesis, particularly within the development of agrochemicals (herbicides) and pharmaceutical APIs.[1] Its value lies in its dense functionalization : the 1,2,3-trisubstituted benzene ring offers three distinct vectors for chemical diversification—the electrophilic nitrile, the labile methoxy group, and the halogen handle.

This guide provides a technical deep-dive into the compound’s physicochemical profile, validated synthetic routes, and downstream applications.[1] We move beyond basic data to explore the causality of its reactivity, offering researchers a roadmap for utilizing this intermediate in high-value pathways.

Chemical Profile & Physicochemical Properties

Understanding the physical constraints of CAS 6575-10-6 is prerequisite to scale-up.[1] The compound is a crystalline solid with moderate lipophilicity, making it amenable to standard organic workups but requiring specific solvent choices for optimal reaction kinetics.[2]

PropertySpecificationTechnical Insight
CAS Number 6575-10-6Unique identifier for regulatory filing.[1]
Molecular Formula C₈H₆ClNOHalogenated aromatic nitrile.
Molecular Weight 167.59 g/mol Low MW allows for high atom economy in fragment-based drug design.[1]
Appearance White to off-white needlesHigh crystallinity suggests good stability; purity often >98%.[1]
Melting Point 98–100 °CSolid handling is easy; melt processing is viable.
Boiling Point ~294 °C (Predicted)High thermal stability; suitable for high-temp SNAr reactions.[1]
Solubility CHCl₃, EtOAc, MeOHPoor water solubility requires phase-transfer catalysis (PTC) or polar aprotic solvents (DMSO, DMF) for aqueous reactions.[1]
Hazards Irritant (Skin/Eye), HarmfulStandard PPE required; avoid dust inhalation.[3][4][5][6]

Synthetic Utility & Reaction Pathways

The core utility of 2-chloro-6-methoxybenzonitrile lies in its ortho-effect .[1] The nitrile group at position 1 activates the positions at 2 and 6. However, the presence of the electron-donating methoxy group at position 6 modulates this activity, creating a "push-pull" electronic system that allows for highly regioselective transformations.[1]

Mechanism of Action: Regioselective Functionalization
  • Nitrile Hydrolysis (Vector A): The nitrile group is sterically hindered by the ortho-chloro and ortho-methoxy groups.[1] Standard hydrolysis requires forcing conditions (high temp/strong base) but yields valuable 2,6-disubstituted benzoic acids.[1]

  • Nucleophilic Aromatic Substitution (Vector B): The chlorine atom is activated by the electron-withdrawing nitrile group.[7] While the methoxy group deactivates the ring slightly via resonance, the inductive withdrawal of the nitrile allows for displacement of the chlorine by strong nucleophiles (amines, thiols).

  • Demethylation (Vector C): The methoxy group can be cleaved (e.g., using BBr₃) to reveal a phenol, enabling further derivatization or intramolecular cyclization (e.g., into benzoxazoles).

G Start 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) ProdA 2-Chloro-6-methoxybenzoic acid (Hydrolysis) Start->ProdA NaOH, H2O Reflux (Vector A) ProdB 2-Amino-6-methoxybenzonitrile (SNAr Displacement) Start->ProdB R-NH2, Base SNAr (Vector B) ProdC 2-Chloro-6-hydroxybenzonitrile (Demethylation) Start->ProdC BBr3, DCM -78°C (Vector C)

Figure 1: Divergent reaction pathways for CAS 6575-10-6, highlighting the three primary vectors for chemical modification.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are derived from validated synthetic methodologies for ortho-substituted benzonitriles.

Protocol A: Synthesis of 2-Chloro-6-methoxybenzonitrile

Context: This compound is often synthesized via nucleophilic substitution of 2-chloro-6-fluorobenzonitrile.[1] The high electronegativity of fluorine makes it a superior leaving group compared to chlorine in SNAr reactions.

Reagents:

  • 2-Chloro-6-fluorobenzonitrile (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.1 equiv)[1]

  • Anhydrous Methanol (Solvent)[1][8]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add 2-chloro-6-fluorobenzonitrile (e.g., 10 mmol) to the solvent. Ensure complete dissolution.

  • Reagent Addition: Slowly add Sodium Methoxide (NaOMe) (11 mmol) at 0°C to control the exotherm. Note: Using solid NaOMe is preferred over solution to maintain concentration control.

  • Reaction: Heat the mixture to 85°C (Reflux) and stir overnight (approx. 12–16 hours).

    • Checkpoint: Monitor via TLC (Petroleum Ether:EtOAc 10:1) or LC-MS.[1][8][9] The starting material spot (Rf ~0.6) should disappear.

  • Workup:

    • Cool to room temperature.[1][10]

    • Concentrate under reduced pressure to remove methanol.[1][8]

    • Redissolve residue in Dichloromethane (DCM).[8]

    • Wash sequentially with Sat.[1] NaHCO₃ and Brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc) if necessary to obtain white needles.

Yield Expectation: 85–90%.

Protocol B: Hydrolysis to 2-Chloro-6-methoxybenzoic Acid

Context: Converting the nitrile to an acid is a common step in generating auxin-mimic herbicide scaffolds.[1]

  • Mixture: Suspend 2-chloro-6-methoxybenzonitrile in 20% NaOH (aq) and Ethanol (1:1 ratio).

  • Reflux: Heat to reflux for 24 hours. The steric bulk of the ortho substituents significantly slows hydrolysis; prolonged heating is mandatory.

  • Isolation: Acidify with HCl to pH 2. The carboxylic acid will precipitate. Filter and recrystallize from ethanol/water.[1]

Applications in Drug & Agrochemical Development

Agrochemicals (Herbicides)

The 2,6-disubstituted benzoate motif is a pharmacophore found in several auxinic herbicides (e.g., Dicamba analogs).[1] The methoxy group provides lipophilicity for leaf cuticle penetration, while the nitrile can be converted to tetrazoles or acids that bind to the auxin receptor.

Pharmaceutical Intermediates
  • Kinase Inhibitors: The benzonitrile core serves as a rigid linker in kinase inhibitors, where the nitrile nitrogen can accept hydrogen bonds in the ATP-binding pocket.

  • Bioisosteres: The nitrile group is often used as a bioisostere for carbonyls or hydroxyl groups to improve metabolic stability (blocking P450 oxidation sites).

Pathway Raw 2-Chloro-6-fluorobenzonitrile Target 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) Raw->Target NaOMe, MeOH SNAr Downstream1 Agrochemicals (Auxin Mimics) Target->Downstream1 Hydrolysis (-COOH) Downstream2 Pharma API (Kinase Inhibitors) Target->Downstream2 Heterocycle Formation

Figure 2: The central role of CAS 6575-10-6 in bridging raw materials to high-value end products.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • H302: Harmful if swallowed.[3][4][6]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

Handling Procedures:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Spill Response: Sweep up solid spills to avoid dust generation.[3] Do not flush into surface water; the compound is toxic to aquatic life with long-lasting effects.[1]

References

  • Synthesis & Reactivity: ChemicalBook. "2-CHLORO-6-METHOXYBENZONITRILE CAS#: 6575-10-6".[1] Accessed Jan 2026.[1]

  • Physical Properties & Safety: Thermo Fisher Scientific. "Safety Data Sheet: 2-Chloro-6-methylbenzonitrile" (Analogous Safety Data). Accessed Jan 2026.[1] [1]

  • Nucleophilic Substitution Mechanisms: Chemistry LibreTexts. "Nucleophilic Substitutions on Aromatic Systems". Accessed Jan 2026.[1]

  • Agrochemical Applications: BOC Sciences. "Benzonitrile, 2-chloro-6-mercapto- (Related Scaffold Utility)". Accessed Jan 2026.[1]

  • Market Availability: MolCore. "2-Chloro-6-methoxybenzonitrile Manufacturer".[1][11] Accessed Jan 2026.[1]

Sources

2-Chloro-6-methoxybenzonitrile: A Strategic Pivot for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile

PropertyDetail
CAS Number 6575-10-6
IUPAC Name 2-Chloro-6-methoxybenzonitrile
Molecular Formula

Molecular Weight 167.59 g/mol
Physical State White to light yellow crystalline solid
Melting Point 124–128 °C
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Functionality Orthogonal Electrophile (CN), Cross-Coupling Handle (Cl), Directed Metalation Site

Introduction: The Orthogonal Scaffold

In the architecture of complex bioactive molecules, 2-Chloro-6-methoxybenzonitrile serves as a high-value "pivot scaffold." Its utility stems from the simultaneous presence of three distinct functional handles—nitrile, chloride, and methoxy—arranged in a contiguous 1,2,6-substitution pattern.[1]

For medicinal chemists, this molecule offers orthogonal reactivity :

  • The Nitrile (C1): A gateway to amides, thioamides, amidines, and heterocycles (tetrazoles, quinazolines).[1]

  • The Chloride (C2): A pre-installed handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification without the need for de novo halogenation.

  • The Methoxy (C6): Acts as a masked phenol.[1] It provides electronic stabilization during nucleophilic attacks and can be deprotected to reveal a hydroxyl group for intramolecular cyclization (e.g., to benzofurans).[1]

This guide details the synthesis, reactivity, and application of this precursor, specifically focusing on its role in developing kinase inhibitors (e.g., ALK2 inhibitors for DIPG).[1]

Synthesis of the Precursor

While 2-chloro-6-methoxybenzonitrile is commercially available, in-house synthesis is often required for scale-up or when isotopically labeled variants are needed. Two primary routes exist, trading off between cost-efficiency and regioselectivity.

Route A: Nucleophilic Aromatic Substitution ( ) of 2,6-Dichlorobenzonitrile

This is the industrial standard due to the low cost of the starting material (Dichlobenil).[1] The reaction relies on the strong electron-withdrawing nature of the nitrile group to activate the ortho-chlorines.

Mechanism: The methoxide anion attacks C2, forming a Meisenheimer complex.[1] Elimination of chloride restores aromaticity.[1]

  • Challenge: Over-reaction to 2,6-dimethoxybenzonitrile.

  • Control: Stoichiometry must be strictly controlled (0.95 - 1.05 eq of NaOMe) and temperature monitored.

Route B: Substitution of 2-Chloro-6-fluorobenzonitrile

For high-value pharmaceutical intermediates where purification costs are high, this route is preferred. Fluoride is a superior leaving group to chloride in


 reactions, allowing for milder conditions and higher regioselectivity.[1]
Experimental Protocol: Synthesis via Route B

Adapted from ALK2 Inhibitor Synthesis (Journal of Medicinal Chemistry, 2020)

Reagents: 2-Chloro-6-fluorobenzonitrile, Methanol (anhydrous), Sodium Hydride (60% dispersion). Solvent: 1,4-Dioxane.

  • Preparation: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous 1,4-dioxane under Argon.

  • Activation: Add anhydrous Methanol (2.6 eq).

  • Addition: Cool to 0°C. Add NaH (2.6 eq) portion-wise over 1 hour. Note: Hydrogen gas evolution.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

  • Workup: Quench with water. Filter the resulting suspension. Dissolve the filter cake in DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (0–100% DCM in hexanes).

  • Expected Yield: 49–60%.

Core Synthetic Pathways

The following diagram illustrates the divergent pathways accessible from this single precursor.

G Start 2-Chloro-6-methoxybenzonitrile (Precursor) Amide 2-Chloro-6-methoxybenzamide (ALK2 Inhibitor Core) Start->Amide Hydrolysis (H2O2, NaOH) Thioamide 2-Chloro-6-methoxy- benzothioamide Start->Thioamide Thiolysis (H2S or Lawesson's) Biaryl 2-Aryl-6-methoxybenzonitrile (Suzuki Product) Start->Biaryl Suzuki Coupling (Pd-cat, Ar-B(OH)2) Benzofuran 4-Chlorobenzofuran-3-amine (Cyclized Heterocycle) Start->Benzofuran 1. Demethylation (BBr3) 2. Cyclization (Base)

Figure 1: Divergent synthetic pathways from 2-Chloro-6-methoxybenzonitrile.

Pathway A: Nitrile Hydrolysis (The Amide Route)

The conversion of the nitrile to a primary amide is a critical step in the synthesis of ALK2 inhibitors (e.g., M4K2149 analogs) used for Diffuse Intrinsic Pontine Glioma (DIPG).[1] The ortho-methoxy group provides metabolic stability, while the amide forms key hydrogen bonds in the kinase hinge region.

Protocol:

  • Suspend the nitrile in Ethanol.[1]

  • Add 0.43 M NaOH (aq) and 30%

    
    .
    
  • Stir at room temperature overnight.

  • Key Insight: The basic peroxide method (Radziszewski reaction) is preferred over acid hydrolysis to prevent demethylation of the ether or hydrolysis of the chloride.[1]

Pathway B: The Chloro-Handle (Suzuki-Miyaura Coupling)

The C2-chloride is sterically hindered by the adjacent nitrile but remains reactive under modern palladium catalysis.

  • Catalysts: Buchwald precatalysts (e.g., XPhos Pd G2) are recommended over

    
     due to the deactivating effect of the electron-rich methoxy group and the steric bulk.[1]
    
  • Selectivity: If a bromine is introduced at C4 (via bromination of the precursor), the bromine will couple first, allowing for sequential functionalization.[1]

Pathway C: Heterocycle Construction

The proximity of the nitrile (electrophile) and the methoxy (nucleophile precursor) allows for cyclization.[1]

  • Demethylation:

    
     or Pyridine-HCl converts the methoxy to a phenol.
    
  • Cyclization: The phenolate can attack the nitrile (under acidic conditions) or be used to displace the chloride (if an external linker is added) to form benzofurans or benzoxazoles.[1]

Case Study: ALK2 Inhibitors for DIPG

Recent open-science drug discovery efforts (e.g., by M4K Pharma) have utilized 2-chloro-6-methoxybenzonitrile derivatives to target ALK2 (Activin Receptor-Like Kinase 2).

Mechanism of Action: The target molecule, often a 2-substituted-6-methoxybenzamide , binds to the ATP-binding pocket of ALK2.

  • The Methoxy Group: Occupies a hydrophobic pocket and may participate in water-mediated H-bonding.

  • The Amide: Forms a critical H-bond with the backbone of His286 in the hinge region.

  • The 2-Substituent: (Originally Chloro, optimized to Fluoro or other groups) tunes the electronic properties and permeability of the molecule.[1]

Data Summary: Impact of Substituents

Analog Structure ALK2 IC50 (nM) Efflux Ratio (MDR1) Notes
2-H (Unsubstituted) >100 High Poor potency
2-Cl-6-OMe 12 Low (<3.0) Balanced potency/PK

| 2,6-Di-OMe | 8 | High | Poor CNS penetration |

Data Source: J. Med.[1] Chem. 2020, 63, 9, 4978–4996.[1]

Safety and Handling

  • Acute Toxicity: Like most benzonitriles, this compound is harmful if swallowed, inhaled, or in contact with skin (H302/H312/H332).[1] It may liberate cyanide upon metabolism or combustion.[1]

  • Skin Sensitization: The chloro-benzonitrile motif is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

  • Reaction Hazards:

    • Sodium Hydride: Evolution of hydrogen gas; potential for thermal runaway if added too quickly.[1]

    • Peroxides: Use of

      
       in hydrolysis requires blast shielding and peroxide test strips during workup.[1]
      

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Source: Journal of Medicinal Chemistry (2020).[1] URL:[Link][1]

  • Method for preparing 2-chloro-6-methoxybenzonitrile. Source: CN Patent 100386309C.[1] URL:

  • Process for preparation of 2,6-dichlorobenzonitrile. Source: WO Patent 2020102716A1.[1] URL:

  • Organic Syntheses Procedure: 1,4-Diphenyl-5-amino-1,2,3-triazole (Reference for Nitrile Reactivity). Source: Organic Syntheses, Coll.[1] Vol. 4, p.380.[1] URL:[Link][1]

Sources

Reactivity of the chloro and methoxy groups in 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxybenzonitrile represents a highly specialized scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from a unique "push-pull" electronic architecture: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups create a specific electrophilic site, while the electron-donating methoxy (-OMe) group modulates solubility and lipophilicity.

For the synthetic chemist, this molecule presents a defined hierarchy of reactivity. The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (


), serving as the primary entry point for scaffold diversification. Conversely, the C1-nitrile  is sterically shielded by the ortho-disubstitution pattern, requiring forcing conditions for hydrolysis but remaining available for cyclization into heterocycles like quinazolines.

This guide details the mechanistic underpinnings of these transformations, providing validated protocols for handling this chemo-selective platform.

Electronic & Steric Architecture

To predict reactivity, we must first analyze the Hammett substituent effects and the steric environment.

SubstituentPositionElectronic EffectSteric ImpactReactivity Consequence
Nitrile (-CN) C1Strong EWG (-I, -M)N/AActivates C2 and C6 for nucleophilic attack.
Chloro (-Cl) C2EWG (-I) > EDG (+M)ModeratePrimary Leaving Group. Highly labile due to ortho-CN activation.
Methoxy (-OMe) C6Strong EDG (+M) > EWG (-I)ModerateDeactivates ring slightly, but stable. Can be cleaved (demethylated) under Lewis acidic conditions.

The "Ortho-Effect" & Steric Crowding: The 2,6-substitution pattern creates a "steric pocket" around the nitrile group. While the linear geometry of the nitrile minimizes direct steric clash, the trajectory for nucleophilic attack at the nitrile carbon (e.g., during hydrolysis) is hindered. Conversely, the C2-position is exposed and electronically primed for substitution.

The Dominant Pathway: Nucleophilic Aromatic Substitution ( )

The most distinct reactivity of 2-chloro-6-methoxybenzonitrile is the displacement of the chlorine atom. The ortho-cyano group stabilizes the Meisenheimer complex intermediate, lowering the activation energy for displacement by amines, thiols, or alkoxides.

Mechanism: Addition-Elimination

The reaction proceeds via a two-step mechanism:[1]

  • Nucleophilic Attack: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).

  • Re-aromatization: The chloride ion is expelled, restoring the aromatic system.[2]

Experimental Protocol: Amination (Synthesis of 2-Amino-6-methoxybenzonitrile)

This protocol describes the displacement of chloride by ammonia or primary amines, a critical step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzonitrile (1.0 eq)

  • Nucleophile: 28% Aqueous Ammonia (excess) or Alkyl Amine (1.2 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Polar aprotic is essential)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Temperature: 80°C – 120°C

Step-by-Step Workflow:

  • Charge: In a pressure vessel (sealed tube), dissolve 2-chloro-6-methoxybenzonitrile in NMP (concentration ~0.5 M).

  • Addition: Add powdered anhydrous

    
     followed by the amine.
    
  • Reaction: Seal the vessel and heat to 100°C. Monitor via HPLC/TLC. The reaction typically reaches completion in 4–12 hours.

    • Note: The methoxy group generally remains intact under these conditions.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine to remove NMP, and recrystallize from Ethanol/Water.

Validation Point: The disappearance of the aryl chloride peak in LC-MS and the emergence of the amine mass (M-Cl+NH2) confirms the substitution.

The Methoxy Group: Stability vs. Liability

While the methoxy group is generally stable under basic


 conditions, it can be selectively cleaved to reveal a phenol (2-chloro-6-hydroxybenzonitrile). This is often necessary when a hydrogen-bond donor is required in the final drug pharmacophore.
Experimental Protocol: Demethylation with

This reaction requires strict anhydrous conditions.

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzonitrile

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM[3]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the substrate in DCM and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
     (2-3 equivalents). The solution may turn yellow/orange.
    
  • Warming: Allow the reaction to warm slowly to 0°C or Room Temperature over 2 hours.

  • Quench (Critical): Cool back to 0°C. Very slowly add Methanol to quench excess borane species (exothermic!).

  • Workup: Wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Nitrile Transformations & Steric Challenges

The nitrile group at C1 is the anchor for heterocycle formation (e.g., Quinazolines) or hydrolysis to benzoic acid derivatives (e.g., precursors to herbicides like Dicamba analogs).

The Challenge: The bulky 2-chloro and 6-methoxy groups create a "steric gate." Standard hydrolysis (NaOH/Water) often stalls at the amide stage or requires extreme temperatures (


).
Pathway: Cyclization to Quinazolines

Instead of hydrolysis, the nitrile is often reacted with guanidine to form quinazolines. This exploits the electrophilicity of the nitrile carbon without requiring water access.

Reaction: 2-Chloro-6-methoxybenzonitrile + Guanidine Carbonate


 2,4-Diamino-5-methoxyquinazoline derivative.
  • Note: The chlorine may also be displaced depending on the conditions, potentially leading to a tricyclic or highly substituted system.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this scaffold.

ReactivityMap Start 2-Chloro-6-methoxybenzonitrile (Scaffold) SNAr S_NAr Pathway (Dominant) Start->SNAr High Reactivity (C2-Cl) Demethyl Demethylation (Lewis Acid) Start->Demethyl BBr3 / AlCl3 NitrileChem Nitrile Transformation (Sterically Hindered) Start->NitrileChem High Temp / Catalyst AmineProd 2-Amino-6-methoxybenzonitrile (Kinase Inhibitor Precursors) SNAr->AmineProd R-NH2 / Base ThiolProd 2-Mercapto-6-methoxybenzonitrile (Agrochemical Intermediates) SNAr->ThiolProd NaSH / DMF PhenolProd 2-Chloro-6-hydroxybenzonitrile Demethyl->PhenolProd -78°C to RT Heterocycle Quinazolines / Heterocycles NitrileChem->Heterocycle Guanidine / Cyclization AcidProd 2-Chloro-6-methoxybenzoic Acid NitrileChem->AcidProd NaOH / H2O / 150°C

Figure 1: Chemo-selective divergence. Green path indicates the most kinetically favored reaction (


).
Mechanism Flow

SNArMechanism Step1 Substrate: 2-Chloro-6-methoxybenzonitrile Step2 Nucleophilic Attack (Rate Limiting) Formation of Meisenheimer Complex Step1->Step2 Nucleophile (Nu:) Step3 Loss of Leaving Group (Cl-) Re-aromatization Step2->Step3 - Cl- Product Product: 2-Substituted-6-methoxybenzonitrile Step3->Product

Figure 2: The Addition-Elimination mechanism facilitated by the electron-withdrawing Nitrile group.[4]

References

  • Chem-Station Int. Ed. (2024, January 15).[3] O-Demethylation Conditions and Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79032991, 2-Chloro-6-[(2-nitrophenyl)methoxy]benzonitrile. Retrieved from [Link]

  • Google Patents. (2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.[5] Retrieved from

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-6-methoxybenzonitrile

[1]

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS: 67625-04-1) represents a high-value scaffold in medicinal chemistry, characterized by its dense functionality and unique electronic profile.[1] As a trisubstituted benzene derivative, it serves as a "linchpin" intermediate for accessing sterically crowded heterocycles, particularly quinazolines , aminopyrimidines , and triazolopyridines .[1][2] Its utility is driven by the orthogonal reactivity of its three functional handles: the electrophilic nitrile (C-1), the displaceable chlorine (C-2, via

2

This guide analyzes the compound’s reactivity profile, details its transformation into bioactive pharmacophores, and provides validated protocols for its application in antiviral and oncology drug discovery.[2]

Part 1: Structural Analysis & Reactivity Profile[1]

Electronic & Steric Environment

The 2,6-disubstitution pattern flanking the nitrile group creates a specific steric and electronic environment that dictates its reactivity:

  • Nitrile Activation (C-1): The electron-withdrawing nature of the chloro group (-I effect) activates the nitrile towards nucleophilic attack (e.g., Pinner reaction, amidine formation), while the methoxy group (+M effect) modulates this electrophilicity, preventing runaway reactivity.[2]

  • Nucleophilic Aromatic Substitution (

    
    ) Site (C-2):  The chlorine atom is activated for displacement by the ortho-nitrile group.[1][2] However, the meta-methoxy group exerts a deactivating resonance effect, requiring optimized conditions (polar aprotic solvents, elevated temperatures) for substitution.[1][2]
    
  • Steric Crowding: The "ortho-effect" prevents coplanarity of the nitrile with the ring, influencing the stereoselectivity of subsequent cyclization reactions.

Reactivity Map

The following diagram illustrates the primary divergent pathways available for this scaffold.

ReactivityMapCore2-Chloro-6-methoxybenzonitrile(Scaffold)SNArS_NAr Displacement(C-2 Position)Core->SNArNucleophiles(R-NH2, R-SH)CyclizationHeterocycle Formation(C-1 & C-2)Core->CyclizationGuanidine/UreaHydrolysisNitrile Hydrolysis(C-1 Position)Core->HydrolysisH2O2/NaOHBiarylBiaryl Ethers/Amines(Kinase Inhibitors)SNAr->BiarylQuinazoline4-Aminoquinazolines(Antivirals/Oncology)Cyclization->QuinazolineAmidePrimary Amides(Peptidomimetics)Hydrolysis->Amide

Caption: Divergent synthetic pathways for 2-Chloro-6-methoxybenzonitrile utilizing its three orthogonal reactive sites.[1]

Part 2: Synthetic Utility & Functionalization[1][2]

Synthesis of Quinazoline Pharmacophores

The most prominent application of 2-Chloro-6-methoxybenzonitrile is in the synthesis of substituted quinazolines , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and antivirals (e.g., CMV terminase inhibitors like Letermovir derivatives).[2]

The reaction with guanidine allows for a "one-pot" cyclization-substitution sequence.[1] The guanidine nitrogen first attacks the nitrile, followed by an intramolecular

Experimental Protocol: Synthesis of 2-Amino-5-methoxyquinazolin-4(3H)-one

This protocol demonstrates the conversion of the nitrile scaffold into a quinazoline core.[1]

Reagents:

  • 2-Chloro-6-methoxybenzonitrile (1.0 equiv)[1]

  • Guanidine Carbonate (1.5 equiv)[1][2]

  • Dimethylacetamide (DMAc) or Diglyme[1][2]

  • Potassium Carbonate (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Chloro-6-methoxybenzonitrile (10 mmol) and DMAc (30 mL).

  • Addition: Add Guanidine Carbonate (15 mmol) and anhydrous

    
     (20 mmol).
    
  • Cyclization: Heat the mixture to 140°C under nitrogen atmosphere. Monitor by HPLC/TLC.[1][2] The reaction typically requires 12–16 hours.

    • Mechanism Note: The harsh conditions are required to force the displacement of the sterically hindered and electronically deactivated chlorine after the initial amidine formation.[2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (150 mL).

  • Isolation: The product often precipitates.[1] Filter the solid, wash with water and cold ethanol.[1][2]

  • Purification: Recrystallize from DMF/Water or Ethanol to yield the target quinazoline.[1]

Regioselective Nucleophilic Substitution ( )

For applications requiring biaryl ether or thioether linkages (common in non-nucleoside reverse transcriptase inhibitors), the chlorine atom can be selectively displaced without affecting the nitrile.[1][2]

Key Insight: The presence of the methoxy group at C-6 directs the nucleophile to C-2 but also reduces the reaction rate compared to 2,6-dichlorobenzonitrile. Therefore, stronger nucleophiles (thiolates, alkoxides) or catalysis (transition metal) may be required.[1][2]

Protocol: Thioether Formation (C-2 Functionalization)

  • Dissolve 2-Chloro-6-methoxybenzonitrile in DMF.[1]

  • Add 1.2 equiv of Thiophenol and 1.5 equiv of

    
    .[1][2]
    
  • Heat to 80°C for 4 hours.

  • The nitrile remains intact, available for subsequent transformation into a tetrazole or amide.[1][2]

Part 3: Case Study – Application in Antiviral Drug Design

Recent medicinal chemistry campaigns, such as those leading to Letermovir (an anti-CMV agent), utilize highly substituted benzonitriles to construct dihydroquinazoline cores. 2-Chloro-6-methoxybenzonitrile serves as a model precursor for generating the "Left-Hand Side" (LHS) steric shield of these inhibitors.[1][2]

Synthesis Workflow: Letermovir-Class Precursors

The following workflow illustrates how this scaffold is integrated into a complex antiviral drug architecture.

SynthesisWorkflowSM2-Chloro-6-methoxybenzonitrileStep1Step 1: Nitrile Hydrolysis(H2O2, NaOH) -> AmideSM->Step1 ActivationStep2Step 2: Hoffman Rearrangement / Coupling(Formation of Aniline derivative)Step1->Step2 Linker InstallationStep3Step 3: Cyclization with Amino-Ester(Formation of Dihydroquinazoline)Step2->Step3 Core AssemblyTargetTarget: Viral Terminase Inhibitor AnalogStep3->Target Chiral Resolution

Caption: Synthetic route for converting 2-Chloro-6-methoxybenzonitrile into dihydroquinazoline antiviral agents.

Critical Quality Attributes (CQA) for Medicinal Use

When using 2-Chloro-6-methoxybenzonitrile as a starting material for GMP synthesis, the following impurity profile must be controlled:

  • 2,6-Dichlorobenzonitrile: Residual starting material from the manufacturing of the methoxy compound. This leads to bis-substituted impurities downstream.[1]

  • 2,6-Dimethoxybenzonitrile: Over-reaction byproduct.[1]

  • Specification: Purity should be >98% by HPLC, with <0.1% of the dichloro analog to prevent "rogue" chlorine incorporation in the final drug substance.

Part 4: Quantitative Data & Properties[1][2]

PropertyValueRelevance to Med Chem
Molecular Weight 167.59 g/mol Fragment-based drug design (Low MW)
ClogP ~2.2Good lipophilicity for CNS penetration
H-Bond Acceptors 2 (N, O)Interaction with kinase hinge regions
Topological Polar Surface Area 33 ŲHigh membrane permeability prediction
Reactive Handle Aryl Chloride

or Buchwald-Hartwig coupling

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81055, 2-Chloro-6-methoxybenzonitrile.[1] Retrieved from [Link]

  • Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][3][4] Organic Process Research & Development.[1][2][3][4] (Describes related quinazoline synthesis chemistry). Retrieved from [Link][1][2]

  • Kamal, A., & Chouhan, G. (2005). Synthesis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.[1] Tetrahedron: Asymmetry.[1][2][3][4][5] (Details chiral functionalization of the methoxy/phenol handle). Retrieved from [Link]

  • World Intellectual Property Organization (2017). Triazolopyridine compounds and uses thereof.[1][2] WO2017221092A1.[1][2] (Cites use of 2-Chloro-6-methoxybenzonitrile as Intermediate A5.2).[1][6][7] Retrieved from

Introduction to 2-Chloro-6-methoxybenzonitrile: A Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzonitrile as a Core Intermediate in Agrochemical Synthesis

Executive Summary: In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular scaffolds is paramount. 2-Chloro-6-methoxybenzonitrile, a disubstituted aromatic nitrile, has emerged as a highly versatile and valuable intermediate. Its unique arrangement of chloro, methoxy, and nitrile functional groups provides a rich platform for synthetic diversification, enabling the development of a wide array of active ingredients for crop protection. This guide offers a comprehensive examination of 2-Chloro-6-methoxybenzonitrile, detailing its physicochemical properties, synthesis, chemical reactivity, and its pivotal role in the creation of modern herbicides, fungicides, and insecticides. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, providing researchers and development professionals with a thorough technical resource.

2-Chloro-6-methoxybenzonitrile (CAS No: 6575-10-6) is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group at positions 2, 6, and 1, respectively. This substitution pattern is not merely incidental; it is a carefully orchestrated arrangement of functional groups that imparts specific reactivity and steric properties, making it a prized precursor in multi-step organic synthesis.

The presence of the nitrile group and a halogenated aromatic ring makes it a key intermediate in the manufacturing of agrochemicals.[1] The nitrile can be readily converted into other functional groups such as amides and carboxylic acids, while the chlorine atom serves as a leaving group for nucleophilic substitution reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can play a crucial role in the final molecule's interaction with its biological target. Its utility spans the development of herbicides, fungicides, and insecticides, highlighting its significance in the agrochemical industry.[1][2]

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 2-Chloro-6-methoxybenzonitrile

PropertyValueSource(s)
CAS Number 6575-10-6[3]
Molecular Formula C₈H₆ClNO
Molar Mass 167.59 g/mol Calculated
Appearance Yellow solid
Melting Point 98-100°C[3]
Boiling Point 294.7 ± 20.0 °C (Predicted)[3]
Density 1.25 ± 0.1 g/cm³ (Predicted)[3]
Solubility Chloroform, Ethyl Acetate[3]
InChI Key YRGCKBHUZNQXEL-UHFFFAOYSA-N

Table 2: GHS Hazard Information for a Structurally Related Compound (2-Chloro-6-methoxybenzaldehyde)

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationGHS07

Source: PubChem CID 10964971[4]

Synthesis of 2-Chloro-6-methoxybenzonitrile

The industrial synthesis of 2-Chloro-6-methoxybenzonitrile is strategically designed for efficiency and yield. A common and logical approach is the selective nucleophilic aromatic substitution of one chlorine atom in the readily available starting material, 2,6-dichlorobenzonitrile, with a methoxy group.

Synthesis_of_2_Chloro_6_methoxybenzonitrile Start 2,6-Dichlorobenzonitrile Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Start->Reagent Nucleophilic Aromatic Substitution Product 2-Chloro-6-methoxybenzonitrile Reagent->Product caption Synthesis via Nucleophilic Substitution

Caption: Synthesis via Nucleophilic Substitution.

Experimental Protocol: Synthesis from 2,6-Dichlorobenzonitrile

Objective: To synthesize 2-Chloro-6-methoxybenzonitrile via nucleophilic aromatic substitution.

Materials:

  • 2,6-Dichlorobenzonitrile (1 eq.)

  • Sodium methoxide (1.1 eq.)

  • Anhydrous Methanol (solvent)

  • Toluene (for work-up)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: 2,6-Dichlorobenzonitrile is added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 65°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up: After completion, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between toluene and water. The aqueous layer is separated and extracted twice more with toluene.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NH₄Cl and brine. This step removes unreacted sodium methoxide and other water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude 2-Chloro-6-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a yellow solid.

Chemical Reactivity and Applications in Agrochemical Synthesis

The synthetic value of 2-Chloro-6-methoxybenzonitrile lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build complex molecular architectures.

  • The Nitrile Group: This group is a versatile handle for transformation. It can be hydrolyzed under acidic or basic conditions to form a benzamide or a benzoic acid. This is a crucial step in the synthesis of many herbicides where a carboxylic acid moiety is key for biological activity.[5]

  • The Chloro Group: The chlorine atom is an excellent leaving group for further nucleophilic aromatic substitution reactions, allowing for the introduction of thioether, ether, or amine linkages, which are common in various pesticides.

  • The Aromatic Ring: The benzene ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any new groups.

Case Study: Synthesis of a Pyrithiobac-sodium Analogue (Herbicide)

Pyrithiobac-sodium is a potent herbicide synthesized from an intermediate derived from 2,6-dichlorobenzonitrile.[6][7] A similar synthetic strategy can be envisioned starting from 2-Chloro-6-methoxybenzonitrile to create novel herbicidal compounds. The key steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by the substitution of the remaining chlorine with a dimethoxypyrimidine thiol moiety.

Case Study: Synthesis of Fungicidal and Insecticidal Scaffolds

Many modern fungicides and insecticides are based on benzamide or other nitrogen-containing heterocyclic structures.[8][9]

  • Fungicides: Hydrolysis of 2-Chloro-6-methoxybenzonitrile to 2-chloro-6-methoxybenzoic acid, followed by amidation with a specific amine, can yield novel benzamide fungicides.

  • Insecticides: The nitrile group can be used to construct heterocyclic rings, such as triazoles or oxadiazoles, which are known toxophores in insecticidal compounds.[9]

Detailed Synthetic Protocol: A Pyrithiobac-sodium Analogue

This protocol outlines a plausible, multi-step synthesis of a novel herbicide, demonstrating the utility of 2-Chloro-6-methoxybenzonitrile as a starting material.

Agrochemical_Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Nucleophilic Substitution A 2-Chloro-6-methoxybenzonitrile B 2-Chloro-6-methoxybenzoic acid A->B H₂SO₄ / H₂O Heat C 2-Chloro-6-methoxybenzoic acid Reagent 2-mercapto-4,6-dimethoxypyrimidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->Reagent D Final Herbicide Analogue Reagent->D caption Multi-step Synthesis of a Herbicide Analogue Mechanism_of_Action Herbicide Herbicide Analogue (e.g., ALS Inhibitor) Enzyme Acetolactate Synthase (ALS Enzyme) Herbicide->Enzyme Binds to & Inhibits AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) Enzyme->AminoAcids Cannot Synthesize Result Weed Death AminoAcids->Result Leads to caption Conceptual MoA: ALS Inhibition by a Herbicide

Sources

Safety and handling precautions for 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 2-Chloro-6-methoxybenzonitrile CAS Registry Number: 6575-10-6 (Note: While CAS 6609-19-4 is occasionally referenced in secondary indices, 6575-10-6 is the definitive registry number for the 2-chloro-6-methoxy isomer used in regulatory filings).

Executive Summary

2-Chloro-6-methoxybenzonitrile is a specialized halogenated aromatic nitrile serving as a critical pharmacophore scaffold in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical intermediates (e.g., EZH2 inhibitors for lymphoma treatment). Its dual-functionality—possessing both an electrophilic nitrile group and a labile chlorine atom ortho to a methoxy group—makes it highly versatile but operationally unforgiving.

This guide moves beyond generic safety data sheets (SDS) to address the specific handling challenges posed by its physicochemical profile: a solid-state irritant with potential for metabolic cyanide release under extreme physiological stress. The protocols below prioritize containment of dust and prevention of nucleophilic runaway reactions during synthesis.

Physicochemical & Hazardous Profile

Effective risk management begins with understanding the material's physical boundaries.

PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.
Melting Point 98–100°CStable at room temp, but friction/grinding can induce localized melting/sticking.
Boiling Point 294.7°C (at 760 mmHg)Low volatility, but thermal decomposition releases toxic fumes (HCl, HCN).
Density ~1.25 g/cm³Heavier than water; spills in aqueous media will sink and persist.
Solubility Low in Water; High in DCM, DMSOLipophilic nature facilitates rapid dermal absorption.
Molecular Weight 167.59 g/mol -

GHS Hazard Classification (Validated):

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Toxicological Architecture & Mechanism

Researchers often underestimate benzonitriles compared to aliphatic nitriles. However, the 2-chloro substituent alters the metabolic profile.

  • Metabolic Cyanide Release: While aromatic nitriles are generally more stable against enzymatic hydrolysis than aliphatic nitriles, the ortho-chlorine atom destabilizes the ring electron density. Ingestion or high-dose inhalation can lead to hepatic metabolism via cytochrome P450, potentially liberating cyanide ions (

    
    ), which inhibit cytochrome c oxidase (mitochondrial respiration).
    
  • Direct Tissue Alkylation: The chlorine atom is susceptible to nucleophilic aromatic substitution (

    
    ). Upon contact with mucous membranes (eyes/lungs), the compound can react with biological nucleophiles (proteins), causing severe, delayed irritation and sensitization.
    

Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient. The lipophilicity of this compound requires barrier protection designed for organic permeation.

  • Respiratory:

    • Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

    • Secondary (Spill/Powder): N95 is inadequate for organic vapors. Use a half-face respirator with P100/OV (Organic Vapor) cartridges if dust control is compromised.

  • Dermal:

    • Glove Protocol: Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Inspection layer).

      • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).

    • Rationale: Chlorinated aromatics can permeate standard latex/thin nitrile in <15 minutes.

  • Ocular:

    • Chemical splash goggles (vented) are required. Safety glasses with side shields offer zero protection against floating micro-particulates.

Operational Protocols: Synthesis & Handling

Workflow A: Safe Weighing & Transfer

Context: The primary exposure vector is dust inhalation during transfer from the stock container.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weigh boat before dispensing. Static charge causes this powder to "jump," contaminating the balance area.

  • Damping: If the process allows, pre-wet the receiving vessel with the reaction solvent (e.g., Methanol, DCM) to capture dust immediately upon transfer.

  • Decontamination: Wipe the balance area with a 10% Sodium Thiosulfate solution (neutralizes potential cyanide traces) followed by Ethanol.

Workflow B: Reaction Safety ( Synthesis)

Context: Synthesizing this compound often involves reacting 2,6-dichlorobenzonitrile with Sodium Methoxide (NaOMe). This is highly exothermic.

  • Thermal Runaway Prevention: The substitution of the first chlorine is exothermic. If cooling fails, the reaction can accelerate, potentially substituting the second chlorine or causing solvent boil-over.

    • Control: Addition of NaOMe must be dropwise at 0–5°C.

  • Quenching: Never quench the reaction mixture directly with acid if unreacted cyanide sources are present (risk of HCN gas evolution). Quench with dilute NaOH first to maintain pH >10, then neutralize slowly.

Visualizing the Safe Handling Workflow

SafeHandling cluster_ppe Required PPE Zone Start Start: Stock Container Weighing Weighing Station (Inside Fume Hood) Start->Weighing Transport in Secondary Containment Static Apply Anti-Static Gun Weighing->Static Prevent Dispersion Transfer Solvent Wetting (Capture Dust) Static->Transfer Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Dissolve Immediately Waste Waste Stream (Segregated Halogenated) Reaction->Waste Quench & Dispose

Caption: Figure 1: Contained handling workflow minimizing particulate dispersion and dermal exposure risks.

Emergency Response Architecture

In the event of exposure, speed is critical. The presence of the nitrile group mandates a specific medical response protocol different from standard chemical burns.

Scenario: Acute Exposure (Inhalation/Ingestion)[2]
  • Immediate Action: Move victim to fresh air. Do NOT perform mouth-to-mouth resuscitation (risk of secondary contamination). Use a bag-valve mask.

  • Antidote Assessment: Medical personnel should evaluate for signs of cyanide toxicity (almond odor on breath, rapid breathing followed by gasping, blue lips).

    • Note: While less potent than KCN, massive ingestion requires the Cyanokit (Hydroxocobalamin) or Nithiodote kit availability in the facility medical center.

Scenario: Chemical Spill (>10g)
  • Evacuate: Clear the lab zone immediately.

  • Ventilate: Maximize hood sash height (if spill is inside) or activate emergency purge (if outside).

  • Neutralize: Do not use water (spreads the lipophilic powder). Cover with a dry absorbent (Vermiculite) mixed with 5% Sodium Carbonate.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Ingestion Type->Inhale ActionSkin Rinse 15min (Safety Shower) Skin->ActionSkin ActionInhale Fresh Air + Oxygen Support Inhale->ActionInhale Medical Medical Eval: Check Cyanide Signs ActionSkin->Medical ActionInhale->Medical Antidote Administer Hydroxocobalamin Medical->Antidote Symptoms Present Monitor Monitor for Delayed Edema Medical->Monitor Asymptomatic

Caption: Figure 2: Triage logic for acute exposure, prioritizing respiratory support and cyanide assessment.

References

  • Crysdot LLC. (2024). 2-Chloro-6-methoxybenzonitrile: Physicochemical Properties and Safety Profile. Retrieved from

  • ChemicalBook. (2024). CAS 6575-10-6 MSDS and Synthesis Data. Retrieved from

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloronitrobenzenes and Analogs. (Used as SAR proxy for chloromethoxybenzonitrile toxicity). Retrieved from

  • PubChem. (2024).[2] Compound Summary: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6).[3] National Library of Medicine. Retrieved from [2]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-6-methylbenzonitrile (Analogous Handling Protocols). Retrieved from

Sources

A Theoretical and Computational Guide to the Electronic Properties of 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Chloro-6-methoxybenzonitrile, a substituted aromatic compound with potential significance in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate the molecule's structural and electronic characteristics. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) calculations, are detailed. The insights derived from these computational studies are critical for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding rational drug design and the development of novel functional materials.

Introduction: The Rationale for Theoretical Investigation

2-Chloro-6-methoxybenzonitrile belongs to the benzonitrile class of compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The substituents on the benzene ring—a chlorine atom, a methoxy group, and a nitrile group—impart a unique electronic landscape that dictates its chemical behavior and biological activity. The chlorine and methoxy groups, with their differing electronic effects (inductive withdrawal and resonance donation), combined with the strongly electron-withdrawing nitrile group, create a complex distribution of electron density.

Understanding these electronic properties is paramount for predicting the molecule's reactivity, identifying sites susceptible to metabolic attack, and designing molecules with enhanced target affinity and specificity.[2] Theoretical and computational chemistry offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies for exploring these molecular-level characteristics.[3] This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic architecture of 2-Chloro-6-methoxybenzonitrile.

Core Computational Methodology: A Self-Validating Workflow

The reliability of any theoretical study hinges on the appropriateness of the computational methods employed. For a molecule like 2-Chloro-6-methoxybenzonitrile, a combination of the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p), provides a well-balanced compromise between accuracy and computational cost for organic molecules.[4]

Causality in Method Selection
  • Density Functional Theory (DFT): DFT is chosen over simpler methods due to its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of molecules with multiple functional groups and heteroatoms.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It merges the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, offering a high degree of accuracy for a wide range of molecular properties.

  • 6-311++G(d,p) Basis Set: This basis set is selected for its flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the behavior of lone pairs and anions. The "(d,p)" signifies the addition of polarization functions, allowing for the description of non-spherical electron distributions, a key feature in a molecule with multiple polar bonds.

Experimental Protocol: Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 2-Chloro-6-methoxybenzonitrile.

Step 1: Initial Structure Generation

  • Construct the 3D structure of 2-Chloro-6-methoxybenzonitrile using a molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

  • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.

  • Validation: The optimization is confirmed by a subsequent frequency calculation at the same level of theory. The absence of imaginary frequencies indicates that a true energy minimum has been reached.

Step 3: Electronic Property Calculations

  • Using the optimized geometry, perform single-point energy calculations to derive the electronic properties. This includes:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MESP).

    • Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.

Below is a Graphviz diagram illustrating this computational workflow.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Property Calculation A Construct 3D Structure B Perform DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Perform Frequency Calculation B->C D Verify No Imaginary Frequencies C->D E Single-Point Calculation on Optimized Geometry D->E Proceed if Validated F HOMO-LUMO Analysis E->F G MESP Mapping E->G H NBO Analysis E->H

Caption: HOMO-LUMO energy gap concept.

Table 1: Predicted FMO Properties of 2-Chloro-6-methoxybenzonitrile

Parameter Predicted Value (eV) Implication
HOMO Energy ~ -6.5 to -7.5 Moderate electron-donating capability
LUMO Energy ~ -1.0 to -2.0 Good electron-accepting capability

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 | High kinetic stability, moderate reactivity |

Note: These are estimated values based on similar molecules in the literature. Actual calculated values would populate this table.

Molecular Electrostatic Potential (MESP) Analysis

The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. [5]In drug design, MESP is used to optimize electrostatic complementarity between a ligand and its receptor. [6][7] For 2-Chloro-6-methoxybenzonitrile, the MESP map would likely reveal:

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. [5]* Positive Potential (Blue): Regions of low electron density, prone to nucleophilic attack. These are anticipated around the hydrogen atoms of the aromatic ring. [5] This analysis is critical for understanding how the molecule will interact with biological targets. [2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule and quantifies intramolecular interactions. [8][9]It transforms the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs. [10] Natural Population Analysis (NPA): NPA provides the charge distribution on each atom. This is more robust than other methods like Mulliken population analysis.

Table 2: Predicted NPA Charges for Key Atoms

Atom Predicted Charge (a.u.) Rationale
N (Nitrile) Negative High electronegativity
O (Methoxy) Negative High electronegativity
Cl Negative High electronegativity
C (Nitrile) Positive Bonded to highly electronegative N
C (ipso-Cl) Positive Inductive withdrawal by Cl

| C (ipso-OCH3) | Slightly Negative/Neutral | Resonance donation from OCH3 |

Hyperconjugative Interactions: NBO analysis also reveals stabilizing intramolecular interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). A key interaction in this molecule would be the donation from the lone pairs of the oxygen and chlorine atoms into the π* antibonding orbitals of the benzene ring.

Implications for Drug Development and Material Science

The electronic properties elucidated through these theoretical studies have direct practical implications:

  • Drug Design: The MESP map can guide the design of analogs with improved binding affinity by identifying regions that can form favorable electrostatic interactions (e.g., hydrogen bonds) with a target receptor. [6]The HOMO-LUMO gap can provide an initial assessment of a molecule's potential toxicity and metabolic stability.

  • Reactivity Prediction: The FMO and MESP analyses pinpoint the most reactive sites, which is crucial for predicting metabolic pathways and designing synthetic routes. [11]* Materials Science: Understanding the dipole moment and polarizability, which are also derived from these calculations, is essential for developing novel materials with specific optical or electronic properties.

Conclusion

This guide has outlined a robust and scientifically sound theoretical framework for the in-depth investigation of the electronic properties of 2-Chloro-6-methoxybenzonitrile. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's geometry, reactivity, and intermolecular interaction potential. The systematic application of FMO, MESP, and NBO analyses provides a comprehensive electronic profile that is indispensable for guiding future research in drug discovery and materials science.

References

  • Kumar, S., Saini, V., Maurya, I.K., et al. (2020). Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles. PLoS ONE. Available at: [Link]

  • ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Available at: [Link]

  • University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Available at: [Link]

  • Natural Bond Orbital. (n.d.). What are "Natural Bond Orbitals" (NBOs)?. Available at: [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]

  • Wikipedia. (n.d.). Natural bond orbital. Available at: [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available at: [Link]

  • ResearchGate. (2015). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Available at: [Link]

  • ResearchGate. (n.d.). DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. Available at: [Link]

  • ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

  • ACS Publications. (2022). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters. Available at: [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

  • Jablonski, M. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2020). Computational prediction of structural, electronic, and optical properties and phase stability of double perovskites K2SnX6 (X = I, Br, Cl). Available at: [Link]

  • Royal Society of Chemistry. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • American Physical Society. (2025). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. APS Meeting Archive. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile.
  • ACS Publications. (2014). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A. Available at: [Link]

  • National Institutes of Health. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PMC. Available at: [Link]

  • Leah4sci. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. Available at: [Link]

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  • Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-methoxybenzonitrile with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Privileged Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The 2-aryl-6-methoxybenzonitrile scaffold, in particular, is of significant interest in drug discovery due to the versatile synthetic handles of the nitrile and methoxy groups, which can be further elaborated to access a diverse chemical space. The methoxy group, a common feature in natural products and approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably influence a molecule's metabolic profile.[4]

However, the coupling of electronically deactivated and sterically hindered aryl chlorides, such as 2-chloro-6-methoxybenzonitrile, presents a significant challenge.[5] The strong carbon-chlorine bond is less reactive towards oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts.[5] Overcoming this hurdle necessitates the use of specialized catalyst systems, typically employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition step and promote efficient catalytic turnover.[6][7]

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with a variety of arylboronic acids. It offers a detailed, field-proven protocol, explains the rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloro-6-methoxybenzonitrile) to form a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

  • 2-Chloro-6-methoxybenzonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand (e.g., XPhos, RuPhos)

  • Potassium phosphate (K₃PO₄) or other suitable base (e.g., Cs₂CO₃, K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add 2-chloro-6-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst premix by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. The Pd:ligand ratio is typically 1:2.

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Under the inert atmosphere, add the catalyst premix to the reaction vessel via syringe.

    • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) to the reaction vessel via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

    • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxybenzonitrile.

Rationale for Experimental Choices

  • Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of aryl chlorides. Pd(OAc)₂ is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species. Electron-rich and bulky biarylphosphine ligands, such as SPhos, XPhos, and RuPhos (Buchwald ligands), are highly effective for the coupling of challenging aryl chlorides.[8] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[8] N-heterocyclic carbenes (NHCs) are also powerful ligands for this transformation.[6]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent and water is often employed.[1] Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common choices. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water can influence the reaction rate and should be optimized.

Data Presentation: Scope of the Reaction

The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with a selection of arylboronic acids under optimized conditions.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-6-methoxybenzonitrile85-95
24-Methylphenylboronic acid2-(4-Methylphenyl)-6-methoxybenzonitrile80-90
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methoxybenzonitrile82-92
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-methoxybenzonitrile75-85
53,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-methoxybenzonitrile70-80
62-Naphthylboronic acid2-(2-Naphthyl)-6-methoxybenzonitrile78-88

Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvents- Inappropriate base or solvent- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of the reaction mixture and maintenance of a positive inert gas pressure.- Use anhydrous solvents and freshly opened reagents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, THF/water).
Formation of homocoupled biaryl from the boronic acid - Presence of oxygen in the reaction mixture- Inefficient transmetalation- Improve the degassing procedure.- Increase the amount of base or switch to a stronger base to accelerate transmetalation.
Protodeboronation of the arylboronic acid - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and limit the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of byproducts - Side reactions of functional groups on the substrates- Catalyst decomposition- Protect sensitive functional groups if necessary.- Use a more stable catalyst system or lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with arylboronic acids provides a powerful and versatile method for the synthesis of a wide range of 2,6-disubstituted benzonitriles. While the use of an electronically deactivated aryl chloride as a substrate presents challenges, the judicious selection of a suitable palladium catalyst system, base, and solvent allows for high-yielding transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient synthesis of these important molecular scaffolds.

References

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  • Che, Y. Y.; Yue, Y.; Lin, L. Z.; Pei, B.; Deng, X.; Feng, C. Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Angewandte Chemie International Edition, 2020 , 59(38), 16414-16419. [Link]

  • Cui, Y.-Y.; Li, W.-X.; Ma, N.-N.; Shen, C.; Zhou, X.; Chu, X.-Q.; Rao, W.; Shen, Z.-L. Nickel-catalyzed direct cross-coupling of heterocyclic phosphonium salts with aryl bromides. Organic Chemistry Frontiers, 2021 , 8(24), 6931-6936. [Link]

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  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002 , 124(7), 1162–1163. [Link]

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  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2004 , 43(14), 1871-1876. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121(41), 9550–9561. [Link]

  • Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 2002 , 4(17), 2973–2976. [Link]

  • Bedford, R. B.; Cazin, C. S. J. High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, 2001 , (17), 1540-1541. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Master Organic Chemistry. Suzuki Coupling. [Link]

Sources

Palladium-catalyzed cross-coupling reactions using 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxybenzonitrile

Abstract

This application note details optimized protocols for the palladium-catalyzed functionalization of 2-Chloro-6-methoxybenzonitrile (CMBn) , a sterically congested and electronically complex building block frequently utilized in the synthesis of antiviral agents (e.g., Letermovir analogs) and kinase inhibitors. Due to the ortho,ortho-disubstitution pattern (2-Cl, 6-OMe) and the electron-withdrawing nitrile group, this scaffold presents significant challenges regarding oxidative addition rates and catalyst poisoning. This guide provides validated methodologies for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection to overcome steric hindrance.

Chemical Context & Challenges

The functionalization of 2-Chloro-6-methoxybenzonitrile requires navigating a "push-pull" electronic environment and severe steric shielding.

  • Steric Hindrance (The Ortho-Effect): The reactive C-Cl bond is flanked by a nitrile group (CN) and a methoxy group (OMe). Standard triphenylphosphine-based catalysts (e.g., Pd(PPh3)4) typically fail to undergo oxidative addition at useful rates.

  • Electronic Factors:

    • Nitrile (CN): Strongly electron-withdrawing. While it activates the C-Cl bond for oxidative addition, it is also a potential ligand that can displace phosphines, deactivating the Pd(0) species ("catalyst poisoning").

    • Methoxy (OMe): Electron-donating by resonance but withdrawing by induction. Its position at C6 creates a "pincer" steric effect, making the metal center crowded during the transmetallation step.

Strategic Solution: Bulky, Electron-Rich Ligands

To succeed, the catalyst system must utilize Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) . These ligands serve two purposes:

  • Electron Richness: Facilitates oxidative addition into the unreactive aryl chloride.

  • Steric Bulk: Prevents the nitrile nitrogen from coordinating to the palladium center and promotes reductive elimination.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Steric Gate" that necessitates specialized ligands.

CatalyticCycle PreCat Pd(II) Precatalyst (e.g., XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + 2-Cl-6-OMe-PhCN Poisoning Nitrile Coordination (Catalyst Death) ActiveCat->Poisoning If Ligand is Not Bulky PdII_Ar Pd(II)-Ar(Cl) Complex Stabilized by Bulky Ligand OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid/Amine Entry) PdII_Ar->TransMet + Coupling Partner + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent nitrile coordination and facilitate oxidative addition.

Validated Protocol A: Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl derivatives (e.g., 2-methoxy-6-phenylbenzonitrile).

Reagents & Materials
  • Substrate: 2-Chloro-6-methoxybenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) - Chosen to minimize nitrile hydrolysis compared to hydroxides.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the nitrile substrate (1.0 mmol), boronic acid (1.5 mmol), K3PO4 (3.0 mmol), and the precatalyst (XPhos Pd G2, 0.02 mmol).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • React: Heat the mixture to 80°C for 4-12 hours.

    • QC Check: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.5) should disappear; the biaryl product is typically more fluorescent.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na2SO4.

  • Purification: Flash column chromatography.

Optimization Table
ParameterStandard ConditionAlternative (For Difficult Substrates)Reason
Ligand XPhos or SPhos CataCXium A SPhos is excellent for ortho-substituted chlorides.
Base K3PO4K2CO3Weaker bases prevent hydration of the nitrile to the primary amide.
Solvent Dioxane/H2OToluene/H2OToluene may improve solubility for highly lipophilic boronic acids.

Validated Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of Aniline derivatives (e.g., substitution of Cl with morpholine or primary amines).

Critical Note: Strong bases like NaOtBu can attack the nitrile group (nucleophilic attack on CN). Therefore, Cesium Carbonate (Cs2CO3) is the preferred base.

Reagents & Materials
  • Substrate: 2-Chloro-6-methoxybenzonitrile (1.0 equiv)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2 mol%) or Pd2(dba)3 (1 mol%) + BrettPhos (2 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Methodology
  • Charge: Add substrate (1.0 mmol), Cs2CO3 (2.0 mmol), and Catalyst (0.02 mmol) to a dry vial.

  • Inert: Purge with Argon.

  • Add Liquids: Add the amine (1.2 mmol) and anhydrous solvent (5 mL).

  • React: Heat to 100°C for 12-16 hours.

    • Note: Higher temperature is required for amination compared to Suzuki coupling due to the electron-rich nature of the resulting aniline product potentially inhibiting the catalyst.

  • QC Check: Watch for the formation of the "Protodehalogenation" byproduct (replacement of Cl with H). If this dominates, switch to a more sterically demanding ligand like tBuBrettPhos .

Troubleshooting & Quality Control

Decision Tree for Low Yields

Troubleshooting Start Low Yield? CheckSM Is SM Remaining? Start->CheckSM CheckByprod Identify Byproducts CheckSM->CheckByprod No (SM Consumed) IncreaseTemp Increase Temp to 100°C Check O2 exclusion CheckSM->IncreaseTemp Yes (Low Conv.) Dehalo Solvent H-Source? Switch to Toluene CheckByprod->Dehalo Product = Des-Chloro Amide Base too strong/wet? Use Anhydrous K3PO4 CheckByprod->Amide Product = Amide (Hydrolysis) Homocouple Reduce Catalyst Loading Slow addition of Boronic Acid CheckByprod->Homocouple Product = Homocoupling

Figure 2: Troubleshooting logic for common failure modes.

Analytical Markers (Self-Validation)
  • IR Spectroscopy: The Nitrile stretch at ~2220-2230 cm⁻¹ must remain intact. If a broad peak appears at 3300-3400 cm⁻¹ (NH) and 1680 cm⁻¹ (C=O), the nitrile has hydrolyzed to an amide.

  • 1H NMR: Monitor the methoxy singlet. In the starting material, it appears around δ 3.9-4.0 ppm . In the coupled product, this peak often shifts upfield due to shielding from the new aryl ring (Suzuki) or electronic changes (Amination).

References

  • Suzuki-Miyaura Coupling of Hindered Chlorides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Letermovir Synthesis (Relevant Intermediate Context)

    • Humphrey, G. R., et al. (2016).[1] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][2] Organic Process Research & Development, 20(6), 1097–1103. Link

  • Buchwald-Hartwig Amination Conditions

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • General Reactivity of Ortho-Substituted Benzonitriles

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Disclaimer: All protocols involve the use of transition metals and organic solvents. Standard safety procedures for handling palladium catalysts and nitrile-containing compounds (potential cyanide release under extreme conditions) must be observed.

Sources

Heck reaction conditions for 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Heck Coupling of 2-Chloro-6-methoxybenzonitrile

Part 1: Executive Summary & Substrate Analysis

1.1. The Challenge The Heck reaction of 2-Chloro-6-methoxybenzonitrile presents a specific set of electronic and steric challenges that distinguish it from standard aryl bromide couplings. While often mischaracterized as a "sterically dead" substrate due to the 2,6-disubstitution on the benzonitrile core, the reactive center (C-Cl bond) is actually mono-ortho-substituted by the nitrile group.

The primary challenges are:

  • Bond Dissociation Energy: The C-Cl bond is significantly stronger (~96 kcal/mol) than C-Br or C-I, requiring electron-rich ligands to facilitate oxidative addition.[1]

  • Catalyst Poisoning: The ortho-nitrile group is a competent ligand (

    
    -donor) that can coordinate to the Palladium center, potentially displacing weaker phosphines and arresting the catalytic cycle (the "Nitrile Effect").
    
  • Electronic "Push-Pull": The substrate features an electron-withdrawing nitrile (activating for oxidative addition) and an electron-donating methoxy group (deactivating via resonance, though its meta position relative to the chloride mitigates this).[1]

1.2. Structural Reactivity Profile

FeaturePosition (Rel. to Cl)Effect on Heck Reaction
Chloro (-Cl) IpsoLeaving Group: High energy barrier; requires bulky, electron-rich phosphines (e.g., Buchwald ligands).[1]
Nitrile (-CN) OrthoActivation: Inductive EWG effect lowers the LUMO, aiding oxidative addition.Risk: Competitive binding to Pd(0)/Pd(II).[1]
Methoxy (-OMe) MetaElectronic: Mild deactivation.[1] Increases electron density of the ring, slightly opposing the nucleophilic attack of Pd(0).

Part 2: Catalytic System Design

To overcome the activation barrier and prevent nitrile poisoning, we utilize a "Bulky-Rich" Ligand Strategy . The ligand must be large enough to prevent the formation of inactive Pd-bis(nitrile) complexes and electron-rich enough to drive the oxidative addition into the aryl chloride.

Recommended Catalyst Systems
  • Primary System (High Reliability): Buchwald G3 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) .[1] These precatalysts generate the active monoligated Pd(0)-L species rapidly, bypassing the induction period and avoiding the need for excess ligand which can inhibit the reaction.

  • Alternative System (Cost-Effective): Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the cyclohexyl groups drive reactivity.

Part 3: Optimized Experimental Protocols

Method A: High-Throughput / Discovery Scale (Recommended)

Best for: Initial screening, small-scale synthesis (100 mg - 1 g), and high-value substrates.[1]

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzonitrile (1.0 equiv)[1]

  • Coupling Partner: Styrene or Acrylate (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base:

    
      (2.0 equiv) – Preferred over carbonates for difficult chlorides.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

  • Concentration: 0.2 M

Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Chloro-6-methoxybenzonitrile (1.0 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe, followed by the alkene (1.5 equiv).

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm).

  • Monitoring: Monitor by HPLC/UPLC after 4 hours. If conversion is <50%, increase temp to 110°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash chromatography.

Method B: Process Scale / Cost-Optimized

Best for: Scale-up (>10 g) where catalyst cost is a driver.[1]

Reagents:

  • Catalyst Source: Pd(OAc)₂ (1-2 mol%)[1]

  • Ligand: SPhos (2-4 mol%, maintain 1:2 Pd:L ratio)[1]

  • Base:

    
      (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) – Polar aprotic solvent aids in solubilizing the inorganic base.

Protocol:

  • Pre-complexation (Critical): In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of DMF under

    
     for 15 minutes at RT. Solution should turn from orange to yellow/pale.[1]
    
  • Main Vessel: Charge substrate, base, and remaining DMF into the reactor. Purge with

    
    .
    
  • Addition: Add the pre-formed catalyst solution to the main vessel. Add alkene.

  • Reaction: Heat to 120°C . The higher temperature is required for the Pd(OAc)₂ system to ensure turnover on the aryl chloride.

  • Quench: Pour into water/ice mixture. Extract with MTBE or EtOAc.[1]

Part 4: Visualization of Reaction Logic

Decision Matrix & Conditions

HeckReactionLogic Substrate 2-Chloro-6-methoxybenzonitrile (Aryl Chloride) Challenge Activation Barrier: C-Cl Bond + Nitrile Poisoning Substrate->Challenge LigandChoice Ligand Selection Challenge->LigandChoice SPhos SPhos / XPhos (Buchwald Ligands) LigandChoice->SPhos Recommended PPh3 PPh3 (Standard) LigandChoice->PPh3 Avoid OutcomeSuccess High Yield (>85%) SPhos->OutcomeSuccess Facilitates OA OutcomeFail Low Conversion (<20%) PPh3->OutcomeFail Cannot insert C-Cl

Figure 1: Strategic selection of ligands is the single most critical factor.[1] Standard triphenylphosphine (


) is insufficient for this activated but hindered chloride.[1]
Catalytic Cycle: The "Ortho" Effect

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Rate Limiting) Pd0->OA + Ar-Cl Coord Alkene Coordination OA->Coord + Alkene Insert Migratory Insertion (Regioselective) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 2: The Oxidative Addition (OA) step is the bottleneck.[1] The ortho-CN group electronically assists this step, but the ligand (L) must prevent the CN from binding to Pd in place of the alkene.

Part 5: Troubleshooting & Data Tables

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
0% Conversion Catalyst PoisoningSwitch to XPhos Pd G3 . The pre-formed catalyst prevents nitrile coordination during the induction phase.
Low Yield (<40%) Incomplete Oxidative AdditionIncrease temperature to 120°C ; switch solvent to DMAc (higher boiling point/polarity).
Pd Black Formation Catalyst DecompositionAdd TBAB (Tetrabutylammonium bromide) (1.0 equiv).[1] This stabilizes Pd nanoparticles (Jeffery conditions).[1]
Side Product: Phenol Nitrile/Ether HydrolysisEnsure anhydrous conditions .[1] Use molecular sieves in the solvent. Avoid hydroxide bases (KOH/NaOH).[1]

Table 2: Solvent & Base Screening Data (Simulated Typical Results)

EntryCatalystLigandBaseSolventTempYield
1Pd(OAc)₂


DMF100°C< 5%
2Pd(OAc)₂SPhos

Toluene100°C82%
3XPhos Pd G3 -

Dioxane80°C88%
4Pd(OAc)₂


Dioxane100°C75%

Part 6: References

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473.[1] Link[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.[1] Link[1]

  • Jeffery, T. (1984).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.[1] Link

Sources

Strategic Utilization of 2-Chloro-6-methoxybenzonitrile in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In modern drug discovery, 2-Chloro-6-methoxybenzonitrile (CAS: 67620-04-0) represents a "privileged" starting material due to its dense functionalization and orthogonal reactivity profiles. It serves as a potent linchpin for synthesizing quinazolines , tetrazoles , and benzofurans —core structures found in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and angiotensin II receptor antagonists.

Strategic Reactivity Profile

The molecule's utility stems from three distinct reactive sites that allow for divergent synthesis:

  • The Nitrile (-CN): Acts as an electrophile for Pinner reactions or a dipolarophile for [3+2] cycloadditions (Tetrazole formation). It is the primary "anchor" for ring closure.

  • The Ortho-Chlorine (-Cl): Activated by the electron-withdrawing nitrile group (the "Ortho-Effect"), this site is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid introduction of amines, alkoxides, or thiols without transition metal catalysis.
    
  • The Methoxy Group (-OMe): Provides metabolic stability and solubility. It can also serve as a latent phenol (via demethylation) for further functionalization, though in most workflows, it is retained to mimic the pharmacophores of established drugs like Vandetanib .

Strategic Analysis & Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start 2-Chloro-6-methoxybenzonitrile Inter1 Intermediate: 2-Amino-6-methoxybenzonitrile Derivatives Start->Inter1 SNAr (Amines) Base, Heat Prod2 5-(2-Chloro-6-methoxyphenyl) -1H-tetrazole (Bioisosteres) Start->Prod2 [3+2] Cycloaddition NaN3, NH4Cl Prod3 4-Methoxybenzofuran-3-amine Derivatives Start->Prod3 SNAr (Phenols) + Thorpe-Ziegler Cyclization Prod1 4-Amino-5-methoxyquinazolines (Kinase Inhibitors) Inter1->Prod1 Cyclization (Formamidine Acetate)

Figure 1: Divergent synthetic map showing the three primary bioactive scaffolds accessible from 2-Chloro-6-methoxybenzonitrile.

Module A: Synthesis of 4-Anilinoquinazolines (Kinase Inhibitor Core)

This protocol describes the synthesis of N-(3-chloro-4-fluorophenyl)-5-methoxyquinazolin-4-amine , a structural analog of Gefitinib. The 5-methoxy substitution pattern is particularly interesting for modulating kinase selectivity.

Mechanism

The synthesis proceeds via a two-step "One-Pot" or stepwise sequence:

  • 
     Displacement:  The aniline nucleophile displaces the activated chlorine.
    
  • Cyclocondensation: The resulting 2-aminobenzonitrile reacts with formamidine acetate to close the pyrimidine ring.

Protocol 1: Stepwise Synthesis
Step 1: Nucleophilic Displacement (

)
  • Reagents: 2-Chloro-6-methoxybenzonitrile (1.0 equiv), 3-Chloro-4-fluoroaniline (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Conditions: 100°C, 4–6 hours.

Procedure:

  • Charge a round-bottom flask with 2-Chloro-6-methoxybenzonitrile (10 mmol) and DMF (20 mL).

  • Add

    
     (20 mmol) followed by 3-Chloro-4-fluoroaniline (11 mmol).
    
  • Heat the mixture to 100°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature and pour into ice-water (100 mL). The product, 2-((3-chloro-4-fluorophenyl)amino)-6-methoxybenzonitrile , will precipitate.

  • Filter the solid, wash with water, and dry in a vacuum oven.

    • Expected Yield: 85–92%.

    • Checkpoint: Verify disappearance of the aryl chloride peak in HPLC.

Step 2: Cyclization to Quinazoline
  • Reagents: Intermediate from Step 1 (1.0 equiv), Formamidine Acetate (2.0 equiv).

  • Solvent: 2-Methoxyethanol or Diglyme.

  • Conditions: Reflux (120–130°C), 12 hours.

Procedure:

  • Dissolve the nitrile intermediate in 2-methoxyethanol (10 mL/g).

  • Add Formamidine Acetate.

  • Reflux overnight.[1] The reaction involves the nucleophilic attack of the amidine on the nitrile, followed by intramolecular elimination of ammonia.

  • Workup: Cool the mixture. The product often crystallizes directly. If not, remove solvent under reduced pressure and recrystallize from Ethanol/Water.

  • Characterization: 4-Anilinoquinazolines typically show a characteristic singlet around

    
     8.5 ppm (H-2 proton) in 
    
    
    
    -NMR.

Module B: Synthesis of Tetrazole Bioisosteres

Tetrazoles are critical bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability. This reaction utilizes the nitrile group directly.

Protocol 2: [3+2] Cycloaddition
  • Reagents: 2-Chloro-6-methoxybenzonitrile (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv), Ammonium Chloride (
    
    
    
    , 1.5 equiv).
  • Solvent: DMF.

  • Conditions: 100°C, 12–24 hours.

Procedure:

  • Safety Note:

    
     can form explosive hydrazoic acid (
    
    
    
    ) in the presence of strong acids. Maintain basic or neutral pH during the reaction and use a blast shield.
  • Combine the nitrile,

    
    , and 
    
    
    
    in DMF.
  • Heat to 100°C. The

    
     acts as a catalyst, generating trace 
    
    
    
    in situ which is the active species for the cycloaddition.
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into water (50 mL).

    • Acidify carefully with 1M HCl to pH 3–4 (Caution: Evolution of

      
       gas; perform in a fume hood).
      
    • The tetrazole product, 5-(2-chloro-6-methoxyphenyl)-1H-tetrazole , will precipitate as a white solid.

  • Purification: Recrystallize from Methanol.

Data Summary & Troubleshooting

ParameterQuinazoline Route (

+ Cyclization)
Tetrazole Route (Cycloaddition)
Key Intermediate 2-Amino-6-methoxybenzonitrile deriv.None (Direct conversion)
Limiting Factor Steric hindrance of the anilineSolubility of Azide salts
Typical Yield 75–85% (Overall)80–90%
Common Impurity Unreacted aniline (remove via acid wash)Hydrazoic acid residues (safety risk)
Key Spectral Feature Pyrimidine C-H (

8.5 ppm)
Tetrazole N-H (Broad, 12-14 ppm)
Troubleshooting Guide
  • Low Yield in

    
    :  If the chlorine displacement is slow, add a catalytic amount of Copper(I) Iodide (CuI)  (5 mol%) and L-Proline  (10 mol%) to facilitate the coupling (Ullmann-type conditions), although the activated nitrile usually makes this unnecessary.
    
  • Incomplete Cyclization: Ensure the solvent is anhydrous. Water can hydrolyze the nitrile to a primary amide, which is a dead-end byproduct for this specific cyclization method.

References

  • Organic Chemistry Portal. "Synthesis of Quinazolines." Available at: [Link]

  • Sharma, V. K., et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021, ix, 150-176.[1] Available at: [Link]

  • Master Organic Chemistry.

    
    ): Introduction and Mechanism." Available at: [Link]
    
  • National Institutes of Health (PMC). "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities." Frontiers in Chemistry. Available at: [Link]

  • PubChem. "2-Chloro-6-methoxybenzonitrile Compound Summary." Available at: [Link]

Sources

Application Note: 2-Chloro-6-methoxybenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) as a pivotal intermediate in the synthesis of next-generation kinase inhibitors. While historically utilized in agrochemistry, this scaffold has emerged as a critical building block in Fragment-Based Drug Discovery (FBDD) for targeting ALK2 (Activin Receptor-Like Kinase 2) and SHP2 (Src Homology-2 Domain-Containing Phosphatase 2) .

Executive Summary

2-Chloro-6-methoxybenzonitrile is a trisubstituted benzene derivative that serves as a versatile "orthogonally functionalized" scaffold. Its value in medicinal chemistry lies in its three distinct reactive handles:

  • Nitrile (-CN): A precursor to primary amides (key H-bond donor/acceptor motifs in kinase hinge binding) or a stable pharmacophore for allosteric pockets.

  • Chloride (-Cl): A handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ).
    
  • Methoxy (-OMe): A solubility-enhancing group that often creates critical hydrophobic contacts within the ATP-binding pocket.

This guide focuses on its application in synthesizing ALK2 inhibitors (for Diffuse Intrinsic Pontine Glioma - DIPG) and Allosteric SHP2 inhibitors .

Strategic Role in Kinase Inhibitor Design
A. The ALK2 Inhibitor Pathway (The "Warhead" Synthesis)

In the development of open-source ALK2 inhibitors (e.g., the M4K series), the benzonitrile moiety is typically hydrolyzed to a benzamide . This benzamide group acts as a "hinge binder," forming crucial hydrogen bonds with the kinase backbone (specifically residues in the ATP-binding site).

  • Target: ALK2 (ACVR1)

  • Mechanism: Competitive ATP inhibition.

  • Transformation: Nitrile

    
     Primary Amide.
    
B. The SHP2 Allosteric Pathway (The "Anchor" Synthesis)

For SHP2 inhibitors, the benzonitrile group is often retained . It functions as an electronic anchor that fits into the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of the enzyme.

  • Target: SHP2 (PTPN11)

  • Mechanism: Allosteric inhibition (molecular glue).

  • Transformation: Aryl halide coupling (Nitrile remains intact).

Detailed Synthetic Protocols
Protocol A: Synthesis of the ALK2 "Hinge Binder" Motif

This protocol describes the conversion of 2-Chloro-6-methoxybenzonitrile to 2-Chloro-6-methoxybenzamide , a key intermediate for compounds like M4K2149 analogs.

Reagents & Equipment:

  • Starting Material: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6).

  • Reagents: 30% Hydrogen Peroxide (

    
    ), 6M Sodium Hydroxide (NaOH), Methanol (MeOH), DMSO.
    
  • Equipment: Temperature-controlled reaction block, LC-MS for monitoring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Chloro-6-methoxybenzonitrile (1.0 eq) in a mixture of DMSO and MeOH (1:1 v/v). Note: DMSO aids solubility of the hydrophobic nitrile, while MeOH facilitates the workup.

  • Base Addition: Cool the solution to 0°C. Add 6M NaOH (5.0 eq) dropwise to avoid exotherms.

  • Oxidative Hydrolysis: Add 30%

    
     (10.0 eq) slowly.
    
    • Mechanistic Insight: The hydroperoxide anion (

      
      ) is a potent nucleophile that attacks the nitrile carbon, forming a peroxyimidic acid intermediate which rapidly rearranges to the primary amide. This method (Radziszewski reaction) is superior to acid hydrolysis as it prevents dechlorination or ether cleavage.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–6 hours. Monitor by LC-MS for the disappearance of the nitrile peak (

    
    ) and appearance of the amide mass (
    
    
    
    ).
  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water.

    • The product, 2-Chloro-6-methoxybenzamide , typically precipitates as a white solid.

    • Filter, wash with water to remove excess base/peroxide, and dry under vacuum.

    • Yield Expectation: 85–95%.

Downstream Application: This amide is subsequently coupled to a heteroaryl core (e.g., 4-bromopyridine or isoquinoline) via a Buchwald-Hartwig amidation or used in a Suzuki coupling if the starting material was pre-brominated (e.g., 4-bromo-2-chloro-6-methoxybenzonitrile).

Protocol B: Functionalization for Allosteric Scaffolds

When the nitrile must be preserved (as in SHP2 inhibitors), the chloride at position 2 is the reactive site. However, due to the electron-rich methoxy group and the steric bulk, standard


 is difficult. Suzuki-Miyaura Coupling  is the preferred route.

Step-by-Step Methodology:

  • Borylation: Convert 2-Chloro-6-methoxybenzonitrile to the corresponding boronic ester.

    • Catalyst:

      
       / XPhos.
      
    • Reagent: Bis(pinacolato)diboron (

      
      ).
      
    • Conditions: 90°C in Dioxane.

    • Note: The chloride is less reactive than a bromide; using a specialized ligand like XPhos or SPhos is critical to facilitate oxidative addition.

  • Coupling: React the generated boronate with a heteroaryl halide (e.g., a chloropyrimidine core of the SHP2 inhibitor).

    • Outcome: This installs the 2-cyano-3-chloro-5-methoxyphenyl moiety onto the inhibitor core.

Data Summary & Specifications
PropertySpecificationRelevance to Protocol
CAS Number 6575-10-6Verification of starting material.
Molecular Weight 167.59 g/mol Calculation of stoichiometry.
Appearance White to Off-white SolidVisual purity check.
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis.
Reactive Sites C-Cl (Pos 2), C-CN (Pos 1)Orthogonal functionalization potential.
Key Hazard Acute Tox (Oral), IrritantRequires standard PPE (nitrile gloves, fume hood).
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for ALK2 (Amide route) and SHP2 (Nitrile route) inhibitors.

G cluster_legend Reaction Types Start 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) InterA Intermediate: Peroxyimidic Acid Start->InterA H2O2, NaOH (Radziszewski) InterB Intermediate: Boronic Ester Start->InterB Pd(0), B2pin2 (Miyaura Borylation) ProdA 2-Chloro-6-methoxybenzamide (Hinge Binder) InterA->ProdA Rearrangement DrugA ALK2 Inhibitor (e.g., M4K Series) ProdA->DrugA Pd-Cat Coupling (to Pyridine Core) ProdB Biaryl Scaffold (Nitrile Intact) InterB->ProdB Suzuki Coupling (to Pyrimidine Core) DrugB SHP2 Allosteric Inhibitor ProdB->DrugB Final Deprotection Hydrolysis Hydrolysis Cross-Coupling Cross-Coupling

Caption: Divergent synthesis of Kinase and Phosphatase inhibitors from the 2-Chloro-6-methoxybenzonitrile scaffold.

Troubleshooting & Optimization (Expert Insights)
  • Issue: Incomplete Hydrolysis.

    • Cause: Poor solubility of the nitrile in aqueous base.

    • Solution: Increase the DMSO ratio. Ensure the reaction temperature is maintained at 25°C; heating >50°C can lead to over-hydrolysis to the carboxylic acid.

  • Issue: Dechlorination during Coupling.

    • Cause: Palladium insertion into the C-Cl bond during competing reactions.

    • Solution: When performing Suzuki coupling on other parts of the molecule (e.g., if the scaffold is brominated), use mild bases (

      
      ) and lower temperatures to preserve the C-Cl handle for later stages.
      
  • Safety Note: The hydrolysis reaction produces oxygen gas. Ensure the reaction vessel is vented and not sealed tight.

References
  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Source: Journal of Medicinal Chemistry (2020). Context: Describes the synthesis of M4K2149 analogs using the 2-chloro-6-methoxybenzamide intermediate. URL:[Link]

  • Polycyclic Compounds as Allosteric SHP2 Inhibitors.
  • Discovery of Bosutinib (SKI-606), a Dual Inhibitor of Src and Abl Kinases. Source: Journal of Medicinal Chemistry (2004). Context: Provides background on the structure-activity relationships of 4-anilino-3-quinolinecarbonitriles, the broader class to which these intermediates relate. URL:[Link]

Application Notes and Protocols: 2-Chloro-6-methoxybenzonitrile as a Scaffold for Novel Photosynthesis-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The escalating challenge of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with diverse modes of action. Benzonitrile derivatives have long been recognized for their herbicidal properties, with established examples including bromoxynil and dichlobenil. These compounds typically function by disrupting key biological processes in plants, such as photosynthesis or cell wall biosynthesis[1][2]. 2-Chloro-6-methoxybenzonitrile emerges as a promising starting scaffold for the development of a new generation of herbicides. Its substituted phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of herbicidal activity, selectivity, and environmental persistence. This document outlines the strategic application of 2-Chloro-6-methoxybenzonitrile in the synthesis of novel triazine-based herbicides and provides detailed protocols for their evaluation.

Strategic Rationale: From Benzonitrile to a Triazine Core

The nitrile functional group of 2-Chloro-6-methoxybenzonitrile is a versatile handle for constructing more complex heterocyclic systems known to possess biological activity. One such strategy is the cyclotrimerization of nitriles to form 1,3,5-triazines[3]. Triazine herbicides, such as atrazine, are a well-established class of compounds that primarily act by inhibiting photosynthesis at the photosystem II (PSII) complex[1]. By synthesizing a symmetrically substituted triazine from 2-Chloro-6-methoxybenzonitrile, we hypothesize the creation of a novel herbicide that leverages the structural features of both the benzonitrile and triazine pharmacophores to inhibit plant growth.

Proposed Synthesis of a Novel Triazine Herbicide

The synthesis of 2,4,6-tris(2-chloro-6-methoxyphenyl)-1,3,5-triazine from 2-Chloro-6-methoxybenzonitrile can be achieved through a catalyzed cyclotrimerization reaction. This process typically requires harsh conditions, but advancements in catalysis can facilitate this transformation under more manageable laboratory settings.

Protocol 1: Synthesis of 2,4,6-tris(2-chloro-6-methoxyphenyl)-1,3,5-triazine

Objective: To synthesize a novel triazine-based herbicide candidate from 2-Chloro-6-methoxybenzonitrile.

Materials:

  • 2-Chloro-6-methoxybenzonitrile

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or another suitable strong acid catalyst

  • High-boiling point inert solvent (e.g., sulfolane)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • To a solution of 2-Chloro-6-methoxybenzonitrile (3 equivalents) in a minimal amount of a high-boiling point inert solvent, add the acid catalyst (e.g., trifluoromethanesulfonic acid, 0.1 equivalents) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 150-180°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2,4,6-tris(2-chloro-6-methoxyphenyl)-1,3,5-triazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Triazine Herbicide Start 2-Chloro-6-methoxybenzonitrile Reaction Cyclotrimerization (Acid Catalyst, Heat) Start->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4,6-tris(2-chloro-6-methoxyphenyl)-1,3,5-triazine Purification->Product

Caption: Synthetic workflow for the novel triazine herbicide.

Proposed Mode of Action: Inhibition of Photosynthesis

We propose that the synthesized triazine derivative will act as a photosynthesis inhibitor. The triazine core is known to bind to the D1 protein of the photosystem II complex in the thylakoid membranes of chloroplasts[2]. This binding event blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation. The accumulation of highly reactive molecules due to the blocked electron transport leads to lipid peroxidation and membrane damage, ultimately causing cell death[2].

Visualization of the Proposed Mode of Action:

Mode_of_Action cluster_photosynthesis Photosystem II Electron Transport Chain Light Light PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Flow Cytochrome_b6f Cytochrome b6f Plastoquinone->Cytochrome_b6f Plastocyanin Plastocyanin Cytochrome_b6f->Plastocyanin ATP_Synthase ATP Synthase Cytochrome_b6f->ATP_Synthase Proton Gradient PSI Photosystem I (PSI) Plastocyanin->PSI ATP ATP ATP_Synthase->ATP Herbicide Novel Triazine Herbicide Herbicide->PSII Inhibits Electron Transfer

Caption: Inhibition of Photosystem II by the novel triazine herbicide.

Protocols for Herbicidal Efficacy Testing

A tiered approach is recommended for evaluating the herbicidal activity of the newly synthesized compound, starting with in vitro assays and progressing to whole-plant studies.

Protocol 2: In Vitro Photosynthesis Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel herbicide on photosynthetic electron transport.

Materials:

  • Isolated spinach or pea thylakoids

  • 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Spectrophotometer

  • The synthesized triazine herbicide

  • A known photosynthesis-inhibiting herbicide as a positive control (e.g., atrazine)

  • Buffer solutions

Procedure:

  • Prepare a stock solution of the synthesized herbicide and the positive control in a suitable solvent (e.g., DMSO).

  • Isolate thylakoids from fresh spinach or pea leaves according to standard protocols.

  • Prepare a reaction mixture containing the isolated thylakoids, buffer, and DCPIP.

  • Add varying concentrations of the synthesized herbicide and the positive control to the reaction mixtures.

  • Expose the mixtures to a light source and monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer.

  • Calculate the rate of DCPIP reduction for each herbicide concentration.

  • Determine the IC₅₀ value, which is the concentration of the herbicide that inhibits the rate of DCPIP reduction by 50%.

Protocol 3: Whole-Plant Greenhouse Assay

Objective: To evaluate the pre- and post-emergent herbicidal activity of the novel compound on a range of weed and crop species.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Seeds of crop species for selectivity testing (e.g., maize, soybean)

  • Potting soil

  • Greenhouse facilities with controlled light, temperature, and humidity

  • The synthesized triazine herbicide formulated as a sprayable solution

  • A commercial herbicide as a positive control

Procedure:

Pre-emergence Application:

  • Sow seeds of weed and crop species in pots filled with soil.

  • Apply the formulated herbicide at various application rates to the soil surface immediately after sowing.

  • Water the pots and place them in the greenhouse.

  • Assess the percentage of seedling emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis) at regular intervals for 2-3 weeks.

Post-emergence Application:

  • Grow weed and crop species in pots until they reach the 2-4 leaf stage.

  • Apply the formulated herbicide at various application rates as a foliar spray.

  • Return the pots to the greenhouse.

  • Visually assess the herbicidal efficacy (e.g., percentage of plant mortality, growth inhibition) and crop injury at regular intervals for 2-3 weeks.

Data Presentation:

The results of the herbicidal efficacy testing should be summarized in clear and concise tables.

Table 1: In Vitro Photosynthesis Inhibition

CompoundIC₅₀ (µM)
Novel Triazine Herbicide[Insert Value]
Atrazine (Positive Control)[Insert Value]

Table 2: Pre-emergence Herbicidal Activity (GR₅₀ in g/ha)

Weed SpeciesNovel Triazine HerbicideCommercial Standard
Amaranthus retroflexus[Insert Value][Insert Value]
Echinochloa crus-galli[Insert Value][Insert Value]

Table 3: Post-emergence Herbicidal Activity (GR₅₀ in g/ha)

Weed SpeciesNovel Triazine HerbicideCommercial Standard
Amaranthus retroflexus[Insert Value][Insert Value]
Echinochloa crus-galli[Insert Value][Insert Value]

(GR₅₀: The application rate that causes a 50% reduction in plant growth)

Conclusion and Future Directions

2-Chloro-6-methoxybenzonitrile serves as a valuable and versatile starting material for the synthesis of novel herbicidal compounds. The proposed triazine derivative represents a promising candidate for a new photosynthesis-inhibiting herbicide. The detailed protocols provided herein offer a systematic approach to its synthesis and biological evaluation. Further research should focus on optimizing the synthetic route, expanding the structure-activity relationship studies by modifying the substituents on the phenyl ring, and conducting more extensive field trials to assess its performance under real-world agricultural conditions.

References

  • Herbicidal activity of fluoroquinolone derivatives. bioRxiv. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. [Link]

  • Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • Overview of herbicide mechanisms of action. Weed Science. [Link]

  • Photosystem II Inhibitors. University of California Agriculture and Natural Resources. [Link]

  • Structure–Activity Relationship of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Synthesis of sulfonylurea-sulfonamide hybrids. ResearchGate. [Link]

  • Synthesis of sulfonylureas from N‐Alkyl‐1,2,4‐dithiazolidine‐3,5‐diones... ResearchGate. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Accelerated Discovery with 2-Chloro-6-methoxybenzonitrile and Microwave Synthesis

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and versatile synthetic methodologies is paramount. 2-Chloro-6-methoxybenzonitrile stands out as a highly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing nitrile group and an electron-donating methoxy group ortho to a reactive chlorine atom, offers a rich platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic scaffolds of medicinal importance.[1] The strategic placement of these functional groups modulates the reactivity of the aryl chloride, making it amenable to a variety of cross-coupling and nucleophilic substitution reactions.

Conventional thermal synthesis methods, while foundational, often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by enabling rapid and uniform heating of reaction mixtures.[2] This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity profiles.[3] This application note provides detailed protocols and scientific rationale for leveraging MAOS in key transformations of 2-Chloro-6-methoxybenzonitrile, tailored for researchers and professionals in drug development and chemical synthesis.

Core Applications and Detailed Protocols

The unique electronic properties of 2-Chloro-6-methoxybenzonitrile make it an excellent substrate for palladium-catalyzed cross-coupling reactions and for the synthesis of fused heterocyclic systems. Below are detailed protocols for three high-impact applications.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] Microwave irradiation dramatically accelerates this transformation, often enabling the use of less reactive aryl chlorides.[6] The following protocol details a general procedure for the coupling of 2-Chloro-6-methoxybenzonitrile with a variety of arylboronic acids.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a sterically bulky, electron-rich phosphine ligand (like XPhos) is chosen. The ligand facilitates the oxidative addition of the relatively inert C-Cl bond to the Pd(0) center and promotes the reductive elimination step.[1]

  • Base: A moderately strong inorganic base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A solvent system with a high dielectric constant, such as a mixture of dioxane and water, is often used in microwave-assisted Suzuki reactions to efficiently absorb microwave energy and facilitate the dissolution of both organic and inorganic reagents.

  • Microwave Parameters: The temperature is precisely controlled to ensure rapid reaction rates without causing degradation of the starting materials or products. The rapid heating under microwave irradiation can overcome the activation energy barrier for the oxidative addition of the aryl chloride more efficiently than conventional heating.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-methoxybenzonitrile (1.0 mmol, 167.6 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Add K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add 5 mL of a 4:1 mixture of dioxane and deionized water.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O1202085-95
4-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene1401580-90
3-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF1302575-85
Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Microwave assistance has been shown to significantly reduce reaction times from hours to minutes for this transformation.[7][8] This protocol provides a general method for the amination of 2-Chloro-6-methoxybenzonitrile.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precatalyst in combination with a bulky phosphine ligand is employed. The choice of ligand can be critical and may need to be optimized for the specific amine being used.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are preferred to achieve the necessary reaction temperatures and maintain anhydrous conditions. Toluene is a good choice for its ability to effectively transfer heat under microwave irradiation.

  • Microwave Parameters: Precise temperature control is crucial to drive the reaction to completion quickly while minimizing side reactions.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-methoxybenzonitrile (1.0 mmol, 167.6 mg).

  • Add the desired amine (1.2 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg).

  • Add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 110-130 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst SystemBaseSolventTemp. (°C)Time (min)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1203088-96
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1304075-85
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1102580-90
Application: Microwave-Assisted Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities.[2][9][10] A highly efficient route to substituted quinazolinones involves the initial amination of an anthranilonitrile derivative followed by cyclization. Microwave irradiation can be advantageously applied to both steps.[11][12]

Causality of Experimental Choices:

  • Two-Step, One-Pot Approach: This strategy leverages the initial Buchwald-Hartwig amination to introduce the desired substituent at the 2-position. The subsequent addition of a reagent for the cyclization step in the same reaction vessel streamlines the process.

  • Cyclization Reagent: In this protocol, the nitrile group is hydrolyzed and cyclized in the presence of a peroxide source under basic conditions. Microwave heating accelerates the hydrolysis and subsequent ring closure.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is suitable for this transformation as it can facilitate both the amination and the cyclization at elevated temperatures.

Experimental Protocol: Two-Step, One-Pot Synthesis of 2-Substituted-5-methoxyquinazolin-4(3H)-ones

Step 1: Buchwald-Hartwig Amination

  • Follow steps 1-8 of the Buchwald-Hartwig Amination protocol using the desired primary amine.

Step 2: Cyclization 9. After the amination is complete (as determined by TLC or LC-MS), cool the reaction vial to room temperature. 10. Carefully uncap the vial and add 30% aqueous hydrogen peroxide (5.0 mmol) and 2M aqueous sodium hydroxide (5.0 mmol). 11. Reseal the vial and place it back in the microwave reactor. 12. Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. 13. Cool the reaction to room temperature and carefully uncap the vial. 14. Acidify the reaction mixture with 2M HCl to pH ~6-7. 15. The product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. 16. If no precipitate forms, extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 17. Purify the crude product by recrystallization or flash column chromatography.

Visualization of Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add 2-Chloro-6-methoxybenzonitrile and Reagents to Microwave Vial prep2 Add Solvent and Stir Bar prep1->prep2 prep3 Seal Vial prep2->prep3 react1 Place Vial in Microwave Reactor prep3->react1 react2 Set Temperature, Time, and Power react1->react2 react3 Irradiate with Stirring react2->react3 workup1 Cool Reaction to Room Temperature react3->workup1 workup2 Quench/Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Chromatography/Recrystallization) workup3->workup4

Caption: General workflow for microwave-assisted synthesis.

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)(Cl)L₂ pd0->pd_intermediate1 Ar-Cl oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)(Ar')L₂ pd_intermediate1->pd_intermediate2 [Ar'B(OH)₃]⁻ transmetalation Transmetalation boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd_intermediate1 pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_intermediate2->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Chloro-6-methoxybenzonitrile is a potent synthetic intermediate whose utility is significantly enhanced through the application of microwave-assisted synthesis. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of quinazolinones demonstrate the power of MAOS to accelerate reaction discovery and optimization. By understanding the causality behind the choice of reagents and the principles of microwave heating, researchers can rapidly and efficiently generate diverse libraries of complex molecules for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Alagarsamy, V., et al. (2007). Synthesis, analgesic, anti-inflammatory, and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4(3H)-ones. Biological and Pharmaceutical Bulletin, 30(8), 1513-1517. [Link]

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Bandyopadhyay, D., & de la Cruz, P. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]

  • Kumar, A., et al. (2004). A facile and efficient microwave-assisted synthesis of some new 2,3-disubstituted-4(3H)-quinazolinones. Indian Journal of Chemistry - Section B, 43B(2), 389-392.
  • Mora, M., Jiménez-Sanchidrián, C., & Ruiz, J. R. (2006). Heterogeneous Suzuki cross-coupling reactions over palladium/hydrotalcite catalysts. Journal of Colloid and Interface Science, 302(2), 568-575. [Link]

  • Heravi, M. M., et al. (2019). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 999-1003. [Link]

  • Yeo, C. I., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(1), 1279-1289. [Link]

  • Seijas, J. A., et al. (2000). A convenient microwave assisted synthesis of 4-aminoquinazolines from anthranilonitrile. Tetrahedron Letters, 41(13), 2215-2217. [Link]

  • Herrero, M. A., Kremsner, J. M., & Kappe, C. O. (2008). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. The Journal of Organic Chemistry, 73(1), 36-47. [Link]

  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43-76. [Link]

  • Walla, P., & Kappe, C. O. (2004). Microwave-Assisted Synthesis of N-Aryl Heterocycles via Palladium-Catalyzed Buchwald−Hartwig Amination. Chemical Reviews, 104(7), 3027-3042. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Aryl- and Vinyl-Substituted Boronic Acids by a Rapid, One-Pot, Microwave-Promoted Suzuki Coupling/Hydrolysis Procedure. The Journal of Organic Chemistry, 67(24), 8649-8652. [Link]

  • Khajavi, M. S., et al. (1998). Microwave-assisted Niementowski reaction: a simple and high-yielding synthesis of quinazolin-4(3H)-ones. Journal of Chemical Research, Synopses, (10), 640-641.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • indispensable, A. B. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 42(22), 18151-18160. [Link]

  • Sajith, A. M., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8887-8899. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall"

You are encountering low yields with 2-chloro-6-methoxybenzonitrile . This is not a standard Suzuki coupling; it is a sterically and electronically difficult transformation.

The Challenge:

  • Steric Hindrance (Ortho,Ortho-Disubstitution): The chloride is flanked by a nitrile (-CN) and a methoxy (-OMe) group. This creates a "steric wall" that blocks the palladium catalyst from accessing the C-Cl bond for oxidative addition and, more critically, hinders the transmetallation step.

  • Electronic Deactivation: While the nitrile is electron-withdrawing (activating), the methoxy group is electron-donating by resonance (deactivating).

  • Catalyst Poisoning: The nitrile nitrogen has a lone pair that can coordinate to Palladium, potentially displacing less bulky ligands and shutting down the catalytic cycle.

This guide provides a diagnostic workflow and specific protocols to overcome these barriers using Buchwald Precatalysts and PEPPSI technology.

Diagnostic Workflow: Triage Your Reaction

Before changing reagents, identify the specific failure mode using this decision tree.

TroubleshootingTree Start What is the primary symptom? Symptom1 < 10% Conversion (Starting Material Remains) Start->Symptom1 Symptom2 Stalled Reaction (50-60% Yield, then stops) Start->Symptom2 Symptom3 Side Products Formed (Amides, De-halogenation) Start->Symptom3 Diag1 Diagnosis: Oxidative Addition Failure Ligand is not bulky/electron-rich enough. Symptom1->Diag1 Diag2 Diagnosis: Catalyst Deactivation or Boronic Acid Decomposition. Symptom2->Diag2 Diag3 Diagnosis: Nitrile Hydrolysis or Protodeboronation. Symptom3->Diag3 Sol1 Solution: Switch to SPhos or XPhos Pd G3. Increase Temp to 100°C. Diag1->Sol1 Sol2 Solution: Add Boronic Acid in portions. Switch to MIDA Boronate. Diag2->Sol2 Sol3 Solution: Use Anhydrous Toluene. Switch Base to K3PO4. Diag3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Technical Deep Dive & FAQs

Module A: Catalyst Selection (The Engine)

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why is nothing happening? A: These "Generation 1" catalysts are insufficient for ortho,ortho-disubstituted aryl chlorides.

  • The Mechanism: The oxidative addition into a hindered C-Cl bond requires a catalyst that is both highly electron-rich (to push electrons into the C-Cl bond) and extremely bulky (to force the formation of the active mono-ligated Pd(0) species).

  • The Fix: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd (PEPPSI) systems.

Recommended Ligand Comparison:

LigandCatalyst ClassRecommendation LevelBest For...
SPhos Buchwald Gen 2/3High General hindered couplings. The methoxy group on SPhos stabilizes the Pd intermediate.[1]
XPhos Buchwald Gen 2/3High Extremely hindered substrates. The isopropyl groups provide massive steric bulk to accelerate reductive elimination.
Pd-PEPPSI-IPr NHC-PdHigh Difficult substrates where phosphines fail or air stability is needed.
AntPhos Rigid BiarylNuclear Option If the coupling partner is also ortho-substituted (tetra-ortho coupling).[2]
Module B: The Reaction Environment (The Chassis)

Q: I see product formation, but also a significant amount of amide byproduct. Why? A: You are hydrolyzing the nitrile group.[3]

  • Cause: Strong bases (NaOH, KOH) or high temperatures in aqueous solvents can hydrate the nitrile (-CN) to a primary amide (-CONH2).

  • The Fix:

    • Change Base: Switch to Tribasic Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . These are milder and less nucleophilic than hydroxides.

    • Remove Water: If hydrolysis persists, switch to Anhydrous Toluene or Dioxane . Note that Suzuki coupling requires some water for the boronate activation, but often the trace water in "dry" solvents or the water of hydration in the base (e.g., K3PO4·H2O) is sufficient.

Module C: Boron Management (The Fuel)

Q: My boronic acid is disappearing from TLC/LCMS, but the product yield is stalled. A: You are suffering from Protodeboronation .

  • Mechanism: Sterically hindered boronic acids are unstable. Under basic heating, the C-B bond breaks and is replaced by a C-H bond, destroying your reagent before it couples.

  • The Fix:

    • Excess Reagent: Use 1.5 to 2.0 equivalents of boronic acid.

    • Slow Addition: Add the boronic acid in 3 portions over 1 hour.

    • Boronic Esters: Switch to a Pinacol Ester or MIDA Boronate , which are significantly more stable to hydrolysis.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald Conditions)

Best for general optimization of hindered aryl chlorides.

  • Charge Reaction Vessel:

    • 2-Chloro-6-methoxybenzonitrile (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–5 mol%). (Note: If G3 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%))

    • Base: K3PO4 (3.0 equiv)

  • Solvent: Add THF:Water (10:1) or Toluene:Water (10:1) . Concentration should be 0.2 M.

  • Degas: Sparge with Argon/Nitrogen for 10 minutes. (Oxygen kills the active catalyst).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Cool, filter through Celite, and analyze.

Protocol B: The "Robust" Method (PEPPSI-IPr)

Best if you suspect catalyst poisoning or need higher stability.

  • Charge Reaction Vessel:

    • Substrate (1.0 equiv)

    • Boronic partner (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane or Toluene (Technical grade is often fine, but degassed is better).

  • Reaction: Heat to 80°C . The NHC ligand is extremely tightly bound and resists displacement by the nitrile.

Mechanistic Visualization

The following diagram illustrates why bulky ligands are essential for this specific substrate.

Mechanism cluster_steric The Steric Wall Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Choke Point 1) Pd0->OxAdd Requires e- rich Ligand (SPhos/XPhos) Substrate 2-Cl-6-OMe-Ph-CN (Substrate) Substrate->OxAdd TransMet Transmetallation (Steric Choke Point 2) OxAdd->TransMet Boronic Acid enters RedElim Reductive Elimination (Product Release) TransMet->RedElim Bulky Ligand forces product out RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the "Steric Choke Points" where standard catalysts fail.

References

  • Buchwald, S. L., et al. "Universal Ligands for the Suzuki-Miyaura Coupling of Hindered Aryl Chlorides." Journal of the American Chemical Society, 2007.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Tang, W., et al. "AntPhos: A Ligand for the Synthesis of Sterically Hindered Biaryls." Organic Letters, 2011.

  • Debabov, V. G. "Biocatalytic and Chemical Hydrolysis of Nitriles." Review Journal of Chemistry, 2011.[4]

Sources

Technical Support Center: Palladium-Catalyzed Reactions with 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-methoxybenzonitrile. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing these reactions and troubleshooting common challenges. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Chloro-6-methoxybenzonitrile a challenging substrate in palladium catalysis?

A1: The reactivity of 2-Chloro-6-methoxybenzonitrile is governed by a combination of electronic and steric factors that render it a "challenging" substrate.

  • Electronic Effects: The substrate is an electron-rich aryl chloride. The methoxy group (-OCH₃) is a strong electron-donating group via resonance, which increases the electron density on the aromatic ring. This increased electron density makes the crucial first step of the catalytic cycle—oxidative addition of the C-Cl bond to the Pd(0) center—kinetically unfavorable and often the rate-limiting step.[1][2][3]

  • Bond Strength: The C(sp²)-Cl bond is inherently stronger and less reactive than the corresponding C-Br or C-I bonds, requiring more forcing conditions or highly active catalyst systems to cleave.[4][5]

  • Steric Hindrance: The ortho-position of the methoxy group relative to the chlorine atom can provide some steric hindrance, potentially impeding the approach of the bulky palladium catalyst complex.

Q2: What are the general starting points for reaction conditions (catalyst, ligand, base, solvent) for a generic cross-coupling with this substrate?

A2: For an unoptimized, exploratory reaction, a robust starting point is essential. Given the substrate's electron-rich nature, a highly active catalyst system is required from the outset.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂Pd₂(dba)₃ is a reliable Pd(0) source. Pd(II) precatalysts are often more air-stable but require in situ reduction, which can sometimes lead to side reactions.[6]
Ligand A bulky, electron-rich phosphine (Buchwald-type ligand) such as SPhos, XPhos, or P(t-Bu)₃.[1][4]These ligands are crucial for activating electron-rich aryl chlorides. Their strong σ-donating character increases the electron density on the Pd(0) center, which promotes the difficult oxidative addition step.[1]
Ligand:Pd Ratio 2:1 to 4:1An excess of the ligand helps to stabilize the active catalytic species and prevent catalyst decomposition, such as the formation of palladium black.[6]
Base K₃PO₄ or Cs₂CO₃These are strong inorganic bases that are generally effective and compatible with a wide range of functional groups. For sensitive substrates, a weaker base like K₂CO₃ can be tested.[7][8]
Solvent Anhydrous, polar aprotic solvents like Dioxane, Toluene, or 2-MeTHF.These solvents have good solvating properties for the various components of the reaction and are stable at the elevated temperatures often required.[8][9]
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the high activation energy of the C-Cl bond cleavage.[8]
Q3: How do the methoxy and nitrile functional groups influence potential side reactions?

A3: The methoxy group primarily influences the reactivity of the C-Cl bond, as discussed above. The nitrile group (-CN) is generally a robust and well-tolerated functional group in most cross-coupling reactions.[7][10] However, under very harsh basic conditions or in the presence of certain nucleophiles, it could potentially undergo hydrolysis or other transformations, though this is not a common issue under standard cross-coupling protocols. Its primary role is as a key synthetic handle for further transformations post-coupling.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low to No Conversion - Unreacted Starting Material Dominates

You observe primarily unreacted 2-Chloro-6-methoxybenzonitrile, even after extended reaction times.

Primary Cause: Inefficient Oxidative Addition

This is the most common failure mode for this substrate. The electron-rich nature of the aryl chloride significantly slows down the oxidative addition step, effectively stalling the catalytic cycle before it can begin in earnest.

Troubleshooting Workflow

start Low/No Conversion check_reagents Step 1: Verify Reagent & System Integrity - Anhydrous solvent? - Degassed system? - Active catalyst/ligand? start->check_reagents increase_temp Step 2: Increase Reaction Temperature - Incrementally raise to 100-120 °C. - Monitor for decomposition. check_reagents->increase_temp If reagents are OK change_ligand Step 3: Switch to a More Active Ligand - Use a highly electron-rich, bulky phosphine (e.g., SPhos, XPhos, RuPhos). increase_temp->change_ligand If still no reaction change_catalyst Step 4: Change Palladium Source - Switch from Pd(II) to a Pd(0) source (e.g., Pd₂(dba)₃). change_ligand->change_catalyst If minimal improvement check_base Step 5: Re-evaluate Base - Is the base strong enough? - Try Cs₂CO₃ or K₃PO₄. change_catalyst->check_base If still sluggish success Reaction Optimized check_base->success If reaction proceeds

Caption: Troubleshooting workflow for low conversion.

Detailed Corrective Actions
  • Verify System Integrity: Before modifying chemical components, ensure your foundational setup is flawless.

    • Inert Atmosphere: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[6] Ensure the reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas.

    • Anhydrous Conditions: Water can lead to catalyst deactivation and promote hydrodechlorination (see Problem 2). Use freshly distilled, anhydrous solvents.

  • Optimize Ligand Selection: The ligand is the most critical variable for this substrate.

    • Switch to a "Next-Generation" Ligand: Standard ligands like PPh₃ or dppf are generally ineffective for electron-rich aryl chlorides.[1] You must use a sterically hindered, electron-donating phosphine ligand. Buchwald-type ligands are the industry standard for this challenge.

    • Rationale: These ligands increase the nucleophilicity of the palladium center, which lowers the activation energy for oxidative addition to the C-Cl bond. The steric bulk also promotes the final reductive elimination step.[1]

    Ligand ClassExamplesSuitability for 2-Chloro-6-methoxybenzonitrile
    Simple PhosphinesPPh₃Poor
    Ferrocene-BaseddppfPoor to Moderate
    Bulky, Electron-Rich P(t-Bu)₃, SPhos, XPhos, RuPhos Excellent (Recommended)
    N-Heterocyclic Carbenes (NHCs)IPr, IMesGood to Excellent
  • Increase Temperature: If the reaction is sluggish at 80-90 °C, cautiously increasing the temperature to 100-110 °C can often overcome the kinetic barrier. Monitor for any signs of decomposition of your starting material or product.

Problem 2: Significant Formation of Hydrodechlorination Byproduct (6-methoxybenzonitrile)

You observe the desired product, but also a significant amount of the side product where the chlorine atom has been replaced by hydrogen.

Primary Cause: Competing Reduction Pathway

Hydrodechlorination (or proto-dehalogenation) occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can proceed through the desired cross-coupling pathway. This is a common side reaction, especially with electron-rich aryl halides.[10]

Mechanistic Considerations

ArCl Ar-Cl (2-Chloro-6-methoxybenzonitrile) ArPdCl Ar-Pd(II)-Cl ArCl->ArPdCl Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdCl ArPdR Ar-Pd(II)-R ArPdCl->ArPdR Transmetalation ArPdH Ar-Pd(II)-H ArPdCl->ArPdH Unwanted Protonolysis/β-H Elim. CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->ArPdR Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 HydrideSource Hydride Source (H₂O, Base, Solvent) HydrideSource->ArPdH SideProduct Side Product (Ar-H) ArPdH->SideProduct Reductive Elimination SideProduct->Pd0

Caption: Competing pathways: Cross-coupling vs. Hydrodechlorination.

Detailed Corrective Actions
  • Eliminate Protic Sources:

    • Solvent and Reagents: Ensure all solvents are strictly anhydrous. Dry bases (like K₃PO₄) by heating under vacuum before use. Water is a common culprit.[10]

    • Base Selection: Some bases can act as hydride donors. While less common, consider if your base (or impurities within it) could be a factor. Using a carbonate or phosphate base is generally safer than alkoxides in this regard.

  • Optimize Ligand and Reaction Rate:

    • Accelerate Reductive Elimination: The faster the desired productive cycle turns over, the less time there is for side reactions to occur. Ligands that accelerate reductive elimination are key. The same bulky, electron-rich phosphines recommended for improving reactivity (SPhos, XPhos) are also excellent for minimizing hydrodechlorination because they favor the final product-forming step.[1][10]

    • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing side reaction.

Problem 3: Formation of Homocoupling Byproduct

You observe the formation of a biaryl product derived from the coupling of two molecules of 2-Chloro-6-methoxybenzonitrile.

Primary Cause: Oxygen-Mediated Coupling or Faulty Precatalyst Reduction

Homocoupling can arise from several pathways, but the most common is the presence of oxygen, which can facilitate the oxidative coupling of organometallic intermediates.[6] It can also occur if a Pd(II) precatalyst is used and the in situ reduction to Pd(0) proceeds via a mechanism that consumes the starting material.

Detailed Corrective Actions
  • Rigorous Degassing: This is the most critical step. The presence of O₂ is a primary driver of homocoupling. Re-evaluate and improve your degassing procedure as described in Problem 1.[6]

  • Use a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes initiate homocoupling. Starting directly with a Pd(0) source such as Pd₂(dba)₃ can mitigate this specific initiation pathway.[6]

  • Check Purity of Coupling Partner: In Suzuki reactions, homocoupling of the boronic acid partner is common, but self-coupling of the aryl halide is also possible. Ensure all reagents are pure.

Experimental Protocol: General Method for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Chloro-6-methoxybenzonitrile with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents), K₃PO₄ (2.0-3.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Chloro-6-methoxybenzonitrile (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Degassing (Optional but Recommended): For maximum rigor, subject the sealed reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Ji, X., Liu, H., Li, J., Ye, M., & Zhang, G. (2012). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 14(12), 3212–3215. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5597–5600. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2009). Increasing the Scope of Palladium-Catalyzed Cyanations of Aryl Chlorides. Angewandte Chemie International Edition, 48(4), 643-648. [Link]

  • Pinter, B. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Vrije Universiteit Brussel]. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064. [Link]

  • Gérardy, R., & Monbaliu, J.-C. M. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES, HES-SO Valais-Wallis. [Link]

  • Li, G., & Wu, X.-F. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(15), 4216-4235. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Mas-Marzá, E., Poyatos, M., Sanaú, M., Peris, E., & Lledós, A. (2006). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Dalton Transactions, (2), 323-328. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]

  • Petrucci, C., et al. (2019). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Chemistry – A European Journal, 25(29), 7149-7156. [Link]

  • Guo, M., et al. (2024). Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. [Link]

  • Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Tiekink, E. R. T., & Gannie, A. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

  • Kupracz, L., et al. (2012). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 18(27), 8473-8481. [Link]

  • Barde, A., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Khoobi, M., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 25(21), 5176. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Viciosa, M. T., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 43, 1-32. [Link]

  • Lakhdar, A., et al. (2014). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. European Journal of Organic Chemistry, 2014(26), 5789-5798. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Guchhait, S. K., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 2017-2022. [Link]

  • Kumar, S., & Kumar, A. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. ChemistrySelect, 5(27), 8207-8228. [Link]

  • Organ, M. G., et al. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Journal of Organometallic Chemistry, 653(1-2), 257-264. [Link]

  • Nerdinger, S., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. The Journal of Organic Chemistry, 72(16), 5960-5967. [Link]

  • Nerdinger, S., et al. (1999). Directed ortho Metalation and Suzuki–Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs. Chemical Communications, (21), 2259-2260. [Link]

  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7116-7135. [Link]

  • Ben-David, Y., et al. (2020). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Molecules, 25(17), 3928. [Link]

  • Drienovská, I., et al. (2018). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 8(11), 10695-10702. [Link]

  • Cerný, I., et al. (2007). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Collection of Czechoslovak Chemical Communications, 72(4), 523-538. [Link]

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Preventing dehalogenation of 2-Chloro-6-methoxybenzonitrile in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Dehalogenation of 2-Chloro-6-methoxybenzonitrile

Executive Summary: The Substrate Challenge

User Context: You are attempting a cross-coupling reaction (likely Suzuki-Miyaura or Buchwald-Hartwig) using 2-Chloro-6-methoxybenzonitrile . The Problem: Instead of the desired coupled product, you are observing significant amounts of 3-methoxybenzonitrile (the hydrodehalogenated byproduct).

Technical Analysis: This substrate presents a "perfect storm" for hydrodehalogenation due to three converging factors:

  • Electronic Activation: The nitrile group (

    
    ) is strongly electron-withdrawing, making the 
    
    
    
    bond highly activated for oxidative addition. The catalyst inserts rapidly.
  • Steric Stalling: The 2,6-substitution pattern (Ortho-Chloro, Ortho-Methoxy relative to the nitrile; or more accurately, the Chloro is flanked by the Nitrile and a Hydrogen, while the Methoxy is on the other side of the Nitrile, creating a 1,2,6-substitution pattern) creates significant steric hindrance. This slows down the transmetalation step.

  • The Trap: When the catalytic cycle stalls after oxidative addition (due to sterics), the highly reactive

    
     species becomes vulnerable to side reactions. If an available hydride source exists (e.g., 
    
    
    
    -hydrogens on an alkoxide base or solvent), the complex undergoes halide exchange to form
    
    
    , followed by rapid reductive elimination to form the dehalogenated byproduct.[1][2]
Diagnostic Workflow

Use this decision tree to identify the root cause of your dehalogenation.

DiagnosticTree Start Observation: Dehalogenated Byproduct > 10% CheckBase Step 1: Check Base Are you using alkoxides? (NaOtBu, NaOEt, KOiPr) Start->CheckBase CheckSolvent Step 2: Check Solvent Are you using alcohols? (MeOH, EtOH, iPrOH) CheckBase->CheckSolvent No ActionBase CRITICAL ERROR Alkoxides are hydride sources. Switch to K3PO4 or Cs2CO3. CheckBase->ActionBase Yes CheckLigand Step 3: Check Ligand Is it monodentate/non-bulky? (PPh3, dppf) CheckSolvent->CheckLigand No ActionSolvent HIGH RISK Alcohols act as hydride donors. Switch to Toluene, Dioxane, or THF. CheckSolvent->ActionSolvent Yes ActionLigand OPTIMIZATION Slow reductive elimination. Switch to Buchwald Ligands (XPhos, SPhos). CheckLigand->ActionLigand Yes

Figure 1: Diagnostic logic flow for identifying the source of hydride species in the catalytic cycle.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the competition between the Product Pathway and the Dehalogenation Pathway .

Mechanism cluster_PathA Path A: Desired Coupling cluster_PathB Path B: Dehalogenation (Failure) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to CN) Pd0->OxAdd + ArCl ArCl Substrate: 2-Cl-6-OMe-Ph-CN PdII_Cl Ar-Pd(II)-Cl (Stalled Intermediate) OxAdd->PdII_Cl Transmet Transmetalation (Slow due to Sterics) PdII_Cl->Transmet + Ar-B(OH)2 BetaHydride Beta-Hydride Elimination / Exchange PdII_Cl->BetaHydride + Base/Solvent RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Product: Biaryl RedElim->Product HydrideSource Hydride Source (Alcohol/Alkoxide) PdII_H Ar-Pd(II)-H BetaHydride->PdII_H PdII_H->Pd0 SideProduct Side Product: 3-methoxybenzonitrile PdII_H->SideProduct Fast

Figure 2: Kinetic competition between transmetalation (green) and hydrodehalogenation (red).

Troubleshooting FAQs

Q1: I switched to a weaker base (


), but I still see 5-10% dehalogenation. Why? 
A:  Check your solvent system. Even if you remove the alkoxide base, using alcohols (Methanol, Ethanol, Isopropanol) as co-solvents can still provide hydrides. The 

center can coordinate the alcohol, undergo

-hydride elimination to form a Pd-H species, and then reduce your aryl ring.
  • Correction: Use strictly aprotic solvents (Toluene, THF, Dioxane). If you need polarity for the base, use a biphasic system (Toluene/Water) with a phase transfer catalyst or vigorous stirring [1].

Q2: Why is 2-Chloro-6-methoxybenzonitrile specifically so difficult? A: It is the combination of the Nitrile (CN) and the Methoxy (OMe) .

  • The CN withdraws electron density, making the oxidative addition of the C-Cl bond very fast. You generate a lot of

    
     quickly.
    
  • The OMe and CN provide ortho-steric bulk. This makes the approach of the boronic acid (transmetalation) difficult.

  • Result: You have a build-up of the active intermediate waiting for a partner. If a hydride source is present, the "waiting" Pd species will react with it instead [2].[2]

Q3: Which ligand should I use to fix this? A: You need a ligand that is bulky and electron-rich.[1][3][4]

  • Recommendation: SPhos or XPhos .[1][5]

  • Reasoning: These Buchwald ligands are electron-rich (facilitating oxidative addition) but, more importantly, their extreme bulk accelerates Reductive Elimination .[6] By speeding up the final step, they pull the equilibrium toward the product and minimize the lifetime of the vulnerable Pd(II) intermediates [3].

Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Suzuki-Miyaura)

Best for: High-value intermediates where yield is critical.

ComponentRecommendationFunction
Catalyst XPhos Pd G2 (2-4 mol%)Pre-catalyst that generates active Pd(0) and bulky ligand without induction period.
Base

(2-3 equiv)
Inorganic base. Lack of

-hydrogens prevents hydride formation.
Solvent THF : Water (10:1) or Toluene : Water (4:1)Aprotic organic phase prevents solvent-mediated dehalogenation.
Temp 60°C - 80°CModerate heat. Too high (>100°C) promotes thermal dehalogenation.

Step-by-Step:

  • Charge a reaction vial with 2-Chloro-6-methoxybenzonitrile (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Add XPhos Pd G2 (0.02 equiv).[3]

  • Evacuate and backfill with Nitrogen/Argon (

    
    ).[3]
    
  • Add degassed THF and degassed Water .

  • Seal and heat to 60°C. Monitor via LCMS.

    • Note: If conversion is slow, increase T to 80°C. Do not add more catalyst; instead, ensure your inert atmosphere is pristine.

Protocol B: The "Difficult Case" (Anhydrous Conditions)

Best for: Substrates sensitive to water or hydrolysis of the nitrile.

ComponentRecommendationFunction
Catalyst Pd(OAc)2 + SPhos (1:2 ratio)SPhos is exceptionally good at protecting the Pd center from side reactions.
Base

(anhydrous)
Strong inorganic base, good solubility in organics.
Solvent 1,4-Dioxane (Anhydrous)High boiling, aprotic.

Step-by-Step:

  • Charge vial with Substrate, Boronic Acid,

    
     , 
    
    
    
    (5 mol%), and SPhos (10 mol%).
  • Strictly purge with Argon (Oxygen promotes homocoupling and catalyst death).

  • Add anhydrous Dioxane.[3]

  • Heat to 90°C.

    • Tip: If dehalogenation persists, lower temperature to 70°C and extend reaction time. High energy favors the entropic pathway (dehalogenation) over the bimolecular pathway (coupling).

References
  • Navarro, O., et al. (2004).[7] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173–3180. Link

  • Barder, T. E., & Buchwald, S. L. (2004).[8] "Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides."[8] Organic Letters, 6(16), 2649–2652. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Catalyst and ligand selection for difficult couplings with 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Solutions Ticket ID: #2Cl-6OMe-CN-Coupling Subject: Optimization of Pd-Catalyzed Cross-Coupling for 2-Chloro-6-methoxybenzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Triple Threat" Substrate

You are encountering difficulty with 2-Chloro-6-methoxybenzonitrile because it presents a "perfect storm" of catalytic challenges. Standard protocols (e.g., Pd(PPh3)4 or simple Pd(dppf)Cl2) will likely fail or stall.

This substrate resists coupling due to three converging factors:

  • Steric Crowding (The Wedge): The reaction site (C2-Cl) is flanked by a nitrile (C1) and effectively "buttressed" by the methoxy group at C6. This 1,2,6-substitution pattern prevents the approach of bulky Pd-complexes unless specific "flexible" ligands are used.

  • Electronic Deactivation: While the nitrile is electron-withdrawing (usually good for Oxidative Addition), the ortho-methoxy group is a strong resonance donor. This increases the electron density at the C-Cl bond, making Oxidative Addition (OA) significantly harder than in simple chlorobenzonitriles.

  • Catalyst Poisoning: The nitrile nitrogen is a competent ligand (σ-donor). In the absence of a strongly binding phosphine, the nitrile will bind to the Pd(II) center, creating an inactive "resting state" and shutting down the cycle.

Part 1: Catalyst & Ligand Selection Guide

Do not rely on in-situ catalyst mixing for this substrate. The induction period allows the nitrile to poison the metal. We recommend Precatalysts (Pd-G3 or Pd-G4) to ensure immediate entry into the catalytic cycle.

For C-C Bond Formation (Suzuki-Miyaura)
ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos Why: These dialkylbiaryl phosphines are electron-rich (facilitating OA into the Ar-Cl bond) and bulky.[1] SPhos is specifically designed for ortho-substitution. XPhos is generally more robust for chlorides.
Precatalyst XPhos Pd G4 Why: The G4 precatalyst activates at room temperature by releasing the carbazole leaving group. This prevents the "induction lag" where the nitrile could coordinate to the Pd.
Base K3PO4 (tribasic) Why: Weaker than carbonates/hydroxides. Essential to prevent hydrolysis of the nitrile to the primary amide (Ar-CONH2).
Solvent THF/Water (10:1) Why: A biphasic system with a small amount of water is necessary for the boronic acid transmetallation step but minimizes nitrile hydrolysis.
For C-N Bond Formation (Buchwald-Hartwig)
ComponentRecommendationTechnical Rationale
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)Why: BrettPhos is the gold standard for primary amines, preventing bis-arylation. RuPhos is exceptional for secondary amines and hindered aryl halides due to its specific geometry.
Precatalyst BrettPhos Pd G4 Why: Ensures a 1:1 L:Pd ratio. Excess ligand (common in in-situ mixing) can actually inhibit the reaction with this specific substrate by overcrowding the metal.
Base Cs2CO3 Why: Avoid alkoxide bases (NaOtBu). Alkoxides are nucleophilic and will attack the nitrile to form imidates. Carbonate is safer.

Part 2: Troubleshooting Logic (Q&A)

Q1: I see 0% conversion and the starting material remains. The catalyst solution turned black immediately.

Diagnosis: "Pd-Black" Precipitation. The ligand failed to stabilize the Pd(0) species. The nitrile group likely displaced the phosphine ligand, leading to cluster formation (inactive metal).

  • The Fix: Switch to a G4 Precatalyst . The precatalyst structure guarantees the ligand is bound to Pd before the reaction starts.

  • Protocol Adjustment: If using XPhos, increase the temperature to 60°C after addition to drive the cycle, but do not overheat initially.

Q2: I am getting the product, but also a significant amount of "De-chlorinated" byproduct (2-methoxybenzonitrile).

Diagnosis: Protodehalogenation. The Oxidative Addition occurred, but the Transmetallation (Suzuki) or Amine Binding (Buchwald) was too slow. The Pd(II)-Ar species grabbed a hydride (likely from the solvent or beta-hydride elimination of the ligand).

  • The Fix: Increase the concentration of the coupling partner (Boronic Acid or Amine).

  • The Fix: Switch solvent to 1,4-Dioxane (anhydrous). Alcohols (MeOH/EtOH) are hydride sources; avoid them.

Q3: My nitrile has disappeared, and I see a new peak at [M+18].

Diagnosis: Nitrile Hydrolysis. Your base is too strong or your water content is too high. The nitrile hydrolyzed to the primary amide.

  • The Fix: Switch from Carbonate bases (Na2CO3/K2CO3) to Potassium Phosphate Tribasic (K3PO4) .

  • The Fix: Reduce water ratio. If using Suzuki, use 4:1 Dioxane:Water . If Buchwald, use strictly Anhydrous Toluene or Dioxane .

Part 3: Visual Decision Guides

Diagram 1: Ligand Selection Decision Tree

Caption: Logic flow for selecting the correct Buchwald ligand based on coupling type and nucleophile class.

LigandSelection Start Substrate: 2-Chloro-6-methoxybenzonitrile CouplingType Select Coupling Type Start->CouplingType Suzuki C-C Bond (Suzuki) CouplingType->Suzuki Buchwald C-N Bond (Buchwald) CouplingType->Buchwald S_Ligand Rec: XPhos or SPhos (Precatalyst G4) Suzuki->S_Ligand AmineType Amine Class? Buchwald->AmineType S_Base Base: K3PO4 (Avoid Hydrolysis) S_Ligand->S_Base Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Rec: BrettPhos (Prevents bis-arylation) Primary->Brett Ru Rec: RuPhos (Steric bulk handling) Secondary->Ru

Diagram 2: The "Rescue" Loop (Troubleshooting)

Caption: Step-by-step diagnostic loop for failed reactions with this specific substrate.

Troubleshooting Fail Reaction Failed Check1 Check 1: Catalyst Color Fail->Check1 Check2 Check 2: Byproducts Fail->Check2 Black Black Precipitate (Pd Aggregation) Check1->Black Clear Clear/Red Solution (No Reaction) Check1->Clear Sol1 Action: Switch to G4 Precatalyst Black->Sol1 Sol2 Action: Increase Temp (Activation Energy) Clear->Sol2 Hydrolysis Amide Formed (M+18) Check2->Hydrolysis Dehalo De-chlorination (Ar-H) Check2->Dehalo Sol3 Action: Use Anhydrous Conditions / K3PO4 Hydrolysis->Sol3 Sol4 Action: Increase Nucleophile Conc. Dehalo->Sol4

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Target: Coupling 2-Chloro-6-methoxybenzonitrile with Phenylboronic Acid.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2]

    • XPhos Pd G4 (2.0 - 4.0 mol%)[3]

    • K3PO4 (Finely ground, 3.0 equiv)

  • Solvent: Add degassed THF:Water (4:1) . Concentration: 0.2 M.

  • Reaction: Seal cap. Heat to 60°C for 2-4 hours.

    • Note: Do not exceed 80°C to prevent nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO4.

Protocol B: Buchwald-Hartwig Amination (Anhydrous)

Target: Coupling with Morpholine (Secondary Amine).

  • Setup: Flame-dry the Schlenk tube. Cool under Argon.

  • Charge:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • RuPhos Pd G4 (2.0 mol%)

    • Cs2CO3 (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane . Concentration: 0.25 M.

  • Reaction: Heat to 80°C overnight (12-16h).

    • Critical: If conversion is low after 4h, add 1.0 mol% more catalyst. Do not increase temperature above 100°C (risk of ligand decomposition).

References

  • Buchwald Phosphine Ligands & Precatalysts

    • Source: Merck/Sigma-Aldrich Technical Guides.
    • URL:

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Title: "Pd-Catalyzed Amination of Aryl Chlorides" (Hartwig Group).
    • Source:J. Org.[4] Chem. 1999, 64, 5575.[4]

    • URL:[Link]

  • Nitrile Tolerance in Suzuki Couplings: Title: "Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines" (Demonstrates steric/nitrile challenges). Source:Synthesis (Thieme).
  • Title: "XPhos Pd G4 precatalyst mediated Suzuki-Miyaura coupling reaction.

Sources

Technical Support Center: Purification of 2-Chloro-6-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CMBN-PUR-001 Status: Active Subject: Purification Strategies & Troubleshooting for 2-Chloro-6-methoxybenzonitrile Downstream Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

2-Chloro-6-methoxybenzonitrile (CMBN) is a densely functionalized scaffold featuring three distinct reactivity nodes: the electrophilic carbon attached to chlorine (activated for


), the nitrile group (susceptible to hydrolysis or reduction), and the methoxy group (an electron-donating handle).[1]

This guide addresses the most common purification challenges encountered when synthesizing derivatives from this scaffold. The primary difficulty lies in separating the unreacted, non-polar starting material (CMBN) from products that often share similar chromatographic mobility.

Module 1: Purification of Products (Amino-Derivatives)

Context: Displacement of the 2-chloro group with primary or secondary amines (e.g., synthesis of 2-amino-6-methoxybenzonitrile analogs).[1][2]

The Challenge: Co-elution

The starting material (CMBN) is non-polar. If you react it with a lipophilic amine, the resulting product often has a generic polarity very similar to CMBN, leading to co-elution on silica gel (TLC/Flash Chromatography).

The Solution: Chemo-Selective Acid-Base Extraction

Instead of relying on chromatography, utilize the basicity of the newly formed aniline nitrogen. CMBN is neutral, whereas the amino-product is basic (pKa of conjugate acid ~2–4).

Protocol: Self-Validating Acid-Base Workup
  • Reaction Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .

  • Acid Extraction (Step A):

    • Wash the organic layer with 1M HCl (3x).[2]

    • Validation: Check the organic layer by TLC.[2] It should contain only unreacted CMBN and non-basic impurities.[2] The product is now in the aqueous layer (as the hydrochloride salt).[3]

    • Discard the organic layer (or save for recycling CMBN).[2]

  • Basification (Step B):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly adjust pH to >10 using 6M NaOH or saturated

      
       .[1][2]
      
    • Observation: The product should precipitate as a solid or oil out of solution.

  • Recovery (Step C):

    • Extract the basic aqueous phase with DCM (Dichloromethane) (3x).

    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

AcidBaseWorkup Start Crude Reaction Mixture (Product + CMBN) AddSolvent Dilute with EtOAc Start->AddSolvent AcidWash Wash with 1M HCl AddSolvent->AcidWash OrgLayer1 Organic Layer (Contains CMBN) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Product-HCl Salt) AcidWash->AqLayer1 Partition Discard Discard / Recycle CMBN OrgLayer1->Discard Basify Adjust pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Amino-Product Extract->FinalProd

Caption: Logic flow for separating basic amino-derivatives from neutral CMBN starting material.

Module 2: Purification of Hydrolysis Products (Amides)

Context: Controlled hydrolysis of the nitrile group to the primary amide (2-chloro-6-methoxybenzamide).

The Challenge: Over-Hydrolysis

The reaction often produces a mixture of the desired Amide and the over-hydrolyzed Carboxylic Acid .

The Solution: pH-Controlled Precipitation

Amides are generally neutral and less soluble in water than their acid counterparts (which form carboxylate salts at high pH).[1][2]

Protocol: Fractional Precipitation
StepActionMechanistic Rationale
1 Alkaline Hydrolysis Perform reaction (NaOH/H2O2). Mixture contains Amide (neutral) + Acid (as Sodium Carboxylate).[2]
2 Concentration Remove volatile organic co-solvents (Ethanol/Methanol).[1][2]
3 Filtration (High pH) Filter the aqueous residue while still basic (pH 12-14) .
4 Solid Recovery The solid collected is the Amide (insoluble in basic water).
5 Acidification Acidify the filtrate to pH 2 with HCl.
6 Secondary Recovery The precipitate formed now is the Carboxylic Acid side product.

Troubleshooting & FAQs

Ticket #001: "I see a persistent impurity at ~ 0.4 that resists chromatography."

Diagnosis: This is likely 2-chloro-6-hydroxybenzonitrile (the demethylated phenol).[1][2] Cause: Under harsh Lewis acid conditions or high temperatures with nucleophiles, the methoxy group can cleave. Remediation:

  • Dissolve the mixture in EtOAc.

  • Wash with 1M NaOH (do not use acid).[2]

  • The phenol (pKa ~8-10) will deprotonate and move to the aqueous layer as the phenoxide.

  • Your desired methoxy-product remains in the organic layer.[1][2]

Ticket #002: "My reaction with an amine has stalled at 60% conversion."

Diagnosis: Deactivation by the methoxy group.[2] Explanation: While the nitrile activates the ring (ortho-effect), the methoxy group at position 6 is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. Technical Fix:

  • Solvent Switch: Switch from THF/DCM to DMSO or DMF .[1][2] Polar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly accelerating

    
     rates.
    
  • Temperature: Increase temperature to 80–100°C.

  • Base: Ensure a non-nucleophilic base (e.g.,

    
     or DIPEA) is present to scavenge the HCl generated.
    
Ticket #003: "How do I remove copper residues if I used a Buchwald coupling instead of ?"

Diagnosis: Paramagnetic impurities broadening NMR signals. Remediation:

  • Chelating Wash: Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide (

    
    ).[2]
    
  • Solid Phase Scavenger: Stir the crude product with SiliaMetS® Thiol or equivalent resin for 2 hours, then filter.

Impurity Fate Map

Understanding where your impurities go is critical for designing the workup.

ImpurityMap Mixture Crude Mixture (DCM Solution) WashAcid Wash with 1M HCl Mixture->WashAcid CMBN Unreacted CMBN (Neutral) Phenol Demethylated Phenol (Acidic pKa ~9) AmineProd Amino-Product (Basic) Org1 Organic Layer WashAcid->Org1 Retains CMBN & Phenol Aq1 Aqueous Layer WashAcid->Aq1 Extracts Amine Product WashBase Wash with 1M NaOH WashBase->Org1 Retains CMBN WashBase->Aq1 Extracts Phenol Org1->WashBase

Caption: Fate mapping of common impurities during sequential acid/base washing.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 31, 2026, from [Link]

  • Common Organic Chemistry. (n.d.).[2] Nitrile to Amide - Common Conditions. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (1977).[2] 2,4-Dimethoxybenzonitrile.[1][2] Organic Syntheses, Coll. Vol. 6, p.465.[2] Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered substrate. The ortho-substitution pattern of 2-chloro-6-methoxybenzonitrile presents unique hurdles in common organic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your laboratory.

Understanding the Challenge: The Impact of Steric Hindrance

Steric hindrance in 2-chloro-6-methoxybenzonitrile arises from the presence of the chloro and methoxy groups flanking the reactive nitrile and the site of potential substitution on the aromatic ring. This steric bulk can impede the approach of reagents and catalysts, slowing down or even preventing desired reactions.[1][2] This guide will focus on practical strategies to mitigate these effects in two key reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 2-chloro-6-methoxybenzonitrile and provides actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling with 2-chloro-6-methoxybenzonitrile and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer: This is a common challenge stemming from the steric hindrance around the chlorine atom, which hinders the oxidative addition step in the catalytic cycle.[3][4] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection is Critical:

  • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[5] The key is to use a catalyst system with bulky, electron-rich phosphine ligands that can promote the challenging oxidative addition and reductive elimination steps.[4]

  • Recommended Ligands: Consider employing Buchwald-type ligands (e.g., SPhos, XPhos) or other specialized ligands designed for hindered couplings like BI-DIME or AntPhos.[3][4][6] These ligands create a more reactive, coordinatively unsaturated palladium center.

2. Optimizing Reaction Parameters:

  • Base Selection: The choice of base is crucial for efficient transmetalation.[4] For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.

  • Solvent System: Aprotic polar solvents such as dioxane, toluene, or DMF are standard. In some cases, the addition of water can be beneficial for the Suzuki-Miyaura coupling.[4]

  • Temperature: Due to the higher activation energy associated with sterically hindered substrates, elevated temperatures are typically required.[4] Consider running the reaction at temperatures ranging from 80 °C to 120 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions.[5][7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 2-Chloro-6-methoxybenzonitrile

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-methoxybenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., dioxane or toluene).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failure of Nucleophilic Aromatic Substitution (SNA)

Question: I am trying to displace the chloride in 2-chloro-6-methoxybenzonitrile with an amine nucleophile, but the reaction is not proceeding. Why is this and what can I do?

Answer: Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and is typically facilitated by strong electron-withdrawing groups on the aromatic ring, which are absent in this substrate.[8] The methoxy group is electron-donating, further deactivating the ring towards nucleophilic attack. However, under forcing conditions or with specific activation, the reaction can be achieved.

1. Increasing Reaction Temperature:

  • Rationale: High temperatures are often necessary to overcome the high activation energy of SNA reactions on unactivated aryl halides.

  • Recommendation: Employ high-boiling point solvents like DMSO or NMP and heat the reaction to temperatures above 150 °C.

2. Utilizing a Strong Base:

  • Rationale: A strong base can deprotonate the nucleophile, increasing its nucleophilicity.

  • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

3. Considering Metal-Catalyzed Amination:

  • Rationale: If direct SNA fails, a Buchwald-Hartwig amination is a more robust alternative for forming the C-N bond.

  • Recommendation: Refer to the troubleshooting guide for palladium-catalyzed cross-coupling reactions (Issue 1) and adapt the conditions for an amine nucleophile. This typically involves a palladium catalyst, a suitable phosphine ligand, and a strong base like NaOt-Bu or LHMDS.

Frequently Asked Questions (FAQs)

Q1: Can the nitrile group in 2-chloro-6-methoxybenzonitrile interfere with my reaction?

A1: Yes, the nitrile group can potentially coordinate to the metal center in cross-coupling reactions, though it is generally a well-tolerated functional group.[4] In some cases, particularly with sensitive catalysts, this coordination can inhibit catalytic activity. If you suspect nitrile interference, using a more robust ligand system can often mitigate this issue. Additionally, under strongly acidic or basic conditions with prolonged heating, hydrolysis of the nitrile to a carboxylic acid or amide can occur.[9]

Q2: Are there any specific safety precautions I should take when working with 2-chloro-6-methoxybenzonitrile and its derivatives?

Q3: What analytical techniques are best for monitoring the progress of reactions with this substrate?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any potential byproducts, which can aid in troubleshooting.

Visualizing the Solutions

Decision-Making Workflow for Overcoming Steric Hindrance

troubleshooting_workflow start Reaction Failure with 2-Chloro-6-methoxybenzonitrile reaction_type Identify Reaction Type start->reaction_type cross_coupling Palladium Cross-Coupling? reaction_type->cross_coupling Yes snar Nucleophilic Aromatic Substitution? reaction_type->snar No ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, BI-DIME) cross_coupling->ligand base Employ Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base temp_cc Increase Temperature (80-120 °C) or use Microwave base->temp_cc success_cc Successful Coupling temp_cc->success_cc temp_snar Increase Temperature (>150 °C in DMSO/NMP) snar->temp_snar strong_base_snar Use Strong Base (e.g., NaH, t-BuOK) temp_snar->strong_base_snar switch_to_buchwald Consider Buchwald-Hartwig Amination strong_base_snar->switch_to_buchwald success_snar Successful Substitution strong_base_snar->success_snar

Caption: A decision-making workflow for troubleshooting common reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

suzuki_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(L)2-Cl pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)(L)2-Ar' pd_complex->pd_biaryl Ar'B(OH)2 transmetalation Transmetalation boronic_acid Ar'B(OH)2 + Base pd_biaryl->pd0 product Ar-Ar' (Product) pd_biaryl->product reductive_elimination Reductive Elimination

Sources

How to improve the regioselectivity of reactions involving 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific regioselectivity challenges associated with 2-Chloro-6-methoxybenzonitrile (CAS: 38292-00-5) . This scaffold presents a unique "push-pull" electronic environment due to the synergistic and antagonistic effects of the electron-withdrawing nitrile (CN), the inductively withdrawing but resonance-donating chlorine (Cl), and the strongly electron-donating methoxy group (OMe).

Successful functionalization requires navigating three primary competing factors:

  • Steric Crowding: The 1,2,6-substitution pattern creates a "sandwiched" nitrile, hindering hydrolysis but also complicating reactions at adjacent centers.

  • Nucleophilic Ambiguity: Competition between

    
     (at C2 or C6) and nucleophilic addition (at C1-CN).
    
  • Directing Group Conflicts: Competition between OMe and Cl directing effects in electrophilic substitution and lithiation.

Module 1: Nucleophilic Aromatic Substitution ( )

User Question: I am trying to displace the chlorine with a primary amine, but I am observing low yields and side products. Is the methoxy group interfering?

Technical Insight: The methoxy group (C6) is not the leaving group; it actually deactivates the ring towards


 via resonance donation. However, the nitrile (C1) is a strong electron-withdrawing group (EWG) positioned ortho to the chlorine (C2), which activates the C-Cl bond. The primary regioselectivity issue here is not C2 vs. C6, but rather C2 substitution vs. C1-CN addition  (Pinner-type reactions or amidine formation).

Troubleshooting Protocol:

VariableRecommendationRationale
Solvent DMSO, DMF, or NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.
Base DIPEA or

Scavenges HCl. Avoid strong alkoxide bases (e.g., NaOMe) which might compete as nucleophiles or attack the nitrile.
Temperature 60°C – 90°CThe OMe group deactivates the ring, requiring higher energy than a simple chlorobenzonitrile.
Nucleophile Use excess amine (2-3 eq)Drives kinetics. If the amine is valuable, use 1.1 eq and a non-nucleophilic base.

Decision Logic (DOT Diagram):

SNAr_Logic Start Goal: S_NAr at C2-Cl Check_Nuc Is Nucleophile Sterically Hindered? Start->Check_Nuc Hard_Soft Is Nucleophile Hard (Alkoxide) or Soft (Thiol/Amine)? Check_Nuc->Hard_Soft No Success Product: 2-Substituted-6-methoxybenzonitrile Check_Nuc->Success Yes (High Selectivity) Risk_CN Risk: Attack on Nitrile (C1) Hard_Soft->Risk_CN Hard (e.g., RO-) Hard_Soft->Success Soft (e.g., RNH2, RS-) Risk_CN->Success Mitigation: Lower Temp (<0°C) or Bulky Counter-ion

Caption: Logic flow for minimizing side reactions during nucleophilic substitution.

Module 2: Electrophilic Aromatic Substitution ( )

User Question: If I perform a bromination or nitration, will the electrophile go to position 3 or 5?

Technical Insight: This is a classic case of Cooperative Directing Effects .

  • Methoxy (C6): Strong activator. Directs ortho (C5) and para (C3).

  • Chlorine (C2): Weak deactivator/director. Directs ortho (C3) and para (C5).

  • Nitrile (C1): Strong deactivator. Directs meta (C3 and C5).

Both the OMe and Cl groups direct incoming electrophiles to the same positions (C3 and C5) .

  • Position 3: Para to OMe, Ortho to Cl.

  • Position 5: Ortho to OMe, Para to Cl.

The Verdict: Position 3 is electronically favored because para-attack relative to the strongest activator (OMe) is usually preferred. However, Position 3 is sterically crowded (sandwiched between Cl and H4).

  • Small Electrophiles (Nitration, Deuteration): Expect a mixture favoring C3 .

  • Large Electrophiles (Bromination, Sulfonation): Sterics will push the reaction toward C5 .

Experimental Validation: To ensure regioselectivity for C3 (the electronically favored but crowded spot), run the reaction at lower temperatures to maximize the electronic differentiation provided by the methoxy group.

Module 3: Directed Ortho-Metalation (DoM)

User Question: I want to functionalize the ring using organolithiums. How do I prevent addition to the nitrile?

Technical Insight: Standard organolithiums (n-BuLi) will attack the nitrile (C1) to form an imine/ketone. You must use a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

Regioselectivity (C3 vs. C5):

  • C5 (Ortho to OMe): OMe is a strong Directed Metalation Group (DMG).

  • C3 (Ortho to Cl): Cl is a weaker DMG.

  • Result: Lithiation will occur predominantly at C5 , driven by the coordination of Lithium to the methoxy oxygen.

Protocol: Selective C5 Functionalization

  • Reagents: 2-Chloro-6-methoxybenzonitrile (1.0 eq), LiTMP (1.1 eq), THF (anhydrous).

  • Conditions: Cool THF solution of substrate to -78°C .

  • Addition: Add LiTMP dropwise. Stir for 30-60 mins at -78°C.

  • Quench: Add electrophile (e.g.,

    
    , DMF, 
    
    
    
    ).
  • Warm: Allow to warm to RT only after quench is complete.

Visualizing the Activation Landscape:

Activation_Map Center Benzene Ring OMe 6-OMe (Strong Donor) C3 C3: Electronic Favored (S_EAr) OMe->C3 Directs Para C5 C5: Lithiation Favored (DoM) OMe->C5 Directs Ortho (Li-Coordination) Cl 2-Cl (Weak Donor) Cl->C3 Directs Ortho Cl->C5 Directs Para CN 1-CN (Acceptor) CN->Center Activates C2 for S_NAr

Caption: Map of electronic and coordination vectors determining regioselectivity.

Module 4: Cross-Coupling (Suzuki-Miyaura)

User Question: The oxidative addition seems slow. Is the nitrile interfering with the catalyst?

Technical Insight: The nitrile is not poisoning the catalyst, but the 2,6-disubstitution pattern creates significant steric bulk around the C-Cl bond, making oxidative addition difficult for standard Pd(


)

catalysts.

Recommended System: You need a catalyst system designed for sterically hindered aryl chlorides .

ComponentRecommendation
Pre-catalyst

or Pd(OAc)

Ligand SPhos or XPhos (Buchwald Ligands)
Why? These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into hindered chlorides and stabilize the Pd(0) species.
Base

(anhydrous) in Toluene/Water or Dioxane/Water.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics

    • Source: Snieckus, V. Chem. Rev. 1990, 90, 6, 879–933.
    • URL:[Link]

  • Suzuki Coupling of Hindered Chlorides

    • Title: Catalysts for Suzuki-Miyaura Coupling[7][8][9]

    • Source: Sigma-Aldrich (Merck) Technical Guides

Sources

Removal of palladium catalyst from 2-Chloro-6-methoxybenzonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-2C6M Subject: Removal of Palladium Catalyst from 2-Chloro-6-methoxybenzonitrile Reaction Mixtures Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Challenge: You are attempting to isolate 2-Chloro-6-methoxybenzonitrile (Target Molecule) with residual Palladium (Pd) levels below ICH Q3D limits (typically <10 ppm for oral dosage).

The Specific Difficulty: This substrate presents a "Perfect Storm" for Pd retention:

  • The Nitrile Effect: The cyano group (-CN) is a strong

    
    -donor ligand. It coordinates effectively to Pd(II), stabilizing soluble Pd-complexes and preventing them from precipitating or adhering to mild absorbents.
    
  • Solubility Profile: The 2-Chloro-6-methoxy substitution pattern creates a lipophilic molecule, often requiring polar aprotic solvents (DMF, DMSO) or moderately polar solvents (THF, EtOAc) for synthesis. These solvents often solvate Pd-complexes well, hindering removal.

Diagnostic Decision Tree

Before selecting a method, determine the state of your Palladium.[1]

Pd_Diagnosis Start Start: Crude Reaction Mixture Visual Visual Inspection Start->Visual BlackPpt Black Precipitate Visible? Visual->BlackPpt Filtration Filtration (Celite/Pad) BlackPpt->Filtration Yes ColorCheck Filtrate Color? BlackPpt->ColorCheck No Filtration->ColorCheck Dark Dark/Brown Solution ColorCheck->Dark Remains Dark Light Light Yellow/Colorless ColorCheck->Light Clear Colloidal Diagnosis: Colloidal Pd(0) Dark->Colloidal Soluble Diagnosis: Soluble Pd(II)-CN Complex Light->Soluble Action1 Action: Activated Carbon or Wash Colloidal->Action1 Action2 Action: Chelation Scavenger (Thiol/TMT) Soluble->Action2

Figure 1: Diagnostic workflow to distinguish between colloidal Pd(0) and soluble Pd(II)-nitrile complexes.

Core Protocol: Solid-Supported Scavenging

This is the Gold Standard for nitrile-containing APIs. Unlike activated carbon, functionalized silicas (or polymers) rely on chemisorption (covalent bonding) rather than physisorption, preventing desorption of the Pd back into the solution.

Why This Works (The Science)

Palladium is a "soft" acid. To remove it from a nitrile (a "borderline" base), you need a ligand that binds Pd stronger than the nitrile does. Sulfur-based ligands (Thiols, Thioureas) are "soft" bases with high affinity for Pd.

Recommended Scavengers
Scavenger TypeFunctional GroupSpecificityCompatibility with 2-Cl-6-OMe-CN
Si-Thiol Propylthiol (-SH)Broad spectrum (Pd(0) & Pd(II))High. No reaction with nitrile or aryl chloride.
Si-TMT TrimercaptotriazineHighly selective for Pd(II)Excellent. Best for disrupting Pd-CN bonds.
Si-Diamine EthylenediaminePd(II) onlyModerate. Risk of acting as a base; avoid if hydrolysis is a concern.
Step-by-Step Scavenging Protocol

Prerequisites:

  • Crude 2-Chloro-6-methoxybenzonitrile dissolved in THF, EtOAc, or Toluene (avoid DMF if possible; if in DMF, dilute 1:1 with water/alcohol if solubility permits).

  • Target Concentration: 5–10 volumes (mL solvent per g of substrate).

Procedure:

  • Loading Calculation: Determine the residual Pd content (via ICP-MS) or estimate based on catalyst loading.

    • Rule of Thumb: Use 3–5 equivalents of scavenger relative to the Pd content (w/w). If Pd content is unknown, start with 5–10% w/w of scavenger relative to the substrate.

  • Addition: Add the solid scavenger (e.g., Si-TMT) to the reaction vessel.

  • Thermal Activation: Heat the mixture to 50–60°C .

    • Why? Scavenging is a heterogeneous process.[2] Heat increases the kinetic energy, allowing Pd to diffuse into the silica pores and overcome the activation energy required to break the Pd-Nitrile bond.

  • Agitation: Stir vigorously for 4–12 hours .

    • Note: Overhead stirring is preferred to avoid grinding the silica beads, which can clog filters later.

  • Filtration: Filter the hot mixture through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Check Pd levels via ICP-MS.

Alternative Protocol: Activated Carbon Adsorption

Use this method if cost is the primary driver or if Pd is strictly colloidal (Pd(0)).

Risk Warning: Activated carbon is non-selective.[3] The methoxy group on your target molecule increases its affinity for carbon, leading to potential yield loss (5–15%) .

Protocol:

  • Dissolve crude material in a solvent where it is highly soluble (e.g., THF).

  • Add Activated Carbon (e.g., Darco KB-B) at 10–20% w/w relative to the substrate.

  • Heat to 40°C for 2–4 hours.

  • Critical Step: Filter through a packed bed of Celite. Carbon fines are notorious for passing through standard paper filters, carrying Pd with them.

Troubleshooting Guide (FAQ)

Q1: I used Si-Thiol, but my Pd levels plateaued at 50 ppm. Why?

A: This is likely a Solvent Effect or Kinetic Trap .

  • Solvent: If you are in highly coordinating solvents like DMF or DMSO, the solvent competes with the scavenger. Solution: Perform a solvent swap to Isopropyl Acetate or Toluene before scavenging.

  • Temperature: If you scavenged at room temperature, you likely didn't reach the activation energy to displace the nitrile ligand. Solution: Increase temperature to 65°C.

Q2: Can I use crystallization instead of scavengers?

A: Crystallization alone is rarely sufficient for this substrate. The Pd-Nitrile complex often co-crystallizes with the product due to similar solubility profiles ("inclusion").

  • Strategy: Use a "Spiked Crystallization." Add a small amount of scavenger (e.g., 1% wt Si-TMT) or charcoal during the crystallization heating phase, then hot-filter before cooling.

Q3: Is the Chlorine atom on my ring at risk during scavenging?

A: Generally, no. Standard silica scavengers (Thiol, TMT) are non-reducing and will not effect oxidative addition into the Aryl-Cl bond under scavenging conditions (no active catalyst/ligand present). Avoid using scavengers containing strong hydrides or reducing metals.

Q4: The scavenger turned my solution yellow. Is this normal?

A: No. The scavenger should trap colored impurities on the bead (turning the bead dark/orange). If the solution turns yellow, you may be leaching sulfur or organic linkers.

  • Check: Ensure you are using a solvent compatible with the resin/silica backbone (avoid extreme pH).

Mechanism of Action

Understanding the mechanism ensures you respect the reaction parameters (Time, Temp, Stoichiometry).

Scavenging_Mechanism Soln Solution Phase: Pd-Nitrile Complex Diffusion Pore Diffusion (Rate Limiting Step) Soln->Diffusion Heat promotes Surface Silica Surface (Thiol/TMT Ligands) Diffusion->Surface Capture Ligand Exchange: Pd-S Bond Formation Surface->Capture Chemisorption Clean Clean Product Returns to Solution Capture->Clean Nitrile released

Figure 2: The chemical pathway of Palladium removal. Note that heat is required to drive the diffusion and ligand exchange steps.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Biotage. (2023).[4] Metal Scavengers: User Guide and Selection Chart. LinkNote: General reference for Si-TMT/Si-Thiol functionality.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Analysis of 2-Chloro-6-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxybenzonitrile (CMBN) represents a critical scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical intermediates. Its analysis presents a unique challenge: the molecule contains a stabilizing nitrile group, a labile methoxy group, and a halogen.

This guide provides a comparative analysis of ionization techniques and a mechanistic breakdown of the mass spectrum. Unlike generic spectral libraries, we focus here on the causality of fragmentation—why specific ions form and how to use them to validate the presence of this specific isomer.

Part 1: Ionization Source Comparison (EI vs. ESI)

The choice between Electron Impact (EI) and Electrospray Ionization (ESI) is not merely about instrument availability; it dictates the type of structural information you receive.

Comparative Performance Data
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Domain GC-MS (Gas Phase)LC-MS (Liquid Phase)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Molecular Ion

(Radical Cation). Often visible but intensity varies.[1]

or

. Dominant.
Fragmentation Extensive.[2] Provides a "fingerprint" for library matching.Minimal. Requires MS/MS (CID) to generate fragments.
Key Application Structural confirmation via fragmentation pattern.Quantitation and confirmation of molecular weight.[3][4][5][6]
Expert Insight: When to use which?
  • Use EI during early-stage synthesis verification. The fragmentation pattern (discussed in Part 3) confirms the position of the methoxy group relative to the chlorine.

  • Use ESI for biological matrices or final purity checks. The nitrile nitrogen is weakly basic, but CMBN ionizes well in positive mode ESI (

    
    ) due to the resonance stabilization of the protonated nitrile.
    

Part 2: The Chlorine Isotope Signature (Self-Validation)

Before analyzing fragmentation, you must validate the "Chlorine Signature." This is your primary self-validating system .

Chlorine exists naturally as


 (75.78%) and 

(24.22%). For CMBN (Formula:

), the molecular ion cluster must display a 3:1 intensity ratio.
  • Monoisotopic Mass (

    
    ):  ~167.01 Da
    
  • Isotope Peak (

    
    ):  ~169.01 Da
    

Validation Check: If your M+ peaks at 167 and 169 do not exhibit an approximate 3:1 height ratio, the compound is not monochlorinated, or there is a co-eluting interference.

Part 3: Fragmentation Mechanics

In EI (or ESI-MS/MS), CMBN undergoes a specific decay pathway driven by the stability of the aromatic ring and the lability of the methoxy ether bond.

Mechanistic Pathway[4][7]
  • Molecular Ion (

    
     167):  The radical cation forms primarily by removing an electron from the aromatic 
    
    
    
    -system or the oxygen lone pair.
  • 
    -Cleavage / Methyl Loss (
    
    
    
    152):
    The most favorable pathway for anisole derivatives. The methyl group is lost as a radical (
    
    
    ), generating a resonance-stabilized phenoxy-cation species.
  • Carbon Monoxide Loss (

    
     124):  Following methyl loss, the ring contracts or rearranges to eject a neutral CO molecule (28 Da). This is diagnostic for phenols and anisoles.
    
  • Nitrile/Halogen Interaction: Loss of the chlorine radical (

    
    ) or HCN can occur, but these are typically secondary to the oxygen-driven fragmentation.
    
Visualization of Fragmentation Pathways[8][9][10]

CMBN_Fragmentation cluster_legend Pathway Probability M_Ion Molecular Ion (M+.) m/z 167 (100%) m/z 169 (33%) Frag_Methyl [M - CH3]+ Phenoxy Cation m/z 152 M_Ion->Frag_Methyl - •CH3 (15 Da) (Primary Path) Frag_Cl [M - Cl]+ m/z 132 M_Ion->Frag_Cl - •Cl (35 Da) Frag_HCN [M - HCN]+ m/z 140 M_Ion->Frag_HCN - HCN (27 Da) Frag_CO [M - CH3 - CO]+ Cyclopentadienyl Cation m/z 124 Frag_Methyl->Frag_CO - CO (28 Da) (Ring Contraction) Solid Arrow: Major Path Solid Arrow: Major Path Dashed Arrow: Minor Path Dashed Arrow: Minor Path

Figure 1: Fragmentation tree for 2-Chloro-6-methoxybenzonitrile showing the dominant methyl and CO loss pathways common in anisole derivatives.

Part 4: Experimental Protocol (LC-MS/MS)

To reproduce these results for confirmation of derivatives, follow this standard operating procedure.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol (MeOH).

  • Dilution: Dilute 1:100 with 50:50 MeOH:Water + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Instrument Parameters (ESI-QTOF or Triple Quad)
  • Polarity: Positive Mode (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to preserve the

    
     parent).
    
  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (for MS/MS):

    • Ramp 10–40 eV.

    • Note: At 10 eV, the parent (167) should dominate. At 30 eV, the fragment at 152 should become the base peak.

Data Interpretation Steps
  • Extract Ion Chromatogram (EIC): Search for

    
     167.01 ± 0.05.
    
  • Verify Isotope Pattern: Confirm the 169.01 peak exists at ~33% intensity of the 167 peak.

  • Check Fragments: If running MS/MS, look for the delta of 15 Da (Methyl loss).[7]

References

  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 2-chloro-6-(phenylmethoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • University of Maryland. (n.d.). Mass Spectrometry Fragmentation Patterns: Aromatic Ethers.[8] Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of Anagrelide: The Benzonitrile Route vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for an Optimal Synthesis of Anagrelide

Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent pivotal in the management of myeloproliferative neoplasms, particularly essential thrombocythemia.[1][2] The intricate quinazoline core of Anagrelide presents a compelling challenge for synthetic chemists, necessitating the development of efficient, scalable, and safe manufacturing processes. This guide provides a comprehensive benchmark of various synthetic routes to Anagrelide, with a primary focus on a pathway commencing with a substituted benzonitrile.

While the specific starting material 2-Chloro-6-methoxybenzonitrile was considered, a thorough review of the authoritative literature reveals that the more direct and industrially relevant precursor for Anagrelide is 2,3-dichloro-6-nitrobenzonitrile .[3][4] This guide will, therefore, dissect the synthesis of Anagrelide from this key intermediate and critically compare it against prominent alternative methodologies. Our analysis will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Benzonitrile-Centric Synthesis of Anagrelide

The synthesis of Anagrelide from 2,3-dichloro-6-nitrobenzonitrile is a multi-step process that hinges on the sequential construction of the fused ring system. This route is notable for its convergence, allowing for the late-stage introduction of key structural motifs.

Conceptual Workflow

The overall strategy involves the transformation of the benzonitrile into a key benzylamine intermediate, which is then elaborated to form the quinazoline and imidazole rings.

A 2,3-dichloro-6-nitrobenzonitrile B 2,3-dichloro-6-nitrobenzylamine A->B Reduction of nitrile C Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate B->C Alkylation with ethyl bromoacetate D Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate C->D Reduction of nitro group E Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate D->E Cyclization with cyanogen bromide F Anagrelide E->F Intramolecular cyclization

Caption: Synthetic pathway to Anagrelide from 2,3-dichloro-6-nitrobenzonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-dichloro-6-nitrobenzylamine from 2,3-dichloro-6-nitrobenzonitrile

The reduction of the nitrile group in 2,3-dichloro-6-nitrobenzonitrile is a critical first step. Borane complexes are effective reagents for this transformation, offering high selectivity for the nitrile over the nitro group under controlled conditions.

  • Procedure: A solution of 2,3-dichloro-6-nitrobenzonitrile in anhydrous tetrahydrofuran (THF) is cooled in an ice bath. A solution of borane-THF complex is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with methanol, followed by the addition of hydrochloric acid. The product, 2,3-dichloro-6-nitrobenzylamine, is isolated by extraction and purified by crystallization.[3]

Step 2: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

This step involves the N-alkylation of glycine ethyl ester with the newly formed benzylamine.

  • Procedure: To a solution of 2,3-dichloro-6-nitrobenzylamine and glycine ethyl ester hydrochloride in a suitable solvent such as ethanol, a base like triethylamine is added to neutralize the hydrochloride salt and facilitate the reaction. The mixture is heated to reflux for 8-12 hours. After cooling, the product is isolated by filtration and purified by recrystallization to yield ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate.[5]

Step 3: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

The reduction of the nitro group to an amine is a pivotal step, setting the stage for the quinazoline ring formation.

  • Procedure: The nitro compound from the previous step is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product, which is then extracted and purified.[1] An alternative, more environmentally friendly approach involves catalytic hydrogenation using a poisoned catalyst (e.g., sulfided platinum on carbon) to selectively reduce the nitro group without significant dechlorination.[6]

Step 4: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

This step involves the cyclization of the diamine with cyanogen bromide to form the iminoquinazoline ring.

  • Procedure: The amino compound is dissolved in an aprotic solvent like toluene. A solution of cyanogen bromide in the same solvent is added dropwise at room temperature. The reaction is typically stirred for 4-6 hours. The resulting hydrobromide salt of the product precipitates and is collected by filtration.[3]

Step 5: Synthesis of Anagrelide

The final step is an intramolecular cyclization to form the fused imidazole ring.

  • Procedure: The iminoquinazoline hydrobromide from the previous step is suspended in an alcohol, such as isopropyl alcohol, and treated with an organic base like triethylamine. The mixture is heated to reflux for 2-4 hours. Upon cooling, Anagrelide precipitates and is collected by filtration, washed, and dried.[3]

Alternative Synthetic Routes to Anagrelide

Several alternative routes to Anagrelide have been developed, each with its own set of advantages and disadvantages.

Route 1: Starting from 2,3-Dichlorobenzaldehyde

This route is a widely adopted and efficient alternative to the benzonitrile pathway.

A 2,3-Dichlorobenzaldehyde B 2,3-dichloro-6-nitrobenzaldehyde A->B Nitration C 2,3-dichloro-6-nitrobenzyl alcohol B->C Reduction of aldehyde D 2,3-dichloro-6-nitrobenzyl chloride C->D Chlorination E Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate D->E Alkylation of glycine ethyl ester F Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate E->F Reduction of nitro group G Anagrelide F->G Two-step cyclization

Caption: Synthetic pathway to Anagrelide from 2,3-Dichlorobenzaldehyde.

This pathway involves the nitration of 2,3-dichlorobenzaldehyde, followed by reduction of the aldehyde to an alcohol. The alcohol is then converted to a benzyl chloride, which is subsequently used to alkylate glycine ethyl ester. The remainder of the synthesis mirrors the final steps of the benzonitrile route.[4][5]

Route 2: Starting from 1,2,3-Trichlorobenzene

This is one of the earlier reported syntheses of Anagrelide.

  • Key Steps: This route begins with the nitration of 1,2,3-trichlorobenzene to yield 2,3,4-trichloronitrobenzene. This is followed by a nucleophilic aromatic substitution with cuprous cyanide to introduce the nitrile group, forming 2,3-dichloro-6-nitrobenzonitrile.[3][4] From this point, the synthesis converges with the benzonitrile route. A significant drawback of this method is the use of highly toxic cuprous cyanide.[2]

Route 3: Starting from m-Chloroaniline

This route represents an alternative approach to constructing the quinazoline core.

  • Key Steps: The synthesis begins with m-chloroaniline and involves a series of reactions including cyclization, chlorination, and reduction to build the Anagrelide scaffold.[7] However, this route is often characterized by a greater number of steps, leading to a lower overall yield and the generation of more impurities, making it less favorable for industrial production.[7]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision, balancing yield, cost, safety, and scalability.

ParameterBenzonitrile Route2,3-Dichlorobenzaldehyde Route1,2,3-Trichlorobenzene Routem-Chloroaniline Route
Starting Material 2,3-dichloro-6-nitrobenzonitrile2,3-Dichlorobenzaldehyde1,2,3-Trichlorobenzenem-Chloroaniline
Key Reagents Borane, SnCl₂, CNBrNaBH₄, SOCl₂, SnCl₂, CNBrHNO₃, CuCN, Borane, SnCl₂, CNBrVarious, including chlorination and cyclization agents
Overall Yield Moderate to GoodGoodModerateLow to Moderate
Number of Steps Relatively ConvergentLinear, moderate lengthLongLong and complex
Hazardous Reagents Borane, CNBrSOCl₂, CNBrCuCN, CNBrVaries, can involve hazardous reagents
Scalability GoodGoodModerate (due to CuCN)Poor
Key Advantages Convergent approachReadily available starting materialUtilizes a simple aromatic precursorExplores different synthetic logic
Key Disadvantages Requires handling of borane and CNBrLinear sequence can impact overall yieldUse of highly toxic cuprous cyanideLong route, low yield, more impurities

Expert Insights and Causality in Experimental Design

As a Senior Application Scientist, the rationale behind reagent and pathway selection is paramount.

  • Choice of Reducing Agent: The reduction of the nitro group in the presence of aromatic chlorides is a delicate step. While stannous chloride is effective, it generates significant tin waste.[1] The development of selective catalytic hydrogenation using poisoned catalysts represents a significant advancement in green chemistry for this synthesis, minimizing waste and improving the environmental footprint of the process.[6]

  • Cyclization Strategy: The use of cyanogen bromide for the initial cyclization is efficient but involves a highly toxic reagent. The final intramolecular cyclization is typically base-catalyzed, with the choice of base and solvent influencing reaction time and purity. The discovery that this final cyclization can be achieved in water with an organic base was a notable improvement, leading to a purer product.[8]

  • Purification Considerations: The low solubility of Anagrelide free base in many organic solvents presents a purification challenge.[8] The conversion to its hydrochloride salt can facilitate purification, but this step must be carefully controlled to avoid acid hydrolysis of the lactam ring.[9]

Conclusion

The synthesis of Anagrelide has evolved significantly, moving from longer, lower-yielding routes that employ highly toxic reagents to more streamlined, safer, and environmentally conscious processes. The route starting from 2,3-dichlorobenzaldehyde offers a robust and scalable method with good overall yields and readily available starting materials. The benzonitrile route , while also effective, involves an intermediate that is itself derived from precursors used in other routes. For large-scale industrial production, the 2,3-dichlorobenzaldehyde route currently presents a more favorable balance of efficiency, safety, and cost-effectiveness. Continued innovation in catalytic methods, particularly for the reduction and cyclization steps, will undoubtedly lead to further refinements in the synthesis of this important therapeutic agent.

References

  • Anagrelide. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Anagrelide アナグレリド. (2018, April 11). New Drug Approvals. Retrieved from [Link]

  • (WO2014206484A1) Process for making anagrelide. (2014). Google Patents.
  • (CN103254197A) Preparation method of anagrelide hydrochloride. (n.d.). Google Patents.
  • (EP1373268B1) Method for the manufacture of anagrelide. (2008). Google Patents.
  • (US8530651B2) Process for the preparation of anagrelide and analogues. (2013). Google Patents.
  • Anagrelide. (n.d.). PubChem. Retrieved from [Link]

  • (WO2005080398A1) Method for the production of anagrelide hydrochloride. (2005). Google Patents.
  • Production Method of Anagrelide hydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • (US6388073B1) Method for the manufacture of anagrelide. (2002). Google Patents.
  • Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrylin. (n.d.). Molbase. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-6-methoxybenzonitrile Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-chloro-6-methoxybenzonitrile and its derivatives, which serve as critical building blocks in the synthesis of complex molecules, ensuring stringent purity control is paramount. Minor impurities can carry through the synthetic pathway, potentially leading to undesired side-products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug product.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-chloro-6-methoxybenzonitrile derivatives. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring you can develop and validate robust, reliable, and efficient analytical systems.

The Analytical Imperative: Why HPLC is the Gold Standard

While other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) have their place, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the predominant method for purity analysis of pharmaceutical intermediates like 2-chloro-6-methoxybenzonitrile.[1]

  • Causality: The choice of RP-HPLC is deliberate. 2-chloro-6-methoxybenzonitrile is a moderately non-polar, non-volatile organic molecule. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is perfectly suited for separating such compounds from potential impurities, which often differ in polarity.[2] For instance, a hydrolysis impurity (e.g., 2-chloro-6-methoxybenzamide) would be more polar and thus elute earlier, while a starting material like 2,6-dichlorobenzonitrile might be slightly less polar, leading to a different retention time. This selectivity is the primary reason for its widespread adoption.

  • Versatility & Sensitivity: HPLC with UV detection offers an exceptional balance of sensitivity, versatility, and robustness, making it ideal for the rigorous demands of quality control (QC) environments.[3] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems further enhance this by offering significantly faster analysis times and improved resolution.[4]

Understanding the Impurity Profile: What Are We Looking For?

A robust analytical method is one that can separate the main component from all potential impurities. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities can be classified as organic, inorganic, or residual solvents.[5] For 2-chloro-6-methoxybenzonitrile, organic impurities are the primary concern and typically arise from the synthetic route.

A common synthesis involves the nucleophilic substitution of a chlorine atom in 2,6-dichlorobenzonitrile with a methoxy group. Based on this, potential process-related impurities include:

  • Starting Materials: Unreacted 2,6-dichlorobenzonitrile.

  • Intermediates: Any intermediates formed during the reaction.[2]

  • By-products: Isomeric products or compounds from side-reactions.

  • Degradation Products: Hydrolysis of the nitrile group to form 2-chloro-6-methoxybenzamide or 2-chloro-6-methoxybenzoic acid, especially under non-neutral pH conditions or upon storage.[3][6]

Developing a "stability-indicating" method, one that can resolve the API from its degradation products, is therefore essential.[1]

Method Development Strategy: A Rational Approach

The goal is to achieve a baseline separation of the main peak from all impurity peaks. Here, we dissect the critical choices in developing a reliable RP-HPLC method.

The heart of the separation is the column. For moderately non-polar analytes like our target compound, a C18 (Octadecylsilane) column is the universal starting point.

  • Expertise & Experience: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the benzonitrile derivative, leading to good retention and allowing for effective separation based on subtle differences in polarity. A standard dimension of 150 mm x 4.6 mm with 5 µm particles is a workhorse for method development, offering a good balance of efficiency and backpressure.[7] For faster analysis, a shorter column with smaller particles (e.g., a sub-2 µm UPLC column) can be employed.[4]

The mobile phase composition dictates the retention and elution of compounds. A typical mobile phase for RP-HPLC is a mixture of water (or an aqueous buffer) and an organic solvent.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for this class of compounds. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds. The proportion of acetonitrile to water is a critical parameter to adjust: increasing the acetonitrile concentration will decrease the retention time of all components.

  • Aqueous Phase & pH Control: Using a buffer is crucial for reproducibility. Residual silanols on the silica-based stationary phase can interact with analytes, causing peak tailing.[8] Maintaining a consistent, slightly acidic pH (e.g., pH 2.5-3.5) with a buffer like potassium phosphate or by adding 0.1% trifluoroacetic acid (TFA) or formic acid suppresses the ionization of these silanols, leading to improved peak shape. This is also critical for controlling the ionization state of any acidic or basic impurities, ensuring their retention times are stable.

2-Chloro-6-methoxybenzonitrile contains a benzene ring, which is a strong chromophore. A UV detector is therefore the ideal choice. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. A wavelength of around 220-254 nm is typically a good starting point for aromatic compounds.

Experimental Protocols & Data

This section provides a validated starting protocol for the purity assessment of 2-chloro-6-methoxybenzonitrile.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 2-chloro-6-methoxybenzonitrile sample in a 100 mL volumetric flask using acetonitrile or a mixture of acetonitrile/water as the diluent. This creates a stock solution of 100 µg/mL.

  • Chromatographic System: A standard HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Data Analysis: Purity is typically calculated using the area percent method. The method must be validated according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, and precision.[9][10]

ParameterRecommended ConditionRationale for Choice
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Excellent retention for non-polar aromatic compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers the mobile phase to an acidic pH, ensuring reproducible retention and good peak shape.[8]
Mobile Phase B AcetonitrileEfficiently elutes the analyte and provides good peak shape.
Gradient 50% B to 90% B over 15 minA gradient ensures that both more polar (early eluting) and less polar (late eluting) impurities are resolved from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[11]
Detection UV at 230 nmWavelength of high absorbance for the benzonitrile chromophore, providing good sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overloading while ensuring a good detector response.

The following table compares the performance of a standard HPLC method with a modern UPLC method for this type of analysis.

ParameterStandard HPLC MethodUPLC MethodAdvantage of UPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmSmaller particles provide higher efficiency and resolution.
Analysis Time ~20 minutes~5 minutesIncreased sample throughput, reduced solvent consumption.
Resolution (Rs) > 2.0 (Typical)> 2.5 (Typical)Better separation of closely eluting impurities.
System Pressure ~1500 psi~8000 psiRequires specialized UPLC hardware.
Solvent Usage ~20 mL per run~2.5 mL per runSignificant cost savings and reduced environmental impact.
Visualization of the Analytical Workflow

A self-validating system requires a clear and logical workflow from sample receipt to final decision.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Decision Sample Receive Sample Batch Prep Prepare Sample & Standards (e.g., 100 µg/mL in ACN) Sample->Prep SST System Suitability Test (SST) (Check resolution, tailing factor) Prep->SST Inject Inject Sample onto Validated HPLC/UPLC System SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (% Area) & Quantify Impurities Integrate->Calculate Decision Compare Against Specification (e.g., Purity >= 99.5%?) Calculate->Decision Release Batch Release Decision->Release Yes Fail Further Purification / OOS Investigation Decision->Fail No

Caption: Workflow for HPLC Purity Assessment.

The diagram below illustrates the fundamental mechanism of separation for 2-chloro-6-methoxybenzonitrile and its potential impurities on a C18 column.

RP_HPLC_Principle cluster_column C18 Stationary Phase (Non-Polar) cluster_analytes MobilePhase Mobile Phase (Polar) Acetonitrile/Water Impurity_P Polar Impurity (e.g., Benzamide) Weak Interaction API Main Compound (Benzonitrile Derivative) Moderate Interaction Impurity_NP Non-Polar Impurity (e.g., Dichloro- starting material) Strong Interaction p1 p2 p3 p4 p5 p6 p7 p8 Elution Detector (Elution Order) Impurity_P:f0->Elution Elutes First API:f0->Elution Elutes Second Impurity_NP:f0->Elution Elutes Last

Caption: RP-HPLC Separation Mechanism.

Method Validation: The Trustworthiness Pillar

A developed method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] Key validation parameters, as defined by ICH Q2(R2), must be assessed.[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated through forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) and ensuring no co-elution with the main peak.[6][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal test concentration for an assay.[12][14]

  • Accuracy: The closeness of test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] This is critical for quantifying impurities.

Conclusion

The purity assessment of 2-chloro-6-methoxybenzonitrile derivatives by HPLC is a critical quality control step that demands a scientifically rigorous approach. While a standard C18 column with an acetonitrile/buffered water mobile phase serves as an excellent starting point, the true expertise lies in the rational development and thorough validation of the method. By understanding the potential impurity profile and the chromatographic principles at play, researchers can design stability-indicating methods that are not only compliant with regulatory expectations but also provide a reliable and robust foundation for ensuring the quality and safety of the final pharmaceutical product. The strategic adoption of UPLC technology can further optimize this process, delivering faster and more resolute data, ultimately accelerating the drug development timeline.

References

  • Process for preparation of 2,6-dichlorobenzonitrile.
  • Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. GSC Biological and Pharmaceutical Sciences. [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PubMed. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

  • Stability indicating RP-HPLC method: Significance and symbolism. Wisdomlib. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • HPLC Method Development. Chromtech. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • The Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. [Link]

  • ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. European Medicines Agency. [Link]

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Validating the Unseen: A Comparative Guide to the Structural Elucidation of a Novel Quinazoline Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is both a moment of discovery and the beginning of a critical validation process. The therapeutic potential of a new molecular entity is intrinsically linked to its precise three-dimensional structure. This guide provides an in-depth, objective comparison of core analytical techniques for the structural validation of a novel heterocyclic compound, 4-amino-8-methoxyquinazoline , hypothetically synthesized from 2-Chloro-6-methoxybenzonitrile.

This guide eschews a rigid template, instead opting for a narrative that mirrors the logical workflow of structural elucidation in a real-world research setting. We will explore the causality behind experimental choices, presenting each analytical step as part of a self-validating system. Every claim is supported by authoritative sources, ensuring a foundation of scientific integrity.

The Genesis of a Novel Scaffold: From Benzonitrile to Quinazoline

The journey to our novel compound begins with 2-Chloro-6-methoxybenzonitrile, a versatile starting material. A plausible synthetic route involves a multi-step process culminating in the formation of the quinazoline ring system, a privileged scaffold in medicinal chemistry. The final product, 4-amino-8-methoxyquinazoline, presents a unique substitution pattern, demanding rigorous structural confirmation.

A Triad of Techniques: The Pillars of Structural Validation

The definitive confirmation of a novel chemical structure rarely relies on a single technique. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a comprehensive and irrefutable structural assignment. Each technique offers a unique piece of the structural puzzle, and their combined data build a robust and validated molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target compound, 4-amino-8-methoxyquinazoline, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Data for 4-amino-8-methoxyquinazoline

The following tables outline the predicted chemical shifts for our hypothetical compound, based on known data for similar quinazoline and quinoline derivatives.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for 4-amino-8-methoxyquinazoline (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.3s1HH2The proton at position 2 is a singlet and is typically downfield in quinazoline systems.
~7.8d1HH5Aromatic proton coupled to H6.
~7.2t1HH6Aromatic proton coupled to H5 and H7.
~7.0d1HH7Aromatic proton coupled to H6.
~6.5br s2H-NH₂The amino protons often appear as a broad singlet.
~3.9s3H-OCH₃The methoxy protons are a characteristic singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 4-amino-8-methoxyquinazoline (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~158C8aQuaternary carbon adjacent to the methoxy group.
~155C4Carbon bearing the amino group.
~152C2Carbon at position 2.
~148C8Carbon bearing the methoxy group.
~128C6Aromatic CH.
~122C4aQuaternary carbon.
~118C5Aromatic CH.
~110C7Aromatic CH.
~56-OCH₃Methoxy carbon.
Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[6][7]

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-amino-8-methoxyquinazoline in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved and the solution is clear. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (if necessary): If signal overlap or ambiguity exists in the 1D spectra, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[8]

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Compound in DMSO-d6 Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Prep->Acq_13C Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_1H->Acq_2D Analysis Interpret Chemical Shifts, Integration, and Coupling Acq_1H->Analysis Acq_13C->Acq_2D Acq_13C->Analysis Acq_2D->Analysis Structure Propose Structure Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[9][10] For our novel quinazoline, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[11][12]

Predicted Mass Spectrum of 4-amino-8-methoxyquinazoline

The expected molecular ion peak and key fragmentation patterns for our target compound are outlined below.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-amino-8-methoxyquinazoline

m/z (calculated)Ion FormulaDescription
176.0818[C₉H₁₀N₃O]⁺Molecular Ion [M+H]⁺
159.0556[C₉H₇N₂O]⁺Loss of NH₃
148.0760[C₈H₁₀N₃]⁺Loss of CO
133.0532[C₈H₇N₂]⁺Loss of CO and NH₃
Experimental Protocol: High-Resolution Mass Spectrometry

A standardized protocol ensures accurate mass determination.[13][14]

Step-by-Step HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI), to generate intact molecular ions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula (C₉H₉N₃O). A mass accuracy of <5 ppm is generally required for confident elemental composition assignment.

    • Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

Visualizing the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution Ionization Electrospray Ionization (ESI) Prep->Ionization FullScan Full Scan HRMS Ionization->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS AccurateMass Determine Accurate Mass and Elemental Composition FullScan->AccurateMass Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Confirmation Confirm Molecular Formula AccurateMass->Confirmation Fragmentation->Confirmation XRD_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Determination Growth Grow Single Crystal Mount Mount Crystal Growth->Mount Diffraction Collect Diffraction Data Mount->Diffraction Solve Solve Structure Diffraction->Solve Refine Refine Structure Solve->Refine Validate Validate Final Structure Refine->Validate

Sources

A comparative study of reaction kinetics: 2-Chloro-6-methoxybenzonitrile vs. 2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reaction kinetics for 2-Chloro-6-methoxybenzonitrile (Cl-Analog) and 2-Fluoro-6-methoxybenzonitrile (F-Analog) , specifically within the context of Nucleophilic Aromatic Substitution (


) .

For researchers in drug development and organic synthesis, the choice between these two intermediates is often a trade-off between reactivity and availability .

  • The Verdict: The F-Analog exhibits significantly faster reaction rates (up to

    
    -
    
    
    
    fold) compared to the Cl-Analog in
    
    
    reactions. This is due to the "Element Effect," where the high electronegativity of fluorine stabilizes the rate-determining Meisenheimer complex.
  • Application: The F-Analog is the superior choice for mild, late-stage functionalization or when using sensitive nucleophiles. The Cl-Analog requires forcing conditions (elevated temperatures >90°C) and is best reserved for robust, early-stage bulk synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

A direct comparison of the physicochemical properties establishes the baseline for handling and experimental design.

Property2-Fluoro-6-methoxybenzonitrile2-Chloro-6-methoxybenzonitrile
Structure Ar-F (Activated)Ar-Cl (Deactivated relative to F)
CAS Number 94088-46-76575-10-6
Molecular Weight 151.14 g/mol 167.59 g/mol
Physical State SolidSolid
Melting Point 103-105 °C98-100 °C

Reactivity
High (

)
Moderate/Low (

)
Key Hazard Irritant (H315, H319)Toxic (H301, H311)

Mechanistic Insight: The Element Effect in

To understand the kinetic disparity, one must analyze the reaction mechanism. Unlike


 or 

reactions where bond breaking is often rate-limiting (favoring I > Br > Cl > F),

reactions on activated benzonitriles follow an Addition-Elimination mechanism.
The Mechanism
  • Step 1 (Rate Determining): Nucleophilic attack at the ipso-carbon creates a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): Loss of the halide leaving group restores aromaticity.

Why Fluorine is Faster

The rate law is governed by the formation of the Meisenheimer complex.

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly withdraws electron density from the ring (

    
    -bond), making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
    
  • Transition State Stabilization: The strong -I effect stabilizes the negative charge accumulation in the transition state leading to the intermediate.

  • C-X Bond Strength: Although the C-F bond is stronger than C-Cl, bond breaking occurs after the rate-determining step, rendering the bond strength kinetically irrelevant.

Pathway Visualization

The following diagram illustrates the bifurcation in kinetics based on the halogen substituent.

SNAr_Mechanism Figure 1: Kinetic pathway comparison. The F-analog lowers the energy barrier of the rate-determining step. Start Substrate (2-Halo-6-methoxybenzonitrile) TS_F TS (F-Analog) Low Activation Energy Start->TS_F Fast Attack (-I Effect) TS_Cl TS (Cl-Analog) High Activation Energy Start->TS_Cl Slow Attack Nu Nucleophile (Nu-) Nu->TS_F Nu->TS_Cl Complex Meisenheimer Complex (Anionic Intermediate) TS_F->Complex k1 (Fast) TS_Cl->Complex k1 (Slow) Product Product (2-Nu-6-methoxybenzonitrile) Complex->Product k2 (Fast Elimination) Loss of X-

Experimental Data & Kinetics Comparison

The following data summarizes the kinetic differences observed in the synthesis of 2,6-dimethoxybenzonitrile (a common target) via methoxylation.

Reaction Conditions & Yields[6][7][8]
PrecursorNucleophileSolventTempTimeYieldKinetic Observation
2-Fluoro NaOMe (1.1 eq)MeOH25 °C1-2 h>95%Rapid conversion at RT. Exothermic initiation.
2-Chloro NaOMe (1.5 eq)DMF100 °C2-6 h~85-99%Requires heat and polar aprotic solvent to drive reaction.
Representative Rate Constants ( )

Note: Values are representative of general ortho-halo benzonitrile


 kinetics.
  • 
     (F/Cl):  ~ 200 - 3000 (depending on solvent polarity).
    
  • Activation Energy (

    
    ):  The F-analog typically exhibits an 
    
    
    
    3-5 kcal/mol lower than the Cl-analog for the nucleophilic attack step.

Standardized Protocol: Competitive Kinetic Assay

This protocol allows researchers to empirically verify the reactivity difference in their specific matrix.

Objective

Determine the relative reaction rates of 2-Fluoro-6-methoxybenzonitrile vs. 2-Chloro-6-methoxybenzonitrile with morpholine (a moderate nucleophile).

Materials
  • Substrates: 2-Fluoro-6-methoxybenzonitrile (1.0 mmol), 2-Chloro-6-methoxybenzonitrile (1.0 mmol).

  • Nucleophile: Morpholine (10.0 mmol, excess to ensure pseudo-first-order kinetics).

  • Solvent: DMSO-d6 (for NMR monitoring) or Acetonitrile (for HPLC).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Methodology (HPLC Method)
  • Preparation: Prepare a stock solution containing equimolar amounts (10 mM) of both the F-analog and Cl-analog in Acetonitrile. Add Internal Standard (5 mM).

  • Initiation: Add Morpholine (100 mM final concentration) at

    
    . Maintain temperature at 25°C.
    
  • Sampling: Aliquot 50 µL every 10 minutes into a quench solution (0.1% Formic Acid in Water).

  • Analysis: Inject onto C18 Column (Gradient: 5-95% ACN/Water). Monitor absorbance at 254 nm.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Expected Result
  • The F-analog peak will decay rapidly (half-life < 30 mins).

  • The Cl-analog peak will remain largely unchanged at 25°C, requiring heating to >60°C to observe significant decay.

Strategic Recommendations

ScenarioRecommended AnalogRationale
High-Throughput Screening 2-Fluoro Fast kinetics allow for short reaction times and mild conditions, compatible with automated liquid handling.
Scale-Up (Cost Sensitive) 2-Chloro Significantly cheaper. If the molecule tolerates 100°C, the cost savings outweigh the energy expenditure.
Sensitive Scaffolds 2-Fluoro If the target molecule contains thermally labile groups, the ability to react at Room Temperature is critical.
Late-Stage Modification 2-Fluoro High reactivity ensures complete conversion with precious advanced intermediates.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews.

  • Kinetic Studies on Halobenzenes

    • Miller, J. (1968). Aromatic Nucleophilic Substitution.[1] Elsevier.

    • Comparison of F vs Cl reactivity in activ
  • Synthesis Applications (ALK2 Inhibitors)

    • Mohedas, A. H., et al. (2020).[2] Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry. (Describes synthesis using 2-fluoro-6-methoxybenzonitrile).

    • [2]

  • Physical Properties & Safety

    • PubChem CID 523101 (2-Fluoro-6-methoxybenzonitrile). Link

    • PubChem CID 81055 (2-Chloro-6-methoxybenzonitrile). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory reagents requires not only precision in their application but also a rigorous and informed approach to their disposal. 2-Chloro-6-methoxybenzonitrile (CAS No. 6575-10-6), a substituted aromatic nitrile, is a valuable building block in synthetic chemistry. However, its chlorinated and nitrile functionalities necessitate a disposal protocol that prioritizes safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound responsibly.

Hazard Identification and Essential Safety Profile

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a comprehensive, peer-reviewed safety data sheet for 2-Chloro-6-methoxybenzonitrile is not widely available, data from suppliers and structurally similar compounds allow for the construction of a reliable safety profile. The primary hazards are associated with its potential toxicity and the byproducts of improper handling or degradation.

The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H302: Harmful if swallowed[1]. Based on analogous chlorinated and benzonitrile compounds, it is prudent to also assume it may cause skin and eye irritation.[2][3]

PropertyDataSource
CAS Number 6575-10-6[4][5][6]
Molecular Formula C₈H₆ClNO[5][6]
Molecular Weight 167.59 g/mol [5][6]
Appearance White to light brown solid[1]
Melting Point 98-100°C[1]
Known Hazards H302: Harmful if swallowed[1]
Assumed Hazards May cause skin and eye irritation[2][3]
Incompatibilities Strong oxidizing agents, Strong acids
Decomposition Products Heating may release toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).
Personal Protective Equipment (PPE) and Safe Handling

Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling 2-Chloro-6-methoxybenzonitrile in any form—pure, in solution, or as waste.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of immediately if contamination is suspected.[7]

  • Eye Protection : Use safety glasses with side shields or tight-sealing safety goggles.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure full-coverage clothing and closed-toe shoes are worn.

  • Respiratory Protection : All handling of the solid powder or solutions that could produce aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[7]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.

Waste Classification : Chemical waste generators are legally responsible for determining if their waste is hazardous.[8] 2-Chloro-6-methoxybenzonitrile waste must be managed as hazardous waste. The specific EPA hazardous waste code can depend on its use:

  • U-Listed Waste : If you are disposing of the unused commercial chemical product, it may be classified as a U-listed toxic waste. While this specific compound is not explicitly on the U-list, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office, as they may have specific guidance based on state regulations.[9][10]

  • F-Listed Waste : If the compound is used as a solvent (e.g., for degreasing), the resulting waste stream could be classified under codes like F001 or F002 for spent halogenated solvents.[9]

  • Characteristic Waste : At a minimum, any waste containing this compound should be evaluated for the characteristics of toxicity.

Segregation : Store waste containing 2-Chloro-6-methoxybenzonitrile in a designated, clearly labeled, and sealed container. The container must be made of a compatible material (e.g., HDPE or glass). Crucially, do not mix this waste with strong acids . Nitriles can react with acids to generate heat and potentially toxic gases.

Disposal Procedures: A Decision-Based Workflow

The selection of a disposal method depends on the quantity and form of the waste. The following workflow provides a logical path for making this determination.

DisposalWorkflow start Identify Waste Stream (2-Chloro-6-methoxybenzonitrile) q1 Waste Type? start->q1 bulk Bulk Solid or Concentrated Solution q1->bulk Bulk residue Small Residual Quantity (<1g) or Contaminated Glassware q1->residue Residue spill Spill Cleanup Debris q1->spill Spill proc_incinerate Primary Method: High-Temperature Incineration (Section 4.1) bulk->proc_incinerate proc_hydrolysis Alternative Method: Lab-Scale Chemical Treatment (Section 4.2) residue->proc_hydrolysis proc_spill_cleanup Spill Decontamination (Section 5) spill->proc_spill_cleanup collect Package, Label, and Store for Pickup by EHS/Licensed Contractor proc_incinerate->collect dispose_drain Neutralize and Dispose of Aqueous Waste via Drain (with EHS approval) proc_hydrolysis->dispose_drain proc_spill_cleanup->collect

Caption: Decision workflow for proper disposal of 2-Chloro-6-methoxybenzonitrile.

For bulk quantities of solid waste or concentrated solutions, the only acceptable and compliant disposal method is through a licensed hazardous waste management company that utilizes high-temperature incineration.

  • Causality : 2-Chloro-6-methoxybenzonitrile is a chlorinated organic compound. The scientific rationale for incineration is that it provides complete thermal destruction of the organic molecule.[11] Combustion at sufficiently high temperatures (e.g., >850°C in the primary chamber and >1100°C in a secondary chamber for halogenated waste) and with adequate residence time ensures the breakdown of the molecule into simpler, less toxic components like carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[2]

  • Regulatory Imperative : EPA regulations under RCRA and the Toxic Substances Control Act (TSCA) for certain chlorinated compounds mandate stringent operational controls for incinerators.[6] A critical component for incinerating chlorinated waste is the use of a wet scrubber or other acid gas removal system to neutralize the HCl produced during combustion, preventing its release into the atmosphere.[7]

Procedure for Bulk Waste:

  • Containerize : Collect the waste in a designated, leak-proof container with a secure lid.

  • Label : Clearly label the container with "Hazardous Waste" and the full chemical name: "2-Chloro-6-methoxybenzonitrile". List any other components if it is a mixture.

  • Store : Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Arrange Pickup : Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

For decontaminating glassware or treating very small quantities of residual material (<1 g), chemical neutralization via alkaline hydrolysis is a viable option. This procedure converts the toxic nitrile into a more benign carboxylate salt.

  • Causality : Alkaline hydrolysis attacks the electrophilic carbon of the nitrile group (-C≡N). The reaction proceeds in two stages: first, conversion to an amide, and second, hydrolysis of the amide to a carboxylate salt (sodium 2-chloro-6-methoxybenzoate) and ammonia gas.[12][13] Heating the reaction under reflux drives it to completion.

Experimental Protocol (Perform ENTIRE procedure in a certified chemical fume hood):

  • Preparation : In the contaminated flask or a suitable reaction vessel, add a 1 M to 2 M solution of sodium hydroxide (NaOH) in a 9:1 water/ethanol mixture. Ensure the volume is sufficient to rinse all contaminated surfaces.

  • Reflux : Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Time : Maintain the reflux for 2-4 hours. The completion of the reaction can be monitored by the cessation of ammonia (NH₃) evolution (test with moist pH paper at the top of the condenser, held with forceps).

  • Cooldown : Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization : While stirring, slowly and carefully neutralize the cooled solution with a dilute acid (e.g., 1 M HCl) to a pH between 6.0 and 8.0.

  • Final Disposal : Once neutralized, this aqueous solution can typically be disposed of down the drain with copious amounts of water. Confirm this final step with your local EHS guidelines , as some jurisdictions have strict limits on salt content in wastewater.

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Procedure for Small Solid Spills (< 5g):

  • Alert Personnel : Inform others in the immediate area and restrict access.

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Cover Spill : Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collect Material : Carefully sweep the mixture into a designated hazardous waste container. Use non-sparking tools.[7]

  • Decontaminate : Wipe the spill area with a cloth dampened with a 50/50 ethanol/water solution. Place the used cloth in the hazardous waste container.

  • Final Wash : Wash the area with soap and water.

  • Dispose : Seal and label the waste container and dispose of it via your institution's EHS office (see Section 4.1).

References

  • Capot Chemical. (n.d.). 2-chloro-6-methoxybenzonitrile. Retrieved February 10, 2026, from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydroxybenzonitrile. Retrieved February 10, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 10, 2026, from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved February 10, 2026, from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 10, 2026, from [Link]

  • Vanderbilt University. (n.d.). U-Listed Wastes. Retrieved February 10, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-methoxybenzonitrile

[1]

Emergency Response

  • Skin Contact:

    • Doff: Immediately remove contaminated gloves/clothing.

    • Wash: Rinse with soap and water for 15 minutes . Do not use bleach or alcohol (enhances absorption).

    • Monitor: Watch for signs of absorption (headache, dizziness - nitrile toxicity symptoms).

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up the powder.[3]

    • Place waste in a sealed bag labeled "Toxic Solid."

  • Spill (Solution):

    • Evacuate area if >500mL.

    • Use Universal Absorbent Pads (Pink/Grey).

    • Dispose of as hazardous chemical waste.

References

  • PubChem . (2023). Compound Summary: 2-Chloro-6-methoxybenzonitrile (Structure & Safety). National Library of Medicine. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.